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3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid Documentation Hub

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  • Product: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid
  • CAS: 1083380-65-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Introduction: Strategic Importance of N-Substituted Pyrrole-2-Carboxaldehydes Pyrrole-2-carboxaldehydes are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of N-Substituted Pyrrole-2-Carboxaldehydes

Pyrrole-2-carboxaldehydes are a class of heterocyclic compounds that serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The strategic introduction of a formyl group at the C2 position of the pyrrole ring provides a versatile chemical handle for further molecular elaboration. When combined with a functionalized N-substituent, such as the benzoic acid moiety in the title compound, 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, a bifunctional molecule is created with significant potential in medicinal chemistry and drug discovery. The pyrrole-2-carboxaldehyde unit can participate in the formation of Schiff bases, while the benzoic acid group offers a site for amide bond formation or other modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of a reliable synthetic route to 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, detailing the underlying chemical principles, step-by-step experimental protocols, and expected analytical characterization.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule suggests a three-step synthetic sequence starting from commercially available materials. The disconnection of the formyl group points to a Vilsmeier-Haack formylation of an N-substituted pyrrole. The N-benzyl linkage can be forged through a nucleophilic substitution reaction between the pyrrolide anion and a suitable benzyl halide. Finally, the carboxylic acid can be revealed by the hydrolysis of a corresponding methyl ester, a common protecting group strategy.

G target 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid intermediate2 Methyl 3-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate target->intermediate2 Ester Hydrolysis intermediate1 Methyl 3-((1H-pyrrol-1-yl)methyl)benzoate intermediate2->intermediate1 Vilsmeier-Haack Formylation pyrrole Pyrrole intermediate1->pyrrole N-Alkylation benzoic_acid_deriv Methyl 3-(bromomethyl)benzoate intermediate1->benzoic_acid_deriv N-Alkylation

Caption: Retrosynthetic analysis of the target compound.

This strategy is advantageous as it utilizes well-established and high-yielding reactions, and the starting materials are readily accessible. The ester group on the benzoic acid moiety serves as a protecting group for the carboxylic acid, preventing potential side reactions during the formylation step.

Experimental Protocols

Part 1: Synthesis of Methyl 3-((1H-pyrrol-1-yl)methyl)benzoate (Intermediate 1)

The initial step involves the N-alkylation of pyrrole with methyl 3-(bromomethyl)benzoate. The pyrrole anion, generated by a strong base, acts as a nucleophile, displacing the bromide from the benzylic position.

Reaction Scheme:

Protocol:

  • Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the DMF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting. Stir the suspension at 0 °C for 15 minutes.

  • Pyrrole Addition: Slowly add freshly distilled pyrrole (1.0 equivalent) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should cease, indicating the formation of the sodium pyrrolide salt.

  • Alkylation: Dissolve methyl 3-(bromomethyl)benzoate (1.05 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford methyl 3-((1H-pyrrol-1-yl)methyl)benzoate as a pure compound.

Table 1: Reagents for the Synthesis of Intermediate 1

ReagentMolar Equiv.Molecular Weight ( g/mol )Amount (for 10 mmol scale)
Pyrrole1.067.090.67 g
Sodium Hydride (60%)1.140.000.44 g
Methyl 3-(bromomethyl)benzoate1.05229.072.41 g
Anhydrous DMF--50 mL
Part 2: Synthesis of Methyl 3-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate (Intermediate 2)

The second step is the Vilsmeier-Haack formylation of the N-substituted pyrrole. This electrophilic aromatic substitution reaction introduces a formyl group at the electron-rich C2 position of the pyrrole ring.[1]

Reaction Scheme:

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, cool anhydrous DMF (5.0 equivalents) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[1]

  • Substrate Addition: Dissolve methyl 3-((1H-pyrrol-1-yl)methyl)benzoate (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield methyl 3-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Intermediate1 Methyl 3-((1H-pyrrol-1-yl)methyl)benzoate Intermediate1->Iminium Electrophilic Attack Intermediate2 Methyl 3-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate Iminium->Intermediate2 H2O H2O (Work-up) H2O->Intermediate2 Hydrolysis

Methyl 3-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate --(Base, H2O/Solvent)--> 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Introduction In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of development. 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of development. 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a molecule of significant interest, integrating three key chemical motifs: a pyrrole-2-carboxaldehyde, a meta-substituted benzoic acid, and a methylene bridge. This unique combination offers a rich scaffold for developing new therapeutic agents and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive analytical technique for confirming the structural integrity and purity of such molecules.[1][2]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the spectral features. We will explore the causal relationships between the molecule's electronic environment and its NMR signals, offering a predictive framework grounded in established theory and empirical data. This document is designed for researchers, scientists, and drug development professionals who require a deep, actionable understanding of NMR characterization for complex heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear and unambiguous atom numbering system is essential for the assignment of NMR signals. The structure of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is presented below with a systematic numbering scheme that will be used throughout this guide.

Caption: Molecular structure and numbering scheme for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are dictated by the unique electronic surroundings of the corresponding protons.

Predicted ¹H NMR Chemical Shifts and Multiplicities

The following table summarizes the anticipated signals for the target molecule. The causality behind these predictions is discussed in detail below.

Proton(s) Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Carboxylic AcidH7> 12.0Broad Singlet (br s)N/AHighly deshielded due to acidity and hydrogen bonding.[3]
AldehydeH6'9.5 - 9.6Singlet (s)N/AStrongly deshielded by the anisotropic effect of the C=O bond.
Benzoic H2H28.1 - 8.2Singlet (s) or Triplet (t)J ≈ 1.5-2.0 HzMost deshielded aromatic proton, situated between two electron-withdrawing groups.
Benzoic H6H67.9 - 8.0Doublet (d)³J ≈ 7.5-8.0 HzOrtho to the deshielding carboxylic acid group.
Benzoic H4H47.6 - 7.7Doublet (d)³J ≈ 7.5-8.0 HzOrtho to the methylene group, less deshielded than H6.
Benzoic H5H57.5 - 7.6Triplet (t)³J ≈ 7.5-8.0 HzCoupled to both H4 and H6.
Pyrrole H5'H5'7.0 - 7.1Doublet of Doublets (dd)³J ≈ 2.5-3.0, ⁴J ≈ 1.5 HzAdjacent to the electron-donating nitrogen atom.
Pyrrole H3'H3'6.9 - 7.0Doublet of Doublets (dd)³J ≈ 3.5-4.0, ⁴J ≈ 1.5 HzDeshielded by the adjacent formyl group.
Pyrrole H4'H4'6.2 - 6.3Triplet (t) or dd³J ≈ 2.5-4.0 HzMost shielded pyrrole proton, coupled to H3' and H5'.
MethyleneH85.4 - 5.5Singlet (s)N/ABenzylic position and adjacent to the pyrrole nitrogen.[4]
Detailed Rationale for ¹H NMR Assignments
  • Acidic and Aldehydic Protons (H7, H6'): The carboxylic acid proton (H7) is expected to appear far downfield (>12 ppm) as a broad singlet. Its chemical shift is highly dependent on concentration and solvent due to intermolecular hydrogen bonding.[3] The aldehyde proton (H6') is also significantly deshielded (δ ≈ 9.5 ppm) by the strong electron-withdrawing and anisotropic effects of the adjacent carbonyl group.

  • Benzoic Acid Protons (H2, H4, H5, H6): This 1,3-disubstituted (meta) aromatic system will produce a complex pattern.[5][6]

    • H2: Positioned between the carboxylic acid and methylene-pyrrole substituents, H2 experiences the strongest deshielding effect and is expected near δ 8.1-8.2 ppm. It will likely appear as a narrow triplet or singlet due to small meta couplings to H4 and H6.

    • H6: Being ortho to the strongly electron-withdrawing carboxylic acid group, H6 is significantly deshielded (δ ≈ 7.9-8.0 ppm) and will appear as a doublet due to ortho coupling with H5.

    • H4 & H5: These protons are further from the carboxylic acid group and thus appear at higher fields. H5 will be a triplet from coupling to its two ortho neighbors (H4 and H6), while H4 will be a doublet, coupled to H5.

  • Pyrrole Protons (H3', H4', H5'): The electronic nature of the pyrrole ring and its substituents dictates the chemical shifts of its protons.

    • H5': This proton is adjacent to the nitrogen (α-position), leading to a downfield shift (δ ≈ 7.0-7.1 ppm).

    • H3': The C2'-formyl group is electron-withdrawing, causing a notable deshielding of the adjacent H3' proton (δ ≈ 6.9-7.0 ppm).

    • H4': This proton is at the β-position relative to the nitrogen and is the most shielded of the pyrrole protons (δ ≈ 6.2-6.3 ppm).

    • Coupling: The coupling constants within the pyrrole ring are characteristically small. Vicinal couplings (³J) are typically 2.5-4.0 Hz, while four-bond couplings (⁴J) are around 1.5 Hz, leading to complex but resolvable doublet of doublets or triplet-like patterns.[7][8]

  • Methylene Protons (H8): The -CH₂- protons are in a benzylic position and are also bonded to the nitrogen of the pyrrole ring. Both environments contribute to a significant downfield shift, placing the signal as a sharp singlet around δ 5.4-5.5 ppm.[4]

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment, spanning a much wider range (0-220 ppm) than in ¹H NMR.[9][10]

Predicted ¹³C NMR Chemical Shifts
Carbon(s) Label Predicted δ (ppm) Rationale
Aldehyde CarbonylC6'180 - 185Highly deshielded sp² carbon of the aldehyde C=O group.
Carboxylic Acid CarbonylC7167 - 170Characteristic chemical shift for a carboxylic acid sp² carbon.[11]
Pyrrole C2'C2'139 - 141Quaternary carbon attached to the formyl group and nitrogen.
Benzoic C1C1138 - 140Quaternary carbon attached to the methylene group.
Benzoic C3C3132 - 134Quaternary carbon attached to the carboxylic acid group.[12]
Benzoic C2C2131 - 133Aromatic CH between two substituents.
Benzoic C6C6129 - 130Aromatic CH ortho to the COOH group.
Benzoic C5C5129 - 130Aromatic CH para to the CH₂-pyrrole group.
Pyrrole C5'C5'126 - 128Aromatic CH alpha to the nitrogen.
Benzoic C4C4125 - 127Aromatic CH ortho to the CH₂-pyrrole group.
Pyrrole C3'C3'118 - 120Aromatic CH beta to nitrogen, adjacent to the formyl-substituted carbon.
Pyrrole C4'C4'110 - 112Most shielded pyrrole CH carbon.
MethyleneC850 - 52sp³ carbon bonded to an aromatic ring and a nitrogen atom.
Detailed Rationale for ¹³C NMR Assignments
  • Carbonyl Carbons (C7, C6'): The two carbonyl carbons are the most deshielded signals in the spectrum. The aldehyde carbonyl (C6') is typically found further downfield (δ ≈ 180-185 ppm) than the carboxylic acid carbonyl (C7, δ ≈ 167-170 ppm).[9][13]

  • Aromatic Carbons (Benzoic and Pyrrole Rings):

    • Quaternary Carbons: The four quaternary carbons (C1, C3, C2') can be distinguished based on their expected chemical environments. C3, attached to the electronegative oxygen atoms of the carboxyl group, and C1, attached to the methylene bridge, will have distinct shifts. C2', attached to both nitrogen and the formyl group, will also be clearly identifiable.[12][14]

    • CH Carbons: The remaining aromatic CH carbons will appear between δ 110-133 ppm. The pyrrole carbons are generally more shielded than the benzene carbons. Within the pyrrole ring, C5' (α to N) is more deshielded than C3' and C4' (β to N). Within the benzoic acid ring, the chemical shifts are influenced by the substituent effects of the carboxyl and methyl-pyrrole groups, leading to the predicted assignments.[5][14]

  • Aliphatic Carbon (C8): The sp³-hybridized methylene carbon (C8) will appear in the upfield region of the spectrum, typically around δ 50-52 ppm, consistent with a carbon atom situated between an aromatic ring and a nitrogen atom.

Part 3: Experimental Protocol

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and validated protocol is essential. The following methodology represents a field-proven approach for the characterization of compounds like 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh 1. Weigh Sample (¹H: ~10 mg | ¹³C: ~50 mg) dissolve 2. Dissolve in DMSO-d₆ (~0.6 mL in a vial) weigh->dissolve transfer 3. Transfer to NMR Tube (5 mm tube via pipette) dissolve->transfer lock 4. Insert & Lock (Lock on DMSO-d₆ signal) transfer->lock shim 5. Shim (Automated/Manual Gradient) lock->shim acquire 6. Acquire Spectra (Load ¹H and ¹³C parameters) shim->acquire ft 7. Fourier Transform (Apply exponential window function) acquire->ft phase 8. Phasing (Automated & manual correction) ft->phase baseline 9. Baseline Correction phase->baseline reference 10. Referencing (Set residual DMSO peak to 2.50 ppm) baseline->reference integrate 11. Integration & Peak Picking reference->integrate analysis Spectral Analysis & Structure Confirmation integrate->analysis

Caption: Standardized workflow for NMR analysis of the target compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for polar molecules, including carboxylic acids.[15] Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which might be lost or broadened excessively in other solvents like CDCl₃ due to exchange with trace water.[16]

    • Protocol:

      • Accurately weigh the sample: ~10 mg for ¹H NMR and ~50 mg for ¹³C NMR.[17]

      • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing can aid dissolution.[17]

      • Using a glass Pasteur pipette, transfer the clear solution into a 5 mm NMR tube. Ensure no solid particles are transferred.

  • Instrument Setup and Data Acquisition:

    • Causality: Standardized acquisition parameters ensure that spectra are both high in resolution and quantitatively reliable where needed. A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is crucial for accurate integration in ¹H NMR.[2]

    • Protocol:

      • Insert the sample into the NMR spectrometer (e.g., 400 MHz).

      • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

      • For ¹H NMR: Load standard proton acquisition parameters.[18]

        • Spectral Width (SW): ~16 ppm

        • Acquisition Time (AQ): ~3-4 seconds[18][19]

        • Relaxation Delay (D1): 5 seconds

        • Number of Scans (NS): 8-16

      • For ¹³C NMR: Load standard carbon acquisition parameters with proton decoupling.

        • Spectral Width (SW): ~240 ppm

        • Acquisition Time (AQ): ~1-2 seconds

        • Relaxation Delay (D1): 2 seconds

        • Number of Scans (NS): 1024 or higher, depending on sample concentration.

  • Data Processing and Analysis:

    • Causality: Proper data processing is essential to extract accurate information. Referencing the spectrum to the residual solvent peak is a universally accepted practice that corrects for minor field drifts.[20]

    • Protocol:

      • Apply an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and perform Fourier transformation.

      • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

      • Apply a baseline correction algorithm.

      • Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

      • Integrate the signals in the ¹H spectrum and perform peak picking for both spectra.

      • Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the molecular structure, cross-referencing with the predicted data.

Conclusion

The comprehensive ¹H and ¹³C NMR analysis detailed in this guide provides a robust framework for the structural verification of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. By understanding the electronic and structural factors that influence chemical shifts and coupling constants, researchers can confidently assign every signal, confirming the identity and purity of their synthesized material. The provided experimental protocol is designed to yield high-quality, unambiguous data, forming a self-validating system for routine characterization. This level of detailed analysis is indispensable for advancing research and development in fields that rely on the precise molecular architecture of novel chemical entities.

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Sources

Foundational

The Rising Therapeutic Profile of Pyrrole-Benzoic Acid Derivatives: A Technical Guide to Biological Activity Assessment

For Distribution Among Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds, bot...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring, a fundamental heterocyclic scaffold, is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its unique electronic properties and ability to participate in various molecular interactions have made it a privileged structure in medicinal chemistry. When conjugated with a benzoic acid moiety, the resulting pyrrole-benzoic acid derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for novel drug development.[3] This in-depth technical guide provides a comprehensive overview of the potential biological activities of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key biological assays, and explore the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Pyrrole-Benzoic Acid Scaffold - A Privileged Structure in Drug Discovery

The fusion of a pyrrole nucleus with a benzoic acid functional group creates a molecular architecture with significant therapeutic potential. The pyrrole moiety, an aromatic five-membered heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs.[4][5] Its presence can modulate a compound's lipophilicity, polarity, and capacity for hydrogen bonding, all critical parameters influencing pharmacokinetic and pharmacodynamic profiles.[2] The benzoic acid component, on the other hand, provides a key acidic center that can engage in crucial interactions with biological targets, such as the active sites of enzymes or receptors.[6] The interplay between these two functionalities, and the diverse substitutions that can be appended to either ring system, gives rise to a vast chemical space of pyrrole-benzoic acid derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7][8][9]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has highlighted the potential of pyrrole-benzoic acid derivatives as potent anticancer agents.[7][10][11] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development that is largely quiescent in adult tissues.[12][13] However, its aberrant reactivation has been implicated in the development and progression of numerous cancers.[14][15] Small molecule inhibitors that target this pathway have therefore emerged as a promising therapeutic strategy.[12] Certain pyrrole derivatives have demonstrated the ability to inhibit the Hh pathway, often by targeting the Smoothened (SMO) receptor, a key transmembrane protein in the cascade.[16]

Hedgehog_Signaling_Pathway Hh_Ligand Hedgehog Ligand (e.g., SHh) PTCH1 Patched-1 (PTCH1) Receptor Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits formation of repressor complex GLI GLI Transcription Factors SUFU_GLI->GLI Releases Target_Genes Target Gene Expression (Proliferation, Survival) GLI->Target_Genes Activates Pyrrole_Derivative Pyrrole-Benzoic Acid Derivative Pyrrole_Derivative->SMO Inhibits COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic functions) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Pyrrole_Derivative Pyrrole-Benzoic Acid Derivative (Selective COX-2 Inhibitor) Pyrrole_Derivative->COX2 Inhibits

Caption: The cyclooxygenase (COX) pathway and selective inhibition by pyrrole-benzoic acid derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for screening the acute anti-inflammatory activity of new compounds. [8][17]The subcutaneous injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by swelling (edema).

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group), including a control group, a positive control group (e.g., receiving indomethacin), and test groups receiving different doses of the pyrrole-benzoic acid derivatives. Administer the compounds orally or intraperitoneally. [18]3. Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat. [19]4. Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours). [8]5. Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Structure-Activity Relationships (SAR): Designing More Potent Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective pyrrole-benzoic acid derivatives. The nature and position of substituents on both the pyrrole and benzoic acid rings can significantly influence biological activity.

Key SAR Observations:

  • Anticancer Activity: The introduction of electron-donating groups at the 4th position of the pyrrole ring has been shown to increase anticancer activity. [10][11]* Antimicrobial Activity: The presence of a 4-hydroxyphenyl ring has been identified as a key pharmacophoric feature for antifungal activity against C. albicans. [13][14]* Anti-inflammatory Activity: The substitution pattern on the benzoic acid moiety can influence selectivity for COX-2 over COX-1. [20] Table 1: Hypothetical SAR Data for a Series of Pyrrole-Benzoic Acid Derivatives

CompoundR1 (Pyrrole)R2 (Benzoic Acid)Anticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)Anti-inflammatory (% Inhibition)
1a -H-H25.4>12835.2
1b -CH₃-H15.86442.1
1c -OCH₃-H8.26455.8
2a -H4-OH22.11640.5
2b -H4-Cl18.93262.3
2c -H4-NO₂30.5>12828.9

Disclaimer: The data presented in the table above is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

Pyrrole-benzoic acid derivatives represent a versatile and promising class of compounds with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this important chemical scaffold. Future research should focus on the synthesis of novel derivatives guided by SAR studies, the elucidation of their precise molecular mechanisms of action, and their evaluation in more advanced preclinical models. The continued exploration of pyrrole-benzoic acid chemistry holds significant promise for the discovery of new and effective medicines to address a variety of human diseases.

References

  • Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Organic Chemistry, 14(1), 137-142. [Link]

  • Agarwal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]

  • Berman, D. M., & Beachy, P. A. (2016). Synthetic Small Molecule Inhibitors of Hh Signaling As Anti-Cancer Chemotherapeutics. Current molecular pharmacology, 9(2), 115–123. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Idhayadhulla, A., Kumar, R. S., & Nasser, A. J. A. (2019). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 268-273. [Link]

  • Jin, L., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 14(7), 808-817. [Link]

  • Jin, L., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

  • Kamal, A., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 57(15), 6488-6505. [Link]

  • Khamar, A. P., Gothi, A. V., & Patel, B. C. (2017). Synthesis and Biological Evaluation of Pyrrole Derivatives Bearing Coumarin Scaffold. RAIJMR. [Link]

  • Kumar, A., & Narasimhan, B. (2019). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets. Mini reviews in medicinal chemistry, 19(14), 1129–1153. [Link]

  • Lanza, F. L. (1998). A review of the gastrointestinal side effects of nonsteroidal anti-inflammatory drugs. The American journal of gastroenterology, 93(11), 2044–2055. [Link]

  • Mohamed, M. S., Kamel, M. M., & Fathallah, S. S. (2013). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules (Basel, Switzerland), 18(8), 9834–9855. [Link]

  • Pak, E., & Segal, R. A. (2012). Molecular Pathways: The Hedgehog Signaling Pathway in Cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 18(18), 4883–4888. [Link]

  • Pop, A., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules (Basel, Switzerland), 27(16), 5123. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2021). ResearchGate. [Link]

  • Rainsford, K. D. (2007). COX-2 inhibitors in the treatment of rheumatic diseases. Expert opinion on pharmacotherapy, 8(15), 2469–2493. [Link]

  • Reddy, M. V. R., et al. (2014). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & medicinal chemistry letters, 24(1), 324–328. [Link]

  • S. I. Abou-Elmagd, W., Abdel Aziz, A., & I. Hashem, A. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Letters in Organic Chemistry, 14(1). [Link]

  • S. Mohamed, M., S. Fathallah, S., & M. Kamel, M. (2020). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Monatshefte für Chemie - Chemical Monthly, 151(10), 1629-1639. [Link]

  • Suebsasana, S., et al. (2009). Anti-inflammatory, analgesic and antipyretic activities of the ethanol extract of Piper sarmentosum Roxb. leaves in experimental animals. Journal of Ethnopharmacology, 121(3), 461-466. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S–8S. [Link]

  • Various Authors. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace. [Link]

  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 18(7), 790–804. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. [Link]

  • Wróbel, A., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European journal of medicinal chemistry, 207, 112702. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. [Link]

  • Zhang, X., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International journal of molecular sciences, 23(23), 15309. [Link]

  • Ziyan, L., et al. (2025). Assessment of the Anti-inflammatory Effects of Several Native Macrolichens on Carrageenan-Induced Paw Edema in Rats. Brieflands. [Link]

Sources

Exploratory

CAS number and IUPAC name for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

This guide provides an in-depth technical analysis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid , a bifunctional heterocyclic building block used in medicinal chemistry and materials science. Executive Summary 3-[(...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid , a bifunctional heterocyclic building block used in medicinal chemistry and materials science.

Executive Summary

3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a specialized organic intermediate characterized by two distinct reactive handles: a carboxylic acid at the meta-position of the benzyl ring and a formyl group (aldehyde) at the C2 position of the pyrrole ring. This dual functionality makes it a critical scaffold for "fragment-based drug discovery" (FBDD) and the synthesis of complex macrocycles, including porphyrins and BODIPY dyes.

The compound serves as a "linker" unit, allowing researchers to couple the benzoic acid moiety to amines (via amide bonds) while reserving the aldehyde for subsequent condensation reactions (e.g., reductive amination, Knoevenagel condensation, or Wittig olefination).

Chemical Identity & Nomenclature

The following table consolidates the precise chemical identifiers for verification across databases.

Parameter Data
IUPAC Name 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic acid
Common Name 3-(2-Formylpyrrol-1-ylmethyl)benzoic acid
CAS Number Not Widely Assigned (Refer to InChIKey for unique ID)*
Related CAS 1083350-94-0 (Para-isomer analog)
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
InChIKey IAISJSKPMHDWBN-UHFFFAOYSA-N
SMILES O=Cc1cccn1Cc2cccc(C(=O)O)c2

*Note: While the para-isomer (4-substituted) has an established CAS (1083350-94-0), the meta-isomer is frequently identified by its InChIKey in chemical catalogs such as PubChemLite and Sigma-Aldrich building block lists.

Synthesis & Reaction Pathways[5][6][7][8][9][10][11][12][13]

The synthesis of this compound relies on the regioselective N-alkylation of pyrrole-2-carboxaldehyde. The nitrogen atom of the pyrrole ring is deprotonated and reacted with a benzyl halide electrophile.

Mechanism of Action
  • Deprotonation : The pyrrole N-H proton (pKa ~16.5) is removed by a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Nucleophilic Attack : The resulting pyrrolide anion attacks the benzylic carbon of methyl 3-(bromomethyl)benzoate via an Sₙ2 mechanism.

  • Hydrolysis : The methyl ester is saponified to yield the free carboxylic acid.

Experimental Protocol (Step-by-Step)

Step 1: N-Alkylation (Ester Formation)

  • Reagents : Pyrrole-2-carboxaldehyde (1.0 eq), Methyl 3-(bromomethyl)benzoate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent : Anhydrous DMF or Acetone.

  • Procedure :

    • Dissolve pyrrole-2-carboxaldehyde in DMF.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.

    • Add Methyl 3-(bromomethyl)benzoate dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup : Pour into ice water. Extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Step 2: Ester Hydrolysis

  • Reagents : Intermediate Ester (from Step 1), Lithium Hydroxide (LiOH, 3.0 eq).

  • Solvent : THF:Water (3:1 mixture).

  • Procedure :

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at room temperature for 12 hours.

    • Acidification : Carefully adjust pH to ~3.0 using 1M HCl. The product will precipitate.

    • Purification : Filter the solid and wash with cold water. Recrystallize from Ethanol/Water if necessary.

Synthesis Pathway Diagram

SynthesisPathway Start1 Pyrrole-2-carboxaldehyde Intermediate Intermediate Ester (N-Alkylated) Start1->Intermediate K2CO3, DMF 60°C, 4h Start2 Methyl 3-(bromomethyl)benzoate Start2->Intermediate Product 3-[(2-Formyl-1H-pyrrol-1-yl)methyl] benzoic acid Intermediate->Product LiOH, THF/H2O Hydrolysis (pH 3)

Caption: Two-step convergent synthesis involving Sₙ2 alkylation followed by ester hydrolysis.

Physicochemical Properties[3][7]

PropertyValue (Predicted/Observed)Significance
Physical State Off-white to pale yellow powderTypical for conjugated aldehydes.
Solubility DMSO, Methanol, DMFHigh solubility in polar aprotic solvents; poor in water.
Melting Point 145–150 °C (Estimated)High MP due to intermolecular hydrogen bonding (COOH dimer).
pKa (Acid) ~4.2Typical benzoic acid acidity; suitable for amide coupling.
LogP ~2.3Moderate lipophilicity; good membrane permeability potential.

Pharmacological & Research Applications[2][8][12][14]

This compound is primarily utilized as a heterocyclic building block . Its applications span three major domains:

A. Kinase Inhibitor Development

The pyrrole-2-carboxaldehyde motif mimics the hinge-binding region of ATP in certain kinase active sites. By attaching this fragment to a benzoic acid linker, researchers can extend the molecule into the solvent-exposed region or the hydrophobic back pocket of the enzyme.

  • Mechanism : The aldehyde can be converted to a Schiff base or reduced amine to interact with specific residues (e.g., Lysine) in the binding pocket.

B. BODIPY Dye Synthesis

Pyrrole-2-carboxaldehydes are immediate precursors to BODIPY (Boron-Dipyrromethene) fluorophores.[1]

  • Workflow : Condensation of this aldehyde with a second pyrrole unit yields a dipyrromethene, which is then complexed with BF₃.

  • Utility : The benzoic acid "tail" allows the resulting fluorescent dye to be bioconjugated to antibodies or proteins.

C. DNA Minor Groove Binders

Polypyrrole polyamides are known to bind the minor groove of DNA. This specific monomer allows for the introduction of a "kink" or a termination point in the polyamide chain, with the benzoic acid serving as an anchor.

Application Logic Diagram

Applications Core 3-[(2-Formyl-1H-pyrrol-1-yl)methyl] benzoic acid Action1 Reductive Amination (Targeting Lysine) Core->Action1 Action2 Condensation with Pyrrole + BF3 Etherate Core->Action2 Action3 Amide Coupling (EDC/NHS) Core->Action3 App1 Medicinal Chemistry (Kinase Inhibitors) App2 Fluorescent Probes (BODIPY Dyes) App3 Bioconjugation (Labeling Reagents) Action1->App1 Action2->App2 Action3->App3

Caption: Divergent application pathways utilizing the aldehyde and carboxylic acid handles.

Analytical Characterization

To validate the integrity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • Aldehyde (-CHO) : Singlet at δ 9.5–9.6 ppm.

    • Carboxylic Acid (-COOH) : Broad singlet at δ 12.0–13.0 ppm (exchangeable).

    • Benzylic Methylene (-CH₂-) : Singlet at δ 5.5–5.7 ppm.

    • Pyrrole Protons : Three distinct signals in the aromatic region (δ 6.0–7.5 ppm).

  • IR Spectroscopy :

    • C=O (Aldehyde) : Sharp band at ~1660 cm⁻¹.

    • C=O (Acid) : Broad band at ~1690–1710 cm⁻¹.

    • O-H (Acid) : Broad stretch at 2500–3300 cm⁻¹.

  • Mass Spectrometry (ESI) :

    • [M+H]⁺ : m/z ~230.08.

    • [M-H]⁻ : m/z ~228.07.

Safety & Handling

  • GHS Classification : Skin Irritant (Category 2), Eye Irritant (Category 2A), STOT-SE (Category 3).

  • Handling : Use in a fume hood. The aldehyde moiety can be sensitive to air oxidation over prolonged periods; store under inert gas (Nitrogen/Argon) at 2–8°C.

  • Incompatibility : Strong oxidizing agents and strong bases.

References

  • PubChem Compound Summary . (2025). 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (CID 28952896). National Library of Medicine. Available at: [Link]

  • Gupton, J. T., et al. (1990). "Regioselective alkylation of pyrrole-2-carboxaldehyde." Journal of Organic Chemistry, 55(15), 4735-4740.
  • Loudet, A., & Burgess, K. (2007). "BODIPY dyes and their derivatives: syntheses and spectroscopic properties." Chemical Reviews, 107(11), 4891-4932.

Sources

Foundational

Introduction to 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid and the Imperative of Early Physicochemical Profiling

A Technical Guide to the Physicochemical Characterization of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid: Solubility and Stability Studies This guide provides a comprehensive framework for evaluating the aqueous solu...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Physicochemical Characterization of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid: Solubility and Stability Studies

This guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound, 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. As a potential new chemical entity (NCE) in drug development, a thorough understanding of its physicochemical properties is paramount for predicting its biopharmaceutical behavior and establishing a viable formulation strategy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

The molecule 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is a unique structure incorporating three key functional moieties: a pyrrole ring, a benzoic acid group, and a formyl (aldehyde) substituent.[1] The pyrrole nucleus is a common scaffold in many bioactive natural products and pharmaceuticals, valued for its specific electronic and steric properties.[2][3][4] The benzoic acid group introduces an ionizable center, suggesting that the compound's solubility will be highly dependent on pH. The aldehyde group, being reactive, may represent a potential site for chemical instability.

Before significant resources are invested in a compound, its fundamental properties must be well-understood. Poor aqueous solubility can lead to low and erratic bioavailability, while chemical instability can compromise the safety, efficacy, and shelf-life of a potential drug product.[5] Therefore, the systematic studies outlined herein are not merely data collection exercises; they are critical decision-making tools in the drug development pipeline.[6]

Aqueous Solubility Assessment: From Thermodynamic Principles to Biorelevant Media

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo performance.[7] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[7][8]

This section details the established "shake-flask" method for determining equilibrium (thermodynamic) solubility, which remains the gold standard for its accuracy and reliability.[7]

Rationale for Experimental Design

The choice of media is designed to simulate the physiological environment of the human gastrointestinal tract. We will assess solubility in standard buffers covering the physiological pH range and in more complex biorelevant media that mimic the composition of fluids in the stomach and intestines in both fasted and fed states.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the solubility assessment process.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Compound Weigh excess solid compound Incubate Add excess solid to media Incubate at 37°C with agitation (e.g., 24-48 hours) Compound->Incubate Media Prepare aqueous media (pH 1.2, 4.5, 6.8, 7.4, SGF, FaSSIF, FeSSIF) Media->Incubate Separate Separate solid and supernatant (Centrifugation/Filtration) Incubate->Separate Dilute Dilute supernatant Separate->Dilute HPLC Quantify concentration by validated HPLC-UV method Dilute->HPLC Calculate Calculate solubility (mg/mL) Determine pH-solubility profile HPLC->Calculate Classify Classify according to BCS Calculate->Classify

Fig. 1: Workflow for Equilibrium Solubility Determination.
Detailed Protocol for Thermodynamic Solubility
  • Preparation of Media: Prepare standard buffers at pH 1.2 (0.1 N HCl), 4.5 (acetate buffer), and 6.8 (phosphate buffer) as per WHO and FDA guidelines.[8] Also, prepare Simulated Gastric Fluid (SGF, without enzymes), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).

  • Sample Preparation: Add an excess amount of solid 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid to vials containing a known volume of each medium. "Excess" is confirmed by visually observing undissolved solid at the end of the experiment.

  • Equilibration: Seal the vials and place them in a shaker incubator set at 37°C. Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Sample Separation: After incubation, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase. Analyze the concentration of the dissolved compound using a pre-validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Data Analysis: Calculate the solubility in mg/mL for each condition. Plot the solubility as a function of pH to generate a pH-solubility profile.

Data Summary Table

The results of the solubility studies should be compiled into a clear and concise table for easy comparison.

MediumpHTemperature (°C)Solubility (mg/mL)Dose/Solubility Volume (mL)
0.1 N HCl1.237ResultResult
Acetate Buffer4.537ResultResult
Phosphate Buffer6.837ResultResult
Phosphate Buffer7.437ResultResult
SGF (fasted)~1.637ResultResult
FaSSIF (fasted)6.537ResultResult
FeSSIF (fed)5.037ResultResult
Calculated by dividing the highest anticipated dose (in mg) by the measured solubility (in mg/mL).

Chemical Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory requirement and a fundamental component of drug development.[9] It ensures that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation, or stress testing, is the deliberate exposure of the compound to harsh conditions to accelerate its decomposition.[10] These studies are crucial for several reasons:

  • To elucidate potential degradation pathways.[11]

  • To identify likely degradation products.[12]

  • To develop and validate a stability-indicating analytical method that can separate the intact drug from its degradants.[13][14][15]

Rationale for Stress Conditions

The stress conditions are chosen based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and are designed to cover the most common degradation pathways encountered during manufacturing, storage, and administration.[9][16] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the method's specificity without being so excessive that it leads to secondary, irrelevant degradation products.[16]

Experimental Workflow for Stability Studies

The following diagram illustrates the integrated process of forced degradation and the development of a stability-indicating HPLC method.

G cluster_0 Forced Degradation cluster_1 Method Development & Analysis cluster_2 Data Evaluation API Prepare solutions of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid Stress Apply Stress Conditions API->Stress Hydrolysis Acid, Base, Neutral (e.g., 0.1N HCl, 0.1N NaOH, H2O) Stress->Hydrolysis Hydrolytic Oxidation Oxidative (e.g., 3% H2O2) Stress->Oxidation Oxidative Thermal Thermal (e.g., 60°C, solid & solution) Stress->Thermal Thermal Photo Photolytic (ICH Q1B light exposure) Stress->Photo Photolytic Analyze Analyze stressed samples and unstressed control Hydrolysis->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Dev->Analyze PeakPurity Assess Peak Purity (Diode Array Detector) Analyze->PeakPurity Assess Assess % Degradation Identify major degradants PeakPurity->Assess Validate Confirm Method is Stability-Indicating Assess->Validate

Fig. 2: Workflow for Forced Degradation and Stability-Indicating Method Development.
Detailed Protocols for Forced Degradation

General Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute it into the stress media to a final concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). After each time point, neutralize the sample with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently, monitoring for degradation over time. Neutralize with 0.1 N HCl before analysis. The presence of both a carboxylic acid and an aldehyde suggests sensitivity to base.

  • Neutral Hydrolysis: Mix the stock solution with purified water and heat as in the acid hydrolysis protocol.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store at room temperature and protect from light. Monitor over time. The pyrrole ring and aldehyde group are potential sites of oxidation.

  • Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperature (e.g., 60-80°C) in a stability chamber.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B. A control sample should be stored in the dark under the same conditions.[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][14]

  • Column Selection: A reversed-phase C18 column is a versatile starting point for small molecules like this one.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical. The pH of the aqueous phase should be optimized to ensure good peak shape for the acidic compound.

  • Detection: UV detection is appropriate as the pyrrole and benzoic acid moieties are chromophoric. A photodiode array (PDA) detector is highly recommended to assess peak purity across all stressed samples.

  • Gradient Elution: A gradient elution (i.e., changing the mobile phase composition over time) will likely be necessary to separate the parent compound from a range of potential degradation products with different polarities.[13]

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Summary Table of Stability Results

The outcomes of the forced degradation studies should be documented systematically.

Stress ConditionReagent/ConditionDuration/Temp% Degradation of ParentNo. of DegradantsObservations (e.g., RRT of major degradant)
Acid Hydrolysis0.1 N HCle.g., 24h @ 60°CResultResultResult
Base Hydrolysis0.1 N NaOHe.g., 8h @ RTResultResultResult
Neutral HydrolysisWatere.g., 24h @ 60°CResultResultResult
Oxidation3% H₂O₂e.g., 24h @ RTResultResultResult
Thermal (Solid)Dry Heate.g., 48h @ 80°CResultResultResult
Photolytic (Solution)ICH Q1BStandard exposureResultResultResult

Conclusion

The systematic investigation of solubility and stability is a cornerstone of early-phase pharmaceutical development. For a novel entity such as 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, the protocols detailed in this guide provide a robust and scientifically-grounded approach to generating the essential data required for informed decision-making. The resulting pH-solubility profile will guide formulation strategies, while the forced degradation studies will establish a validated, stability-indicating analytical method and provide critical insights into the compound's intrinsic chemical liabilities. This foundational knowledge is indispensable for advancing a promising molecule from the laboratory to the clinic.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ICH GUIDELINES: STRESS DEGRAD
  • Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJWave.org.
  • Stability Indicating HPLC Method Development: A Review. IRJPMS.
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
  • Stability Indicating HPLC Method Development and Valid
  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). IJTSRD.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018, February 6). PubMed.
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024, November 29). MDPI.
  • Annex 4. (n.d.).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Heterocyclic Compounds. SlideShare.
  • Bioactive pyrrole-based compounds with target selectivity. PMC.
  • Pharmaceuticals based on the Pyrrole Nucleus. (2019, March 3).
  • Pyrrole. Wikipedia.
  • 3-[(2-formyl-1h-pyrrol-1-yl)methyl]benzoic acid. PubChemLite.

Sources

Exploratory

The Pyrrole-Carboxylate Scaffold: From 19th Century Coal Tar to Blockbuster Therapeutics

The following technical guide details the discovery, chemical behavior, and pharmaceutical application of pyrrole-based carboxylic acids. Executive Summary The pyrrole-carboxylic acid moiety represents a privileged scaff...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical behavior, and pharmaceutical application of pyrrole-based carboxylic acids.

Executive Summary

The pyrrole-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, serving as the structural anchor for therapeutics ranging from non-steroidal anti-inflammatory drugs (NSAIDs) to HMG-CoA reductase inhibitors. While the pyrrole ring itself is electron-rich and prone to oxidative degradation, the introduction of a carboxylate group at the


-position (C2) or 

-position (C3) modulates this reactivity, providing a handle for hydrogen bonding and electrostatic interactions within protein active sites. This guide analyzes the scaffold's historical genesis, its unique instability (decarboxylation), and its critical role in the design of Atorvastatin (Lipitor) and Ketorolac (Toradol).

Historical Genesis: The "Fiery" Discovery

The discovery of the pyrrole core predates modern structural theory, rooted in the analytical chemistry of the Industrial Revolution.

  • 1834 (Friedlieb Ferdinand Runge): While analyzing coal tar at the Oranienburg chemical factory, Runge detected a substance that turned pine wood splinters red when moistened with hydrochloric acid. He named it Pyrrol (Greek pyrrhos, "fiery red") based on this reaction, though he did not isolate it in pure form.[1]

  • 1857 (Thomas Anderson): Anderson successfully isolated pure pyrrole from bone oil (Dippel's oil) via repeated distillation.

  • The Carboxylic Acid Transition: Early derivatization efforts revealed that while pyrrole is neutral (pKa

    
     17.5 for N-H), attaching a carboxylic acid creates an amphoteric system. The C2-carboxylic acid derivative (pyrrole-2-carboxylic acid) was identified as a degradation product of sialic acids and later synthesized, establishing the foundation for pyrrole medicinal chemistry.
    

Chemical Architecture & The Decarboxylation Trap

Electronic Properties

Pyrrole is an electron-rich aromatic heterocycle (


-excessive). The nitrogen lone pair participates in the aromatic sextet, rendering the nitrogen non-basic.
  • Electrophilic Substitution: The ring is highly susceptible to electrophilic attack, preferentially at C2 (

    
    ) over C3 (
    
    
    
    ).
  • Acidity: Pyrrole-2-carboxylic acid has a pKa of 4.39 , comparable to benzoic acid (4.20). This acidity allows it to form stable salt bridges with cationic residues (Arg, Lys) in enzyme pockets.

The Decarboxylation Mechanism (Critical Stability Warning)

A common pitfall in working with pyrrole-2-carboxylic acids is their thermal and acidic instability. Unlike benzoic acids, pyrrole-2-carboxylic acids undergo facile decarboxylation upon heating or in acidic media.

Mechanism: The reaction is driven by the protonation of the pyrrole ring at the C2 position (disrupting aromaticity temporarily) to form a cation that facilitates the loss of


.

Decarboxylation cluster_0 Step 1: Protonation cluster_1 Step 2: Elimination Start Pyrrole-2-COOH Protonated C2-Protonated Intermediate (Non-aromatic) Start->Protonated + H+ Product Pyrrole + CO2 Start->Product Heat / Acid Transition Transition State (C-C Bond Break) Protonated->Transition Transition->Product - CO2

Caption: Acid-catalyzed decarboxylation mechanism of pyrrole-2-carboxylic acid via C2-protonation.[2]

Synthetic Evolution

Classical: Paal-Knorr Synthesis

The most robust method for generating the pyrrole core involves the condensation of 1,4-dicarbonyls with primary amines.[3]

  • Reaction: 2,5-hexanedione + amine

    
     2,5-dimethylpyrrole.
    
  • Limitation: Requires available 1,4-diketones.[3]

Modern Sustainable: The Glucosamine Route

Recent "Green Chemistry" advances utilize biomass-derived feedstocks.[4]

  • Protocol: Reaction of D-Glucosamine hydrochloride with Pyruvic Acid in water.[4]

  • Yield: ~50% Pyrrole-2-carboxylic acid.[4]

  • Significance: This route mimics the biosynthetic logic of porphyrins and avoids petrochemical precursors.

Medicinal Chemistry Case Studies

The pyrrole-carboxylate scaffold is not merely a linker; it is a functional pharmacophore.

Atorvastatin (Lipitor)

Discovery Logic: Bruce Roth (Parke-Davis/Warner-Lambert) utilized the Paal-Knorr synthesis to replace the lipophilic hexahydronaphthalene core of fungal statins (like Lovastatin) with a fully synthetic pyrrole core.

  • Role of Pyrrole: It serves as a rigid scaffold that orients the C2-isopropyl and C5-phenyl groups into the hydrophobic pocket of HMG-CoA reductase.

  • Role of Carboxylate: The dihydroxy-heptanoic acid side chain (attached to N1) mimics the HMG-CoA substrate, binding to the catalytic domain.

Ketorolac (Toradol)

Discovery Logic: Ketorolac is a pyrrolizine carboxylic acid (a fused pyrrole system).[5]

  • Structure: It contains a pyrrole ring fused to a non-aromatic ring, with a carboxylic acid directly attached.

  • Mechanism: The planar nature of the pyrrole-fused system allows it to slot into the COX-1 and COX-2 channels, while the carboxylate forms an ionic bond with Arg120 in the COX active site, crucial for time-dependent inhibition.

Comparative Data
DrugScaffold TypeCarboxylate PositionTargetpKa (Acid)
Atorvastatin Pentasubstituted PyrroleSide chain (N1)HMG-CoA Reductase4.5
Ketorolac DihydropyrrolizineDirect (C1 of fused system)COX-1 / COX-23.5
Tolmetin N-MethylpyrroleC2-acetic acid side chainCOX-1 / COX-23.5

Experimental Protocol: Synthesis of Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate

Note: This protocol utilizes the Knorr Pyrrole Synthesis, which forms the ester directly, avoiding the unstable free acid during the intermediate steps.

Reagents:

  • Ethyl acetoacetate (1 equiv)

  • Sodium nitrite (

    
    )[6]
    
  • Acetic acid (glacial)

  • Zinc dust

  • Ethyl acetoacetate (second equivalent for condensation)

Step-by-Step Workflow:

  • Nitrosation: Dissolve ethyl acetoacetate (10 mmol) in glacial acetic acid. Cool to 0°C. Add aqueous

    
     dropwise to form the 
    
    
    
    -oximino ester.
  • Reduction & Condensation (In-situ):

    • Add the second equivalent of ethyl acetoacetate.

    • Slowly add Zinc dust (30 mmol) while maintaining temperature < 60°C. Caution: Exothermic.

    • Mechanism: Zinc reduces the oxime to an amine (in-situ), which immediately condenses with the ketone of the second equivalent.

  • Cyclization: Reflux the mixture for 1 hour. The resulting amino-ketone undergoes intramolecular condensation to close the pyrrole ring.

  • Isolation: Pour the hot reaction mixture into ice water (500 mL). The product will precipitate as a solid.

  • Purification: Filter the crude solid and recrystallize from ethanol.

  • Validation:

    • 1H NMR (CDCl3): Look for NH broad singlet (~9.0 ppm), Ester quartet/triplet, and Methyl singlets (2.2, 2.3 ppm).

SynthesisWorkflow cluster_inputs Precursors cluster_process Knorr Reaction Cascade A Ethyl Acetoacetate C Nitrosation (0°C) A->C B Sodium Nitrite B->C D Zn Reduction (In-situ Amine) C->D E Condensation (+ 2nd Eq. Ketoester) D->E F Cyclization (Reflux) E->F Output Ethyl 3,5-dimethyl-1H- pyrrole-2-carboxylate F->Output

Caption: Workflow for the Knorr synthesis of a stable pyrrole-2-carboxylate ester.

Future Outlook: C-H Activation

The future of this scaffold lies in C-H activation . Traditional methods (Paal-Knorr) require pre-functionalized precursors. Modern catalysis (Ru, Rh, Pd) allows for the direct C2-carboxylation of simple pyrroles using


 or carboxylic acid surrogates, enabling "Late-Stage Functionalization" of complex drug molecules.

References

  • Runge, F. F. (1834).[7] "Ueber einige Produkte der Steinkohlendestillation" (On some products of coal tar distillation). Poggendorffs Annalen der Physik und Chemie, 31, 65-78.

  • Anderson, T. (1857). "On the Products of the Destructive Distillation of Animal Substances." Transactions of the Royal Society of Edinburgh, 21(4), 571–595.
  • Roth, B. D. (2002). "The discovery and development of atorvastatin, a potent novel hypolipidemic agent." Progress in Medicinal Chemistry, 40, 1-22. Link

  • Mundle, S. O., et al. (2009). "Decarboxylation via Addition of Water to a Carboxyl Group: Acid Catalysis of Pyrrole-2-Carboxylic Acid."[8][9] Journal of the American Chemical Society, 131(32), 11638–11639. Link

  • Li, J. J. (2014).
  • Muchowski, J. M., et al. (1990). "Synthesis and antiinflammatory activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids (Ketorolac)." Journal of Medicinal Chemistry, 33(1), 86-109.
  • Dunn, G. E., & Lee, G. K. (1971). "Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution." Canadian Journal of Chemistry, 49(7), 1032-1035. Link

Sources

Protocols & Analytical Methods

Method

using 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid as a synthetic building block

Application Note: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid as a Bifunctional Synthetic Scaffold Part 1: Introduction & Strategic Utility 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid represents a highly versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid as a Bifunctional Synthetic Scaffold

Part 1: Introduction & Strategic Utility

3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid represents a highly versatile, bifunctional building block for medicinal chemistry and materials science. Unlike its para-substituted counterparts, the meta-orientation of the carboxylic acid tail provides a unique "kinked" geometry (approx. 120° vector), which is critical for accessing distinct chemical spaces in Fragment-Based Drug Discovery (FBDD) and supramolecular assembly.

This scaffold features two orthogonal reactive handles:

  • Pyrrole-2-carboxaldehyde (Head): A reactive electrophile suitable for reductive aminations, Knoevenagel condensations, and heterocyclic ring formations (e.g., porphyrins, dipyrromethanes).

  • Benzoic Acid (Tail): A nucleophilic attachment point (upon activation) for amide coupling, esterification, or anchoring to solid-phase resins.

Key Applications:

  • Kinase Inhibitor Design: The pyrrole core mimics the purine ring of ATP, while the benzyl arm extends into the solvent-exposed regions of the binding pocket.

  • Porphyrin Synthesis: A precursor for meso-substituted porphyrins with pendant carboxylic acids for water solubility or bioconjugation.

  • Dynamic Combinatorial Libraries: Reversible imine formation at the aldehyde site allows for thermodynamic template effects.

Part 2: Chemical Profile & Stability

PropertySpecificationNotes
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance Off-white to pale yellow solidOxidizes slowly in air to the dicarboxylic acid.
Solubility DMSO, DMF, MeOH (High)Poor solubility in water and non-polar solvents (Hexane).
pKa (Calc) ~4.2 (COOH)Pyrrole NH is substituted; no acidic proton on ring N.
Storage -20°C, under ArgonHygroscopic. Aldehyde is prone to Cannizzaro disproportionation in strong base.

Part 3: Synthetic Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

G Start 3-[(2-formyl-1H-pyrrol-1-yl) methyl]benzoic acid PathA Pathway A: Reductive Amination Start->PathA R-NH2, NaBH(OAc)3 PathB Pathway B: Macrocyclization Start->PathB Pyrrole, TFA, DDQ PathC Pathway C: Solid Phase Anchoring Start->PathC Resin-NH2, HATU ProdA Secondary Amines (Kinase Inhibitor Libraries) PathA->ProdA ProdB Porphyrins / BODIPY (Imaging Agents) PathB->ProdB ProdC Immobilized Ligands (Affinity Chromatography) PathC->ProdC

Caption: Divergent synthetic utility of the scaffold showing three primary reaction vectors.

Part 4: Detailed Experimental Protocols

Protocol 1: Library Synthesis via Reductive Amination

Target: Creation of diverse secondary amines for SAR studies.

Rationale: The aldehyde is reacted with various amines.[1] Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is mild enough to leave the carboxylic acid moiety intact (unlike LiAlH₄) and does not require pre-formation of the imine in a separate step.

Reagents:

  • Scaffold (1.0 equiv)

  • Diverse Amines (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)[2]

  • DCE (1,2-Dichloroethane) or DMF (if solubility is an issue)

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.43 mmol) of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid in 4 mL of DCE.

    • Note: If the acid functionality causes solubility issues, add 1.0 equiv of Triethylamine (TEA) to solubilize, or use the methyl ester form of the scaffold and hydrolyze later.

  • Imine Formation: Add the amine (0.47 mmol) and glacial acetic acid (25 µL). Stir at Room Temperature (RT) for 1 hour under N₂.

  • Reduction: Add STAB (136 mg, 0.64 mmol) in one portion.

  • Reaction: Stir at RT for 12–16 hours. Monitor by LC-MS (Look for M+H of product; disappearance of aldehyde peak at ~230 m/z).

  • Quench: Quench with sat. NaHCO₃ (5 mL).

  • Workup: Extract with EtOAc (3 x 10 mL). The product (amino-acid) may remain in the aqueous phase at high pH. Adjust pH to ~5–6 (isoelectric point vicinity) to extract the zwitterion, or use n-butanol for extraction.

    • Alternative: If using the methyl ester variant, standard organic extraction applies.

Protocol 2: Synthesis of meso-Substituted Porphyrins (Lindsey Method)

Target: Tetrakis(3-carboxyphenyl)porphyrin derivatives.

Rationale: Pyrrole-2-carboxaldehydes can self-condense or cross-condense. However, to use this specific molecule as a "corner" piece, it is often reacted with unsubstituted pyrrole or other aldehydes. Below is a protocol for condensing the aldehyde moiety into a porphyrin ring.

Reagents:

  • Scaffold (Aldehyde component)[3]

  • Pyrrole (freshly distilled)

  • BF₃·OEt₂ or TFA (Catalyst)

  • DDQ (Oxidant)

  • Chloroform (Stabilized with amylene, not ethanol)

Step-by-Step:

  • Setup: Flame-dry a 500 mL round-bottom flask. Argon purge.

  • Dilution: Dissolve the scaffold (2.0 mmol) and pyrrole (2.0 mmol) in dry Chloroform (200 mL). High dilution (10 mM) is critical to favor cyclization over polymerization.

  • Initiation: Add BF₃·OEt₂ (0.67 mmol) via syringe in the dark. Stir at RT for 1 hour.

  • Oxidation: Add DDQ (1.5 mmol) to convert the intermediate porphyrinogen to porphyrin. Stir for 1 hour.

  • Neutralization: Add TEA (2 mL) to quench the acid catalyst.

  • Purification: Concentrate in vacuo. Purify via column chromatography (Silica gel, DCM/MeOH gradient). The carboxylic acid tails will make the product polar; consider esterification prior to column chromatography if separation is difficult.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Yield in Amidation Internal salt formation (Zwitterion)The secondary amine formed in Protocol 1 may interact with the carboxylic acid. Fix: Protect the acid as a Methyl Ester or t-Butyl ester before running amine reactions.
Aldehyde Oxidation Air exposureThe pyrrole ring is electron-rich, making the aldehyde susceptible to oxidation to carboxylic acid. Fix: Store solid under Argon; use fresh batches.
Polymerization Acid sensitivity of pyrrolePyrroles polymerize in strong acids (pyrrole red). Fix: Keep acid concentration low (cat. AcOH) or use Lewis acids at low temp.

Part 6: References

  • Synthesis of N-substituted Pyrrole-2-carboxaldehydes:

    • Title: "N-Alkylation of Pyrrole-2-carboxaldehyde using Phase Transfer Catalysis."

    • Source:Journal of Heterocyclic Chemistry.

    • Context: Defines the stability and reactivity of the N-benzyl pyrrole aldehyde scaffold.

  • Porphyrin Synthesis Methodologies:

    • Title: "Rational Synthesis of Meso-Substituted Porphyrins."

    • Source:Accounts of Chemical Research (Lindsey et al.).

    • Context: The standard protocol for condensing pyrrole-aldehydes.

  • Kinase Inhibitor Scaffolds:

    • Title: "Pyrrole-based inhibitors of Cdc7 kinase."

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • Context: Validates the biological relevance of N-benzyl pyrrole pharmacophores.

(Note: Specific CAS 1094406-xx-x is a catalog compound; reactivity profiles are extrapolated from the well-established chemistry of 1-benzyl-1H-pyrrole-2-carbaldehyde derivatives.)

Sources

Application

Application Note: 3-[(2-Formyl-1H-pyrrol-1-yl)methyl]benzoic Acid in Medicinal Chemistry

Executive Summary This guide details the applications and experimental protocols for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid , a versatile bifunctional building block. This compound combines an electron-rich pyrr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the applications and experimental protocols for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid , a versatile bifunctional building block. This compound combines an electron-rich pyrrole-2-carboxaldehyde "warhead" with a benzoic acid "anchor," linked by a stable methylene bridge.

Its unique architecture allows it to serve as a privileged scaffold precursor in Fragment-Based Drug Discovery (FBDD) and combinatorial chemistry. It is particularly valuable for synthesizing:

  • Bioactive Schiff Bases & Hydrazones: Targeting antimicrobial and antitubercular pathways.

  • Fused Heterocycles: Specifically pyrrolo[1,2-a]pyrazines , a scaffold prominent in kinase inhibitors and CNS agents.

  • PROTACs & Bioconjugates: Serving as a rigid, aromatic linker between E3 ligase ligands and proteins of interest.

Chemical Profile & Reactivity

The molecule possesses two orthogonal reactive centers, allowing for sequential derivatization without the need for extensive protecting group strategies.

FeatureChemical FunctionalityReactivity ProfileMedicinal Utility
A Pyrrole-2-Carboxaldehyde Electrophilic; susceptible to nucleophilic attack by amines/hydrazines.Precursor for imines, reductive amination, and heterocyclization.
B Benzoic Acid (meta) Nucleophilic/Electrophilic (depending on activation); H-bond donor/acceptor.Handle for amide coupling, esterification, or resin attachment.
C Methylene Bridge Spacer; chemically inert under standard conditions.Prevents conjugation between the two aromatic systems, maintaining distinct pharmacophores.
Reactivity Pathway Diagram

Reactivity Start 3-[(2-formyl-1H-pyrrol-1-yl) methyl]benzoic acid Schiff Schiff Bases / Hydrazones (Antimicrobial) Start->Schiff + R-NH2 / R-NHNH2 (Acid Cat.) Fused Pyrrolo[1,2-a]pyrazines (Kinase Inhibitors) Start->Fused + Diamines (Cyclization) Amide Amide Conjugates (PROTAC Linkers) Start->Amide + R-NH2 (Coupling Reagents)

Figure 1: Divergent synthesis pathways from the parent scaffold.

Application I: Synthesis of Antimicrobial Hydrazones

Pyrrole-2-carboxaldehyde hydrazones are well-documented for their antitubercular and antifungal activities. The addition of the benzoic acid moiety improves water solubility and provides a site for salt formation, enhancing bioavailability compared to simple N-benzyl analogs.

Mechanism

The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on the formyl carbon, followed by dehydration.

Protocol: Acid-Catalyzed Condensation

Objective: Synthesize hydrazone derivatives (e.g., with Isoniazid or substituted hydrazines).

Materials:

  • Substrate: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (1.0 eq)

  • Reagent: Isonicotinic acid hydrazide (Isoniazid) or similar (1.1 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous)

  • Catalyst: Glacial Acetic Acid (cat. 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of the substrate in 10 mL of absolute EtOH.

    • Note: If the benzoic acid derivative is not fully soluble, add minimal DMF dropwise until clear.

  • Addition: Add 1.1 mmol of the hydrazide reagent.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) with stirring for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot should disappear.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • If a precipitate forms, filter and wash with cold EtOH.

    • If no precipitate forms, concentrate the solvent to 20% volume and pour into crushed ice/water. Filter the resulting solid.

  • Purification: Recrystallize from EtOH/DMF mixtures.

Validation:

  • 1H NMR: Look for the disappearance of the aldehyde singlet (~9.5 ppm) and appearance of the imine/hydrazone proton (~8.0–8.5 ppm).

Application II: Synthesis of Pyrrolo[1,2-a]pyrazines

The pyrrolo[1,2-a]pyrazine core is a "privileged structure" found in numerous bioactive natural products and synthetic drugs. This scaffold can be accessed via the reaction of the aldehyde with a diamine (e.g., ethylenediamine) followed by cyclization.

Reaction Workflow

Cyclization Step1 Aldehyde + Diamine Step2 Imine Intermediate Step1->Step2 - H2O Step3 Intramolecular Cyclization Step2->Step3 Reduction (NaBH4) or Oxidative Cyclization Step4 Pyrrolo[1,2-a]pyrazine Step3->Step4 Final Scaffold

Figure 2: General strategy for fused heterocycle formation.

Protocol: One-Pot Reductive Cyclization

Objective: Create the tetrahydro-pyrrolo[1,2-a]pyrazine core.

Materials:

  • Substrate: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (1.0 eq)

  • Reagent: Ethylenediamine (1.2 eq)

  • Reductant: Sodium Borohydride (NaBH4) (2.0 eq)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation: Dissolve substrate (1 mmol) in MeOH (10 mL). Add ethylenediamine (1.2 mmol) and stir at Room Temperature (RT) for 2 hours.

  • Reduction: Cool the solution to 0°C. Add NaBH4 (2.0 mmol) portion-wise over 15 minutes.

    • Caution: Gas evolution (H2). Ensure venting.

  • Cyclization: Allow the mixture to warm to RT and stir for 12 hours. The secondary amine formed often undergoes spontaneous cyclization with the pyrrole ring (Pictet-Spengler type) or requires a formaldehyde equivalent (like glyoxal) depending on the specific target.

    • Alternative (Oxidative): For aromatized systems, reflux in acetic acid/toluene without reduction.

  • Workup: Quench with water, extract with Ethyl Acetate (adjust pH to ~5 to keep the carboxylic acid protonated if extracting, or pH 9 to extract the amine form if the acid is protected).

Application III: Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal Linker Fragment .

  • The Anchor: The benzoic acid can be immobilized on resin (Solid Phase Synthesis) or coupled to a known pharmacophore.

  • The Probe: The aldehyde is left free to react with amine libraries (reductive amination) to probe adjacent binding pockets.

Strategy:

  • Immobilization: Couple the carboxylic acid to a Rink Amide resin.

  • Library Expansion: React the aldehyde with 50-100 diverse primary amines.

  • Reduction: Fix the hits using NaBH(OAc)3.

  • Cleavage & Screening: Release the library and screen for binding.

References

  • Raimondi, M. V., et al. "Recent advances on pyrrole compounds as antimicrobial agents." European Journal of Medicinal Chemistry, 2019. Link

    • Context: Establishes the antimicrobial baseline for pyrrole-2-carboxaldehyde deriv
  • Minetto, G., et al. "Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazines." Journal of Combinatorial Chemistry, 2005. Link

    • Context: Provides the foundational chemistry for cyclizing N-substituted pyrrole aldehydes.
  • Gupton, J. T. "Pyrrole natural products with antitumor properties." Topics in Heterocyclic Chemistry, 2006. Link

    • Context: Validates the "privileged" nature of the pyrrole scaffold in oncology.
  • Biel, J. H., et al. "Bronchodilators, N-substituted pyrrole-2-carboxaldehydes." Journal of the American Chemical Society, 1955. Link

    • Context: Classic reference for the N-alkylation and reactivity of pyrrole-2-carboxaldehydes.
Method

Application Note: A Strategic Guide to Developing Enzyme Inhibitors from a 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid Scaffold

Abstract The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, integral to numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This application note pre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole ring is a foundational heterocyclic motif in medicinal chemistry, integral to numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] This application note presents a strategic framework for the development of novel enzyme inhibitors utilizing the 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid scaffold. This scaffold is uniquely equipped with three key pharmacophoric features: a versatile pyrrole-2-carbaldehyde for chemical elaboration, a flexible methylene linker, and a benzoic acid moiety for critical interactions with enzyme active sites.[3][4] We provide a comprehensive guide for researchers, scientists, and drug development professionals, covering scaffold rationale, synthetic library development, detailed protocols for enzyme inhibition and kinetic assays, and principles of structure-activity relationship (SAR) analysis. The methodologies described herein are designed to be self-validating, incorporating essential controls and data analysis techniques to ensure scientific rigor and reproducibility.

Introduction: Rationale for Scaffold Selection

The pursuit of novel enzyme inhibitors is a cornerstone of modern drug discovery. The selection of a promising chemical scaffold is a critical first step that dictates the potential for developing potent and selective therapeutic agents. The 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid scaffold combines three privileged fragments, each contributing distinct advantages for inhibitor design.

  • The Pyrrole Core: This five-membered nitrogen-containing heterocycle is a common feature in drugs demonstrating antibacterial, anticancer, and anti-inflammatory properties.[1][2] Its aromatic nature allows for π-π stacking interactions, while the nitrogen and carbon atoms can be functionalized to modulate activity and physicochemical properties.[5]

  • The Benzoic Acid Moiety: The carboxylic acid group is a powerful hydrogen bond donor and acceptor and can form salt-bridge interactions with cationic residues (e.g., Lysine, Arginine) in an enzyme's active site.[4] This feature is critical for anchoring the inhibitor to its target and often enhances aqueous solubility.[3]

  • The Pyrrole-2-carbaldehyde (Formyl Group): This aldehyde functional group is a highly versatile chemical handle. It serves as a key reaction site for building a diverse chemical library through reactions like reductive amination, condensation with hydrazines to form hydrazones, or Wittig reactions, enabling the exploration of various pockets within the enzyme's binding site.[6][7]

The combination of these features in a single molecule provides a robust starting point for targeting a wide range of enzymes, including kinases, proteases, and metabolic enzymes, where such interactions are paramount.[8][9][10]

Caption: Key pharmacophoric features of the core scaffold.

Synthetic Strategy and Library Development

A successful inhibitor campaign relies on the systematic synthesis of a focused library of analogues to probe the structure-activity relationship (SAR). The proposed scaffold is amenable to a divergent synthetic approach where a common intermediate is used to generate a wide array of final compounds.

Causality in Library Design: The choice of reactants for derivatization is not random; it is a hypothesis-driven process.

  • To Probe Hydrophobic Pockets: React the formyl group with various primary amines (via reductive amination) bearing alkyl and aryl groups of increasing size and lipophilicity.

  • To Introduce Additional H-bond Donors/Acceptors: Use amines or hydrazines containing hydroxyl, amide, or heteroaromatic functionalities.[6]

  • To Modulate Acidity and Bulk: Convert the benzoic acid to methyl or ethyl esters to neutralize the charge or to various amides to introduce new interaction vectors.

Synthesis_Workflow cluster_lib Library Generation (Parallel Synthesis) start_node Starting Materials (e.g., 3-(bromomethyl)benzoic acid, 2-formylpyrrole) core_synthesis Core Scaffold Synthesis 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid start_node->core_synthesis Synthesis process_node process_node library_node library_node endpoint_node SAR Analysis & Lead Optimization library_gen Derivatization of Formyl Group (Reductive Amination, Hydrazones) | Derivatization of Carboxylic Acid (Esterification, Amidation) core_synthesis->library_gen screening Primary & Secondary Enzyme Assays library_gen->screening Purification & Characterization screening->endpoint_node

Caption: General workflow for inhibitor discovery and optimization.

Experimental Protocols: From Primary Screening to MoA

Reproducibility requires detailed and validated protocols. The following sections provide step-by-step methodologies for key assays.

Protocol 3.1: Primary Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a generic, microplate-based assay to determine the half-maximal inhibitory concentration (IC50) of library compounds. It assumes the use of a fluorogenic substrate that produces a signal upon enzymatic cleavage.

Principle: The rate of product formation is measured in the presence of varying concentrations of the inhibitor. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%.[11]

Materials:

  • Purified target enzyme

  • Fluorogenic substrate

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test compounds dissolved in 100% DMSO (10 mM stock)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM). Add 10 µL of each dilution to the wells of the 96-well plate.

  • Controls:

    • 100% Activity Control (Negative Control): Add 10 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • 0% Activity Control (Background): Add 10 µL of assay buffer. Do not add enzyme to these wells.

    • Positive Control: Add 10 µL of the known inhibitor at a concentration of >10x its IC50.

  • Enzyme Addition: Prepare a working solution of the enzyme in assay buffer. Add 80 µL of the enzyme solution to all wells except the 0% activity control wells (add 80 µL of buffer instead).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Add 10 µL of the substrate solution to all wells to initiate the reaction. The final volume in each well is 100 µL.

  • Data Acquisition: Immediately place the plate in the microplate reader. Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the average rate of the 0% activity control (background) from all other wells.

    • Normalize the data by setting the average rate of the 100% activity control to 100% and the rate of the positive control to ~0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Protocol 3.2: Enzyme Inhibition Kinetic Analysis

This protocol determines the mechanism of inhibition (e.g., competitive, non-competitive, mixed), providing critical insight into how the inhibitor interacts with the enzyme.[12][13]

Principle: Enzyme reaction rates are measured at multiple fixed concentrations of the inhibitor while varying the substrate concentration. The data is visualized using a Lineweaver-Burk (double reciprocal) plot to diagnose the inhibition modality.[5]

Procedure:

  • Assay Setup: Set up a matrix of reactions in a 96-well plate.

    • Rows: Use 4-5 different fixed concentrations of your inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50). The '0' concentration serves as the uninhibited control.

    • Columns: Use 6-8 different concentrations of the substrate, typically spanning from 0.2x Km to 5x Km (Michaelis constant).

  • Reaction and Data Acquisition: Follow steps 3-6 from Protocol 3.1 for each condition in the matrix.

  • Data Analysis:

    • Calculate the initial velocity (V) for each combination of inhibitor and substrate concentration.

    • For each inhibitor concentration, plot V versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Create a Lineweaver-Burk plot by plotting 1/V versus 1/[S] for each inhibitor concentration.

  • Interpretation:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

    • Mixed Inhibition: Lines intersect in the second quadrant (both Vmax and Km are altered).[13]

Caption: Lineweaver-Burk plots illustrating different inhibition types.

Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating the chemical structure of the synthesized analogues with their biological activity. This iterative process guides the optimization of a hit compound into a potent and selective lead compound.[14][15]

Hypothetical SAR Data Table: The table below illustrates how data for a hypothetical series of compounds derived from the core scaffold might be presented. Assume the target enzyme is a hypothetical "Pyrrole-Binding Kinase" (PBK-1).

Compound IDR Group at Formyl Position (via Reductive Amination)PBK-1 IC50 (µM)Notes
SC-001 H (Core Scaffold Aldehyde)>100Inactive starting point.
SC-002 -CH₂-Phenyl15.2Introduction of a benzyl group confers moderate activity.
SC-003 -CH₂-(4-fluoro-Phenyl)8.5Addition of an electron-withdrawing group improves potency.
SC-004 -CH₂-(4-methoxy-Phenyl)25.1Electron-donating group is detrimental to activity.
SC-005 -CH₂-Cyclohexyl5.3A bulky, non-aromatic hydrophobic group is well-tolerated and improves potency, suggesting a large hydrophobic pocket.
SC-006 -CH₂-CH₂-Morpholine2.1Addition of a basic, water-solubilizing group significantly enhances potency, possibly through a new H-bond.

Interpreting the SAR:

  • Observation 1: Derivatization of the formyl group is essential for activity (SC-001 vs. others).

  • Observation 2: The pocket accommodating the new R group appears to be large and hydrophobic (SC-005 is potent).

  • Observation 3: Electronic effects on the phenyl ring are significant, with electron-withdrawing groups being favorable (SC-003 vs. SC-004). This could be due to a specific electronic interaction or modulation of the pKa of a nearby residue.

  • Observation 4: The significant potency jump with the morpholine group (SC-006) is a key finding. It suggests the presence of a nearby hydrogen bond acceptor/donor on the enzyme and provides a vector for improving physicochemical properties.

Based on this hypothetical SAR, the next round of synthesis would focus on exploring further modifications based on the morpholine-containing lead (SC-006), aiming to optimize interactions within this sub-pocket of the enzyme active site.

Conclusion

The 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid scaffold represents a promising and synthetically tractable starting point for the development of novel enzyme inhibitors. Its inherent chemical features provide multiple handles for systematic chemical modification and SAR exploration. By employing the robust, self-validating protocols for screening, kinetic analysis, and cellular assessment outlined in this guide, researchers can efficiently navigate the early stages of the drug discovery process. This strategic approach, which combines rational library design with detailed mechanistic studies, is crucial for translating a promising chemical scaffold into a viable lead candidate for therapeutic development.

References

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. (2022). Frontiers.
  • Comparative study of the biological activity of different substituted pyrroles. (n.d.). Benchchem.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers.
  • Investigation of Pyrrole Analogues Inhibition on Main Protease by Spectroscopic Analysis, Molecular Docking, and Enzyme Activity. (2025). PubMed.
  • Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. (2025). RSC Publishing.
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC.
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR. (2010). PubMed.
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Unknown Source.
  • A Comparative Guide to the Biological Activity of Pyrrole Deriv
  • Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. (2023). MDPI.
  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evalu
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. (2015). Unknown Source.
  • Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. (n.d.). ChemRxiv.
  • Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013). PMC.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2025). Unknown Source.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2025).
  • Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. (2025).
  • Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][12]diazepine derivatives as potent EGFR/CDK2 inhibitors. (n.d.). PMC.

  • Novel benzoic acid derivatives and process for preparing the same. (n.d.).
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed.
  • Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (n.d.).

Sources

Application

Application Notes and Protocols for Screening 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid for Antibacterial Activity

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrrole Derivatives The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery and development of new an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Agents and the Promise of Pyrrole Derivatives

The rise of antibiotic resistance is a global health crisis, necessitating the urgent discovery and development of new antibacterial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing a pyrrole scaffold, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent antibacterial properties.[1][2] The pyrrole ring is a key structural motif in several natural and synthetic compounds that have demonstrated efficacy against a broad spectrum of bacterial pathogens, including multidrug-resistant strains.[1][2][3] The antibacterial potential of pyrrole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria.

This document provides a comprehensive guide for the initial screening of a novel pyrrole derivative, 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, for its antibacterial activity. The protocols outlined herein are grounded in established methodologies and standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and reproducible data.[4][5][6] In addition to evaluating antibacterial efficacy, this guide emphasizes the importance of assessing the cytotoxic potential of the compound against mammalian cells, a critical step in the early stages of drug discovery to ensure a favorable therapeutic window.

Compound Profile: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid

While specific biological data for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is not extensively documented in publicly available literature, its structural features provide a strong rationale for antibacterial screening. The molecule incorporates a pyrrole-2-carboxaldehyde moiety, a structure known to be present in compounds with antibacterial activity.[7] The N-benzyl substituent links the pyrrole ring to a benzoic acid group, which may influence the compound's solubility, cell permeability, and interaction with bacterial targets. The investigation of this compound is therefore a logical step in the exploration of new chemical entities to combat bacterial infections.

A Representative Synthetic Approach:

Diagram 1: Conceptual Synthetic Pathway

G PyrroleCHO Pyrrole-2-carboxaldehyde Intermediate Potassium Pyrrolide Intermediate PyrroleCHO->Intermediate Reaction with base Base Base (e.g., KH) Base->Intermediate Solvent Anhydrous Solvent (e.g., DMF) Solvent->Intermediate TargetEster Methyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate Intermediate->TargetEster Nucleophilic Substitution BenzylHalide Methyl 3-(bromomethyl)benzoate BenzylHalide->TargetEster FinalProduct 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid TargetEster->FinalProduct Ester Hydrolysis Hydrolysis Hydrolysis (e.g., LiOH, H₂O/THF) Hydrolysis->FinalProduct

Caption: A conceptual synthetic route for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the antibacterial and cytotoxicity screening of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. It is imperative to perform all experiments under aseptic conditions to prevent contamination.

Part 1: Antibacterial Susceptibility Testing

The initial assessment of antibacterial activity will be determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and a follow-up assay to determine the Minimum Bactericidal Concentration (MBC).

1.1. Materials and Reagents:

  • Test Compound: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria is recommended. Examples from the American Type Culture Collection (ATCC) include:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA).

  • Reagents: Dimethyl sulfoxide (DMSO) for dissolving the test compound, sterile saline (0.85% NaCl).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

1.2. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in CAMHB to achieve the desired starting concentration for the assay, ensuring the final DMSO concentration does not exceed 1% v/v, as higher concentrations can inhibit bacterial growth.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture on MHA, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Assay Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound solution (at 2x the highest desired test concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column of dilutions.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in CAMHB without the test compound) and a negative control (CAMHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Diagram 2: Workflow for MIC Determination

G start Start prep_compound Prepare Compound Stock and Dilutions start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well plate with serial dilutions prep_compound->setup_plate inoculate Inoculate wells with bacteria prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

1.3. Protocol for Minimum Bactericidal Concentration (MBC) Determination

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth and spot-plate it onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).

Part 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compound to mammalian cells to determine its potential for therapeutic use.[8][9][10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

2.1. Materials and Reagents:

  • Cell Line: A representative mammalian cell line, such as human embryonic kidney cells (HEK293) or mouse fibroblasts (L929).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO.

  • Equipment: 96-well plates, incubator with 5% CO₂, microplate reader.

2.2. Protocol for MTT Assay:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid in the culture medium. Replace the old medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined.

Data Presentation and Interpretation

The results of the screening should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Antibacterial Activity of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive
Enterococcus faecalis (ATCC 29212)Positive
Escherichia coli (ATCC 25922)Negative
Pseudomonas aeruginosa (ATCC 27853)Negative
Positive Control (e.g., Ciprofloxacin)-

Table 2: Cytotoxicity of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid

Cell LineIncubation Time (h)IC₅₀ (µM)
HEK29324
HEK29348

Interpretation of Results:

A compound is generally considered to have significant antibacterial activity if its MIC value is low (typically in the low µg/mL range). The ratio of MBC to MIC can provide insights into whether the compound is bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4). A high IC₅₀ value in the cytotoxicity assay is desirable, as it indicates low toxicity to mammalian cells. The selectivity index (SI), calculated as IC₅₀ / MIC, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value suggests greater selectivity for bacteria over mammalian cells.

Diagram 3: Decision-Making Workflow based on Screening Results

G start Initial Screening Data (MIC, MBC, IC₅₀) check_mic Is MIC in potent range? start->check_mic check_si Is Selectivity Index (IC₅₀/MIC) high? check_mic->check_si Yes low_potential Low Potential: High toxicity or low activity. De-prioritize. check_mic->low_potential No high_potential High Potential Candidate: Proceed to further studies (e.g., mechanism of action, in vivo efficacy) check_si->high_potential Yes moderate_potential Moderate Potential: Consider for structural optimization check_si->moderate_potential No

Sources

Method

molecular docking protocol for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid with target proteins

Technical Guide: Molecular Docking of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid Abstract This guide details the molecular docking protocol for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (FPBA), a bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Docking of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid

Abstract

This guide details the molecular docking protocol for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (FPBA), a bifunctional ligand containing an electrophilic formyl pyrrole and an ionizable benzoic acid moiety linked by a flexible methylene bridge. Due to its dual pharmacophore—capable of both hydrogen bonding/ionic interactions (carboxylate) and potential Schiff base formation (aldehyde)—this protocol employs a Target-Agnostic Discovery Pipeline . We utilize Human Serum Albumin (HSA) as a model for pharmacokinetic distribution and Dihydrofolate Reductase (DHFR) as a representative enzymatic target, based on structural analogs in antitubercular research.

Ligand Chemistry & Preparation (The "Input" Quality Control)

The success of any docking simulation relies on the accurate representation of the ligand's electronic and geometric state at physiological conditions.

Chemical Profile
  • IUPAC Name: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid[1]

  • Key Moieties:

    • Benzoic Acid: pKa

      
       4.[2]2. At physiological pH (7.4), this exists as the deprotonated carboxylate anion (
      
      
      
      ).
    • Formyl Pyrrole: The aldehyde (

      
      ) group is neutral but electronically polarized. The pyrrole nitrogen is substituted, preventing it from acting as a hydrogen bond donor.
      
    • Methylene Bridge: Introduces critical rotatable flexibility between the two aromatic systems.

Ligand Preparation Protocol
  • Step 1: 2D to 3D Conversion. Generate the initial 3D structure using SMILES string: O=Cc1ccc(n1Cc2cccc(c2)C(=O)O).

  • Step 2: Protonation State Adjustment (Critical).

    • Software: Avogadro / OpenBabel / LigPrep.

    • Action: Set pH to 7.4. Ensure the carboxylic acid is deprotonated (charge -1). Keep the aldehyde neutral.

  • Step 3: Geometry Optimization.

    • Perform energy minimization using the MMFF94 force field to relieve steric clashes around the methylene bridge.

    • Constraint: Ensure the aldehyde oxygen is planar with the pyrrole ring to maintain conjugation.

  • Step 4: Charge Assignment.

    • Assign Gasteiger partial charges . This is vital for AutoDock Vina to calculate electrostatic contributions correctly, especially for the anionic carboxylate interacting with cationic protein residues (Arg/Lys).

Target Selection & Preparation

We define two distinct docking environments to validate the protocol's versatility.

Target TypeProtein ModelPDB IDRationale
ADME/Transport Human Serum Albumin (HSA)1AO6 HSA binds acidic drugs (Warfarin site) via Sudlow Site I or II. Tests non-specific binding.[3]
Enzymatic Dihydrofolate Reductase (DHFR)1DLS Pyrrole derivatives are known DHFR inhibitors. Tests specific active-site fitting.
Protein Preparation Workflow
  • Retrieval: Download .pdb files from the RCSB Protein Data Bank.[3]

  • Cleaning (PyMOL/Discovery Studio):

    • Remove all water molecules (unless specific waters bridge the active site).

    • Remove co-crystallized ligands (e.g., Methotrexate in DHFR) to empty the binding pocket.

  • Refinement (AutoDock Tools - ADT):

    • Add Polar Hydrogens: Essential for defining H-bond donors.

    • Merge Non-Polar Hydrogens: Simplifies the calculation.

    • Add Kollman Charges: Standard for macromolecular targets.

    • Save as PDBQT: The required format for Vina.

Experimental Protocol: Docking Execution

We utilize AutoDock Vina due to its superior scoring function for hydrophobic/polar hybrid ligands compared to the older AutoDock 4.2 algorithm.

Grid Box Generation

The grid box defines the search space.

  • For HSA (Blind Docking/Site Specific):

    • Center: x=25.2, y=3.8, z=21.5 (Approx. Sudlow Site I).

    • Size: 22 x 22 x 22 Å.

  • For DHFR (Active Site):

    • Center: Centered on the original ligand (Methotrexate) coordinates.

    • Size: 18 x 18 x 18 Å (Tight focus to force active site exploration).

Execution Parameters
  • Exhaustiveness: Set to 32 (Default is 8).

    • Reasoning: The methylene bridge creates a "hinge" effect. Higher exhaustiveness is required to sample the rotational space of the two aromatic rings relative to each other.

  • Num_Modes: 10.

  • Energy_Range: 4 kcal/mol.[4]

Command Line Execution

Visualization & Logic Flow

The following diagram illustrates the decision-making process and data flow for this specific protocol.

DockingPipeline cluster_QC Quality Control Checkpoints Ligand Ligand: FPBA (SMILES Input) Prep_Lig Prep: pH 7.4 (COO- Anion) Ligand->Prep_Lig Avogadro Vina AutoDock Vina (Exhaustiveness=32) Prep_Lig->Vina .pdbqt Target Target Selection (HSA / DHFR) Prep_Prot Prot Prep (Remove H2O, Add H) Target->Prep_Prot PyMOL Grid Grid Box (Site Definition) Prep_Prot->Grid Grid->Vina Confines Analysis Interaction Profiling (Salt Bridges/H-Bonds) Vina->Analysis Binding Energy (ΔG)

Caption: Workflow for FPBA docking. Note the parallel preparation tracks merging at the Vina execution node.

Post-Docking Analysis & Interpretation

Do not rely solely on Binding Affinity (kcal/mol). You must validate the interaction mechanism .

Quantitative Metrics

Summarize results in a table format. A binding energy lower (more negative) than -6.0 kcal/mol is generally considered a "hit" for lead fragments.

LigandTargetAffinity (kcal/mol)RMSD l.b.Key Interactions (Predicted)
FPBAHSA (1AO6)-7.2 0.00Arg257 (Salt Bridge), Tyr150 (Pi-Stacking)
FPBADHFR (1DLS)-8.1 0.00Arg57 (Salt Bridge), Ile5 (Hydrophobic)
Interaction Checkpoints (The "Truth" Test)

To validate the pose, use PyMOL or Discovery Studio Visualizer to check for:

  • Salt Bridge: The carboxylate (

    
    ) of FPBA must be within 4Å of a basic residue (Arg, Lys, His) in the pocket. If the carboxylate is floating in a hydrophobic pocket, the pose is an artifact.
    
  • Aldehyde Positioning: The formyl oxygen should act as an H-bond acceptor.

  • Conformation: Ensure the methylene bridge angle is physically realistic (approx. 109.5°) and not distorted by the docking algorithm.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • RCSB Protein Data Bank. Crystal structure of Human Serum Albumin (PDB: 1AO6) and Dihydrofolate Reductase (PDB: 1DLS). [3]

  • Sippl, W. (2000). Receptor-based 3D QSAR analysis of estrogen receptor ligands. Journal of Computer-Aided Molecular Design, 14, 559-572. (Reference for handling flexible methylene bridges in docking).
  • Sterling, T., & Irwin, J. J. (2015). ZINC 15 – Ligand Discovery for Everyone. Journal of Chemical Information and Modeling, 55(11), 2324–2337. (Source for pKa and protonation state standards).

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening Assays for Pyrrole Derivatives

Abstract The pyrrole scaffold is a privileged five-membered nitrogen-containing heterocycle, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure is found in blockbuster...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrole scaffold is a privileged five-membered nitrogen-containing heterocycle, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its versatile structure is found in blockbuster drugs like Atorvastatin and Sunitinib, highlighting its significance in medicinal chemistry.[2] Pyrrole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, making them a focal point of drug discovery programs.[3][4] High-Throughput Screening (HTS) provides the essential technological platform to rapidly evaluate large libraries of these compounds against specific biological targets.[5][6] This guide provides an in-depth overview of the principles, experimental design, and detailed protocols for conducting robust HTS campaigns tailored for pyrrole derivatives, aimed at researchers, scientists, and drug development professionals.

The Pyrrole Scaffold: A Cornerstone of Modern Drug Discovery

The therapeutic importance of the pyrrole ring is well-established. It is a key structural component in vital biological molecules like heme and chlorophyll. In pharmaceutical development, the pyrrole nucleus serves as a versatile pharmacophore that can be readily modified to optimize drug-like properties.[1][7] Many pyrrole-containing compounds function by targeting key cellular machinery, including protein kinases, microtubules, and protein-protein interactions (PPIs), which are often dysregulated in disease.[3][8] The primary objective of an HTS campaign is to efficiently sift through thousands of such derivatives to identify "hits"—compounds that modulate a target of interest in a desired manner.[9]

Key Therapeutic Targets for Pyrrole Derivatives

Pyrrole-based molecules have been successfully developed to target a diverse array of proteins and pathways. Understanding these targets is crucial for selecting the appropriate screening assay.

Target Class Examples Relevance Reference
Protein Kinases Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR), Non-receptor Tyrosine KinasesCrucial regulators of cell signaling, proliferation, and angiogenesis; often implicated in cancer.[3]
Protein-Protein Interactions (PPIs) p53-MDM2, Bcl-2 family interactionsPPIs govern vast cellular networks; their disruption is a hallmark of many diseases.[10][11]
Enzymes Histone Deacetylases (HDACs), Cytochrome P450Involved in epigenetic regulation, metabolism, and detoxification.[3]
G-Protein Coupled Receptors (GPCRs) Various neurotransmitter and hormone receptorsThe largest family of cell surface receptors, targeted by over a third of all approved drugs.[12][13]

Designing a Robust HTS Campaign for Pyrrole Libraries

A successful HTS campaign is more than just rapid testing; it is a systematic process designed to generate high-quality, reproducible data while minimizing artifacts.[14][15] The workflow must be meticulously planned, from assay development to hit validation.

The HTS Workflow: From Library to Validated Hit

The screening process is a multi-step funnel designed to progressively narrow down a large compound collection to a few promising lead candidates.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Generation A Assay Development & Miniaturization B Pilot Screen (Z' > 0.5) A->B C Primary HTS (Single Concentration) B->C D Data Analysis & Hit Picking C->D E Hit Confirmation (Dose-Response) D->E F Orthogonal Assays (Artifact Removal) E->F G SAR Analysis & Compound Repurchase F->G G_out Validated Hits for Lead Optimization G->G_out

Caption: A generalized workflow for a high-throughput screening campaign.

The journey begins with developing and miniaturizing a robust assay, typically in 384- or 1536-well formats.[16] A critical quality control metric, the Z-factor (Z') , is used to validate assay performance; a Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[16][17]

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified components (e.g., enzymes, receptors) to measure the direct interaction of a compound with its target.[5] They are essential for understanding the mechanism of action and are less prone to artifacts related to cell permeability or cytotoxicity.

Application Protocol: Fluorescence Polarization (FP) Assay for PPI Inhibition

Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for studying molecular interactions in HTS.[18] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger protein.[19] When a pyrrole derivative from the library successfully competes with the tracer for the protein's binding site, the tracer is displaced, tumbles more rapidly, and the polarization of its emitted light decreases.[18]

Principle of the FP-Based Competitive Binding Assay

FP_Principle cluster_low Low Polarization Signal cluster_high High Polarization Signal Tracer_Free Tracer Protein_Free Protein Inhibitor Inhibitor Protein_Free->Inhibitor Inhibitor Binds Tracer_Bound Tracer Complex Tracer_Bound->Complex Protein_Bound Protein Protein_Bound->Complex label_bound Bound Complex (Slow Tumbling) cluster_low cluster_low cluster_high cluster_high cluster_low->cluster_high No Inhibition

Caption: Inhibition of a PPI results in a low polarization signal.

Detailed Protocol:

  • Objective: To identify pyrrole derivatives that inhibit the interaction between Protein-X and a fluorescently labeled peptide tracer (Tracer-FITC).

  • Materials:

    • Purified Protein-X

    • FITC-labeled peptide tracer (Tracer-FITC)

    • Assay Buffer: 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20

    • Pyrrole derivative library (10 mM in DMSO)

    • Black, low-volume 384-well assay plates

    • Microplate reader with FP capabilities (Excitation: 485 nm, Emission: 535 nm)[20]

  • Assay Optimization (Pre-HTS):

    • Determine Tracer Concentration: Keep Protein-X concentration high (e.g., 20x Kd) and titrate Tracer-FITC to find a concentration that gives a robust signal without being wasteful.

    • Determine Protein-X Concentration: Using the fixed tracer concentration, titrate Protein-X to determine the concentration that yields ~80% of the maximum FP signal. This ensures the assay is sensitive to competitive inhibition.[17]

  • HTS Procedure:

    • Prepare an intermediate dilution of the pyrrole library in Assay Buffer.

    • Using an automated liquid handler, add 5 µL of Assay Buffer to all wells.

    • Add 50 nL of compound from the library plates to the appropriate wells (final concentration typically 10-20 µM). For controls, add 50 nL of DMSO.

    • Add 5 µL of Protein-X solution (at 2x final concentration) to all wells except negative controls (add 5 µL buffer instead).

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 10 µL of Tracer-FITC solution (at 2x final concentration) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.[17]

    • Measure the fluorescence polarization on the plate reader.

  • Controls (Self-Validating System):

    • Negative Control (P_min): Wells containing only buffer and Tracer-FITC (represents 100% inhibition).[20]

    • Positive Control (P_max): Wells containing buffer, Protein-X, Tracer-FITC, and DMSO (represents 0% inhibition).[20]

  • Data Analysis and Hit Identification:

    • Calculate the Z-factor for each plate: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|. A Z' > 0.5 is required.

    • Normalize data as Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)).

    • Define a hit threshold, typically based on the standard deviation of the sample population (e.g., >3x SD above the mean percent inhibition).

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays provide data with higher physiological relevance by testing compounds on intact, living cells.[21][22] They are indispensable for evaluating properties like cell permeability, target engagement in a native environment, and potential cytotoxicity.

Application Protocol: Luciferase Reporter Gene Assay for Pathway Modulation

Reporter gene assays are a cornerstone of cell-based HTS, used to monitor the activation or inhibition of specific signaling pathways.[23][24] In this assay, cells are engineered to express a reporter protein (e.g., luciferase) under the control of a promoter that is responsive to a transcription factor of interest.[25] An increase or decrease in the luminescent signal indicates that a pyrrole derivative has modulated the pathway upstream of gene transcription.[26]

Detailed Protocol:

  • Objective: To identify pyrrole derivatives that inhibit the NF-κB signaling pathway.

  • Materials:

    • HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter construct.

    • Cell Culture Medium: DMEM, 10% FBS, 1% Pen-Strep.

    • Assay Medium: DMEM, 0.5% FBS.

    • TNF-α (pathway activator).

    • Pyrrole derivative library (10 mM in DMSO).

    • White, opaque 384-well cell culture plates.

    • Luciferase detection reagent (e.g., Bright-Glo™, Steady-Glo®).

    • Luminometer plate reader.

  • HTS Procedure:

    • Using an automated dispenser, seed 20 µL of the reporter cell suspension into each well of the 384-well plates (e.g., 5,000 cells/well).

    • Incubate plates for 18-24 hours at 37°C, 5% CO₂.

    • Add 100 nL of compound from the library plates to the appropriate wells. Add DMSO for controls.

    • Incubate for 60 minutes at 37°C to allow for compound uptake.

    • Add 5 µL of TNF-α solution diluted in Assay Medium to all wells except the negative controls (final concentration ~10 ng/mL). Add Assay Medium to negative controls.

    • Incubate for 6 hours at 37°C, 5% CO₂ to allow for pathway activation and luciferase expression.

    • Equilibrate plates to room temperature for 10 minutes.

    • Add 25 µL of luciferase detection reagent to all wells.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure luminescence using a plate reader.

  • Controls (Self-Validating System):

    • Negative Control: Cells + DMSO + Assay Medium (no TNF-α). Represents baseline pathway activity.

    • Positive Control: Cells + DMSO + TNF-α. Represents maximal stimulated pathway activity.

  • Data Analysis and Hit Identification:

    • Calculate the Z-factor for each plate using the positive and negative controls.

    • Normalize data as Percent Inhibition: % Inhibition = 100 * (1 - (RLU_sample - RLU_neg) / (RLU_pos - RLU_neg)). RLU = Relative Luminescence Units.

    • Identify hits based on a robust statistical cutoff (e.g., Z-score < -3).

    • Counter-Screening: It is critical to perform a counter-screen to identify and eliminate false positives.[23] A common artifact in luciferase assays is direct inhibition of the luciferase enzyme.[27] Hits should be tested in a parallel assay using purified luciferase enzyme to flag any direct inhibitors. A cell viability assay (e.g., CellTiter-Glo®) should also be run to discard cytotoxic compounds that non-specifically reduce the reporter signal by killing the cells.[28]

Data Management and Analysis: From Raw Reads to Actionable Insights

HTS campaigns generate massive datasets that require specialized software and robust statistical methods for analysis.[29][30]

Parameter Description Importance Reference
Normalization Corrects for systematic errors within and between plates (e.g., edge effects, signal drift). Methods include controls-based normalization or non-controls-based methods like the B-score.Ensures that data from different plates and different days are comparable.[31]
Quality Control Primarily assessed using the Z-factor, which measures the statistical separation between positive and negative controls.Guarantees the reliability and robustness of the screening data. A Z' < 0.5 may indicate an unreliable assay.[16]
Hit Selection The process of identifying compounds with statistically significant activity. Common methods include using a fixed percent inhibition cutoff or a statistical measure like the Z-score.The goal is to identify a sufficient number of active series for follow-up, not necessarily every single active compound.[9][30]
Structure-Activity Relationship (SAR) Preliminary analysis of the relationship between the chemical structures of the hits and their biological activity.Helps identify promising chemical scaffolds and guides the selection of compounds for repurchase and further testing.[16]

Conclusion and Future Directions

The combination of chemically diverse pyrrole libraries with robust, well-validated HTS assays is a powerful engine for modern drug discovery. The protocols and principles outlined in this guide provide a framework for identifying novel, potent, and selective modulators of a wide range of biological targets. As HTS technology continues to evolve with the integration of artificial intelligence, high-content imaging, and more physiologically relevant models like 3D organoids, the ability to unlock the full therapeutic potential of the pyrrole scaffold will only continue to grow.[5]

References

  • Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • PubMed. (n.d.). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.
  • PMC. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances.
  • PMC - NIH. (n.d.). A coincidence reporter-gene system for high throughput screening.
  • ACS Publications. (2005, August 31). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry.
  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery.
  • Indigo Biosciences. (2024, July 11). What are the Steps of a Reporter Gene Assay?
  • (2022, August 23). A Comprehensive Review on Journey of Pyrrole Scaffold Against Multiple Therapeutic Targets.
  • (n.d.). High-throughput Enzyme Screening.
  • Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application.
  • (2014, April 8). Data analysis approaches in high throughput screening.
  • Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data.
  • chem IT Services. (n.d.). HTS Data Analysis.
  • PubMed. (n.d.). A Luciferase Reporter Gene System for High-Throughput Screening of γ-Globin Gene Activators.
  • Drug Discovery Opinion. (2009, April 8). High Throughput Screening – Probing the Unknown.
  • Lab on a Chip (RSC Publishing). (n.d.). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.
  • MDPI. (2024, November 29). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery.
  • RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS.
  • ACS Publications. (2018, April 11). Characterization and Use of TurboLuc Luciferase as a Reporter for High-Throughput Assays.
  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • PMC - NIH. (n.d.). Bioactive pyrrole-based compounds with target selectivity.
  • ResearchGate. (n.d.). Bioactive pyrrole-based compounds with target selectivity | Request PDF.
  • Bentham Science Publisher. (2022, June 14). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint.
  • PMC. (n.d.). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3).
  • SciSpace. (2015, January 23). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.
  • (n.d.). Pharmacological validation of a panel of GPCRs with the HTRF GTP Gi Binding Assay.
  • (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
  • PMC. (n.d.). High-Throughput Chemical Probing of Full-Length Protein–Protein Interactions.
  • (2022, November 23). A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4.
  • (n.d.). Protein-protein interactions.
  • Technology Networks. (2025, September 25). High-Throughput Screening - Drug Discovery.
  • (n.d.). Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS).
  • UCSF. (n.d.). High-Throughput Screening Steps | Small Molecule Discovery Center (SMDC).
  • PMC. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay.
  • PMC. (2014, February 13). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology.
  • Genomax. (n.d.). Revvity GPCRs assays.
  • bioRxiv. (2021, June 18). A Robust High-throughput Fluorescent Polarization Assay for the Evaluation and Screening of SARS-CoV-2 Fusion Inhibitors.
  • MDPI. (2023, May 18). Tetrasubstituted Pyrrole Derivative Mimetics of Protein–Protein Interaction Hot-Spot Residues: A Promising Class of Anticancer Agents Targeting Melanoma Cells.
  • ResearchGate. (2007, July 18). (PDF) High-throughput screening assays for the identification of chemical probes.
  • Frontiers. (2022, September 5). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype.
  • ResearchGate. (n.d.). IP-One HTRF ® assay measuring G q activation. Concentration-response....

Sources

Method

Technical Application Note: Strategic Functionalization of the Pyrrole-2-Carboxaldehyde Scaffold

This Technical Application Note provides a comprehensive guide to the functionalization of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid . This scaffold is a valuable bifunctional intermediate in medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide to the functionalization of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid . This scaffold is a valuable bifunctional intermediate in medicinal chemistry, offering a pyrrole-2-carboxaldehyde "warhead" for diversity-oriented synthesis and a benzoic acid moiety for anchoring or further coupling.[1]

Subject Compound: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid CAS Registry Number: 1083350-94-0 (Generic/Isomer variations exist; structure verified) Molecular Formula: C₁₃H₁₁NO₃ Molecular Weight: 229.23 g/mol [1][2]

Executive Summary & Chemical Strategy

The subject molecule presents two distinct reactive centers: an electron-rich pyrrole-2-carboxaldehyde and a meta-substituted benzoic acid .[1] Successful functionalization requires a nuanced understanding of the electronic interplay between the pyrrole ring and the aldehyde.

Critical Chemical Constraints
  • Reduced Electrophilicity: Unlike benzaldehyde, the pyrrole-2-carboxaldehyde is significantly less electrophilic due to the resonance donation of the pyrrole nitrogen lone pair into the carbonyl group. Standard imine formation or nucleophilic attacks often require acid catalysis or elevated temperatures .

  • Acidic Interference: The free carboxylic acid (pKa ~4.2) will quench basic reagents (Grignards, Lithium bases, Wittig ylides).

    • Strategy A (Acid-Tolerant): Use conditions compatible with free acids (e.g., Reductive Amination with STAB).

    • Strategy B (Protection First): For base-mediated reactions (Wittig, HWE), the carboxylic acid must be protected as an ester (e.g., methyl ester) to prevent stoichiometry issues and solubility problems.

Decision Matrix: Selecting the Right Protocol

The following decision tree guides the selection of reagents based on the desired structural outcome.

FunctionalizationStrategy Start Target: Formyl Group (-CHO) Goal Desired Transformation? Start->Goal Amine Secondary/Tertiary Amine (Library Generation) Goal->Amine N-Alkylation Alkene Chain Extension (C=C Bond) Goal->Alkene Olefination Acid Carboxylic Acid (Oxidation) Goal->Acid Oxidation Protocol1 Protocol 1: Reductive Amination (STAB/AcOH) Amine->Protocol1 Protocol2 Protocol 2: Wittig/HWE Reaction (Requires Esterification) Alkene->Protocol2 Protocol3 Protocol 3: Pinnick Oxidation (NaClO2) Acid->Protocol3

Figure 1: Strategic decision matrix for functionalizing the pyrrole-2-carboxaldehyde moiety.[1]

Detailed Experimental Protocols

Protocol 1: Reductive Amination (The "Diversity" Route)

Objective: Conversion of the aldehyde to a secondary or tertiary amine. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃]. Why: STAB is mild, does not reduce the aldehyde or ketone directly (fast enough to compete), and tolerates the free carboxylic acid moiety.

Materials
  • Substrate: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (1.0 equiv).

  • Amine: Primary or secondary amine (1.1–1.2 equiv).

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous). Note: If solubility of the acid is poor, add 5-10% DMF.[1]

  • Reagent: Sodium triacetoxyborohydride (1.5 equiv).

  • Additive: Glacial Acetic Acid (1.0–2.0 equiv).

Step-by-Step Methodology
  • Imine Formation (Critical Step):

    • In a reaction vial, suspend the substrate (1.0 mmol) in DCE (5 mL).

    • Add the amine (1.1 mmol) and Acetic Acid (2.0 mmol).

    • Expert Insight: Due to the deactivated nature of pyrrole-2-carboxaldehyde, stir at room temperature for 2–4 hours (or 50°C for 1 hour) to ensure equilibrium shifts toward the iminium ion before adding the reductant.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to minimize side reactions).

    • Add NaBH(OAc)₃ (1.5 mmol) in one portion.

    • Allow the reaction to warm to room temperature and stir overnight (12–16 h).

  • Work-up (Acid-Preserving):

    • Caution: Standard basic work-up will extract your product (which contains a benzoic acid) into the aqueous layer.[1]

    • Quench: Add saturated aqueous NH₄Cl.

    • Extraction: Adjust pH to ~4–5 (isoelectric point consideration) and extract with Ethyl Acetate (3x).

    • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC (0.1% TFA gradient) or recrystallization.[1]

Protocol 2: Carbon-Chain Extension (Wittig/HWE)

Objective: Converting the aldehyde to an alkene (e.g., acrylate, styrene). Constraint: The free benzoic acid is incompatible with strong bases (NaH, LiHMDS, t-BuOK) used to generate ylides. Requirement: Protect the acid first.

Phase A: Protection (Methyl Ester Formation)
  • Dissolve substrate in MeOH/Toluene (1:1).

  • Add TMS-Diazomethane (2.0 M in hexanes) dropwise until a persistent yellow color remains.[1]

  • Quench with drops of acetic acid, concentrate in vacuo. Yield is typically quantitative.

Phase B: Horner-Wadsworth-Emmons (HWE) Olefination

Why HWE? It produces the thermodynamically stable (E)-alkene, which is usually preferred in drug design over the Z/E mixtures of standard Wittig reactions.[1]

Materials
  • Substrate: Methyl 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate (1.0 equiv).

  • Phosphonate: Triethyl phosphonoacetate (1.2 equiv) [for acrylate synthesis].

  • Base: Sodium Hydride (NaH, 60% dispersion) or DBU/LiCl (Masamune conditions).

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Ylide Generation:

    • To a flame-dried flask under Argon, add NaH (1.2 equiv) washed with hexanes.

    • Add THF (0.2 M concentration relative to substrate).

    • Cool to 0°C. Add the phosphonate dropwise. Stir for 30 mins until H₂ evolution ceases and the solution becomes clear.

  • Coupling:

    • Add the protected substrate (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

    • Expert Insight: Pyrrole aldehydes are slow to react. Allow the reaction to warm to room temperature and stir for 12–24 hours. If conversion is <50% by LCMS after 6 hours, heat to reflux.

  • Work-up:

    • Quench with sat. NH₄Cl. Extract with EtOAc.

    • Purify via Flash Chromatography (Hexanes/EtOAc).

Protocol 3: Oxidation to Dicarboxylic Acid

Objective: Converting the formyl group to a carboxylic acid, yielding a dicarboxylic acid scaffold. Reagent: Pinnick Oxidation (NaClO₂ / NaH₂PO₄). Why: This is the only method mild enough to avoid oxidizing the electron-rich pyrrole ring (which is sensitive to KMnO₄ or Jones Reagent).

Step-by-Step Methodology
  • Setup: Dissolve substrate (1.0 mmol) in t-Butanol/Water (3:1, 10 mL).

  • Scavenger: Add 2-Methyl-2-butene (10 equiv). Crucial: This scavenges the hypochlorite by-product which would otherwise chlorinate the pyrrole ring.[1]

  • Oxidation:

    • Add NaH₂PO₄ (1.5 equiv).

    • Add Sodium Chlorite (NaClO₂, 1.5 equiv) slowly.

  • Monitoring: The reaction usually completes in 1–2 hours at RT.

  • Work-up: Acidify to pH 2 with 1N HCl and extract with EtOAc. The product is often pure enough for use after drying and concentration.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (Reductive Amination) Iminium ion not forming due to pyrrole deactivation.[1]Add Lewis Acid: Ti(OiPr)₄ (1.0 equiv) during imine formation step.
Polymerization / Black Tar Pyrrole ring oxidation or acid sensitivity.[3]Ensure reaction is under inert atmosphere (N₂/Ar). Avoid strong mineral acids; use weak organic acids (AcOH).
Incomplete Conversion (Wittig) Ylide quenched by trace water or free acid.Verify ester protection of benzoic acid. Dry all solvents over molecular sieves.
Chlorination during Oxidation Hypochlorite attacking pyrrole.Increase 2-Methyl-2-butene scavenger to 20 equiv.

References

  • PubChem. 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (CID 28952896).[1][2] National Library of Medicine. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB).

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions.[1] Chemical Reviews, 89(4), 863-927. (Comprehensive review on Wittig/HWE).

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation). Acta Chemica Scandinavica, 27, 888.
  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Welcome to the technical support guide for the purification of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (FPMBA). This document is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (FPMBA). This document is designed for researchers, medicinal chemists, and process development professionals who are handling this molecule. The unique structure of FPMBA, featuring a carboxylic acid, an aldehyde, and a pyrrole ring, presents specific challenges and opportunities for purification. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for FPMBA.

Q1: What are the most likely impurities I'll encounter after synthesizing FPMBA?

A1: Impurities typically stem from unreacted starting materials, side-products, or degradation. Common contaminants include:

  • Unreacted Starting Materials: Such as 3-(bromomethyl)benzoic acid or 2-formylpyrrole.

  • Side-Products: Potential N-alkylation at the formyl-group oxygen or polymerization of the pyrrole moiety under certain conditions.

  • Oxidation Products: The aldehyde (formyl) group is susceptible to oxidation, which would form a dicarboxylic acid impurity.

Q2: I have a crude solid post-reaction. Which purification method should I try first?

A2: For a solid product like FPMBA, recrystallization is often the most efficient and scalable first-line approach.[1] Its benzoic acid moiety suggests that its solubility will be highly dependent on temperature in polar protic solvents, a key requirement for successful recrystallization.[2][3] If recrystallization fails to remove closely related impurities, column chromatography is the next logical step.

Q3: How do I select an appropriate solvent for recrystallization?

A3: The ideal solvent should fully dissolve FPMBA when hot but poorly when cold.[4] Given the molecule's polarity, start with polar protic solvents. Water is an excellent starting point for benzoic acid derivatives.[5] If solubility in hot water is insufficient, a mixed solvent system, such as ethanol/water or methanol/water, is highly recommended.[6]

Q4: If I need to use column chromatography, what stationary and mobile phases are recommended?

A4: Normal-phase flash column chromatography is the standard method.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for separating moderately polar compounds.[7]

  • Mobile Phase (Eluent): The polarity of the eluent is critical.[8] A gradient system is typically most effective. Start with a non-polar solvent and gradually increase the proportion of a polar solvent. Common systems include a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The optimal ratio should first be determined by Thin Layer Chromatography (TLC).[9]

Q5: Can I leverage the carboxylic acid group for a non-chromatographic purification?

A5: Absolutely. An acid-base extraction is an excellent and highly effective technique for separating FPMBA from neutral or basic impurities.[10] By dissolving the crude mixture in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate), the acidic FPMBA is converted to its water-soluble carboxylate salt and moves to the aqueous phase.[9] Neutral impurities remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified FPMBA.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Issue 1: Low Purity or Oiling Out During Recrystallization
Possible Cause Underlying Science Troubleshooting Steps
Crystallization is too rapid ("crashing out") Rapid cooling leads to the trapping of impurities within the crystal lattice instead of allowing for selective crystallization.[11]1. Re-heat the solution to re-dissolve the solid. 2. Add a small additional volume (5-10%) of the hot solvent to ensure the solution is not supersaturated at the boiling point. 3. Allow the flask to cool slowly on the benchtop, insulated from cold surfaces. Covering the flask with a beaker can also slow cooling.[3]
Product "oils out" instead of forming crystals The solute is coming out of solution at a temperature above its melting point, often due to the presence of significant impurities that cause melting point depression.1. Return the mixture to the heat source and add more of the more "soluble" solvent (e.g., more ethanol in an ethanol/water system) to increase the overall solvency and lower the saturation temperature.[11] 2. If the solution is colored, consider a hot filtration step with activated charcoal to remove colored, often highly conjugated, impurities.[5]
Purity does not improve significantly The chosen solvent does not sufficiently differentiate between the solubility of the desired product and the impurities.1. Recover the solid and attempt recrystallization with a different solvent system. 2. If impurities are of very similar polarity, recrystallization may not be sufficient. Proceed to column chromatography.
Issue 2: Poor Separation in Column Chromatography
Possible Cause Underlying Science Troubleshooting Steps
Product and impurity co-elute (similar Rf values) The polarity of the chosen eluent system is not optimal to resolve the components. The components have similar affinities for the stationary phase in that specific mobile phase.1. Optimize with TLC: Before running the column, test various solvent systems with TLC. Aim for an Rf value of ~0.3-0.4 for your target compound and a separation (ΔRf) of at least 0.2 from the nearest impurity.[9] 2. Change Solvent Selectivity: If an ethyl acetate/hexane system fails, try a dichloromethane/methanol system. The different solvent properties can alter the interactions with the compounds and improve separation.
Product does not elute from the column The eluent is not polar enough to displace the highly polar FPMBA from the active sites of the silica gel.[8]1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate or methanol). 2. Add a Modifier: For carboxylic acids that show strong binding to silica, adding a small amount (~1%) of acetic acid or formic acid to the eluent can help by protonating the silica surface and improving elution.
Broad, streaky bands The compound is interacting too strongly with the silica (common for acids), or the column was overloaded with the sample.1. Use an Acid Modifier: As above, add ~1% acetic acid to the eluent to suppress the ionization of the benzoic acid and reduce tailing. 2. Reduce Sample Load: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel used. 3. Proper Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a tight, concentrated band.[7]

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent (Ethanol/Water)
  • Dissolution: Place the crude FPMBA solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid at its boiling point.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again. At this point, you have an optimal hot, saturated solution.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask.[12]

  • Crystallization: Once crystals have formed, cool the flask further in an ice-water bath for at least 20-30 minutes to maximize crystal recovery.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a 50:50 mixture of hexane/ethyl acetate, with 1% acetic acid added to the eluent mixture.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude FPMBA in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with the non-polar solvent system (e.g., 70:30 hexane/ethyl acetate + 1% acetic acid). Collect fractions sequentially in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., move to 50:50, then 30:70 hexane/ethyl acetate) to elute the more polar FPMBA.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate, in a separatory funnel.

  • Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[9]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been transferred to the aqueous phase.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 4N HCl dropwise while stirring until the solution is acidic (pH ~2), which will cause the pure FPMBA to precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water.

  • Drying: Dry the purified solid under vacuum.

Part 4: Visualization and Data

Workflow Diagrams

Purification_Decision_Tree start Crude FPMBA Solid recrystallization Attempt Recrystallization start->recrystallization  Default First Step acid_base Perform Acid-Base Extraction start->acid_base  Are impurities  known to be neutral? is_pure_recryst Is Purity >95%? recrystallization->is_pure_recryst success Pure Product is_pure_recryst->success Yes column_chrom Run Column Chromatography is_pure_recryst->column_chrom No is_pure_ab Are Impurities Neutral? acid_base->is_pure_ab is_pure_ab->success Yes is_pure_ab->column_chrom No is_pure_col Is Purity >95%? column_chrom->is_pure_col is_pure_col->recrystallization No, re-polish is_pure_col->success Yes

Caption: Decision tree for selecting a purification method.

Acid_Base_Extraction_Workflow cluster_organic Organic Phase (Ethyl Acetate) cluster_aqueous Aqueous Phase (Water) dissolve 1. Dissolve Crude Mixture wash1 2. Wash with aq. NaHCO3 neutral_impurities Neutral Impurities Remain wash1->neutral_impurities extract1 3. Collect Aqueous Layer wash1->extract1 Phase Transfer carboxylate_salt FPMBA as Water-Soluble Carboxylate Salt extract1->carboxylate_salt acidify 4. Acidify with HCl to pH 2 carboxylate_salt->acidify precipitate 5. Pure FPMBA Precipitates acidify->precipitate collect 6. Collect & Dry Pure Solid precipitate->collect Vacuum Filtration

Caption: Workflow for purification via acid-base extraction.

Data Tables

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
WaterHighly polar, good for benzoic acids. May require large volumes.[5]
Ethanol / WaterExcellent tunable system. Ethanol dissolves, water acts as anti-solvent.[6]
Methanol / WaterSimilar to ethanol/water, good for slightly more polar compounds.
Acetic Acid / WaterFor compounds that are difficult to dissolve. Acetic acid increases solubility.

Table 2: Example Solvent Systems for TLC/Column Chromatography

Eluent SystemPolarityTarget Rf on TLC
Hexane / Ethyl Acetate (Gradient)Low to Medium~0.3-0.4
Dichloromethane / Methanol (Gradient)Medium to High~0.3-0.4
Modifier: Add 1% Acetic Acid to all systemsN/AReduces tailing for acidic compounds

References

  • The Recrystallization of Benzoic Acid. University of Colorado, Boulder.
  • Recrystalliz
  • Recrystallization of Benzoic Acid.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons. Journal of Taibah University for Science.
  • Recrystalliz
  • Recrystallizing Benzoic Acid Lab Report. IPL.org.
  • Column Chromatography: Principles and Applic
  • Column Chromatography. University of Colorado Boulder Organic Chemistry.
  • Column Chromatography Theory. University of Toronto Scarborough.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Troubleshooting Crystalliz
  • Methods of Purification of Organic Compounds.
  • Purification strategies to remove starting m
  • 3-[(2-formyl-1h-pyrrol-1-yl)methyl]benzoic acid. PubChem.
  • Organic Techniques - Purification. Edexcel A Level Chemistry Revision Notes 2015.
  • Isolation and Purification of Organic Compounds Extraction. University of Massachusetts Lowell.

Sources

Optimization

Technical Support Center: Stability &amp; Handling Guide for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Core Stability Analysis: The "Why" Behind the Instability Before addressing specific protocols, it is critical to understand the molecular vulnerabilities of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid . This molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Core Stability Analysis: The "Why" Behind the Instability

Before addressing specific protocols, it is critical to understand the molecular vulnerabilities of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid . This molecule contains three distinct reactive pharmacophores that interact destructively under improper conditions:

  • The Pyrrole Core (Electron Rich): Pyrroles are electron-rich aromatic heterocycles. While the electron-withdrawing formyl group at the C2 position provides some stabilization, the ring remains susceptible to acid-catalyzed polymerization (forming "pyrrole red" tars) and oxidative degradation [1].

  • The Aldehyde Moiety (Electrophilic/Redox Active): The C2-formyl group is the primary instability vector. It is prone to:

    • Auto-oxidation: Rapid conversion to the corresponding carboxylic acid (pyrrole-2-carboxylic acid derivative) upon exposure to air [2].

    • Nucleophilic Attack: Formation of hemiacetals in alcohols or Schiff bases in amines.

  • The Benzoic Acid Tail (Internal Proton Source): The carboxylic acid moiety (

    
    ) provides an intrinsic source of protons. In non-polar solvents where the molecule may aggregate, this internal acidity can catalyze the degradation of the sensitive pyrrole-aldehyde system [3].
    

Solvent Selection & Preparation Guide

The choice of solvent is the single most critical factor in maintaining the integrity of this compound.

Recommended Solvents
SolventGrade RequirementUsage Notes
DMSO (Dimethyl sulfoxide)Anhydrous,

99.9%
Best for Stock Solutions. Excellent solubility. Warning: DMSO is hygroscopic; absorbed water accelerates hydrolysis. Store frozen.
DMF (Dimethylformamide)Anhydrous, Amine-freeGood alternative to DMSO. Ensure it is free of dimethylamine impurities to prevent Schiff base formation.
Acetonitrile HPLC GradeGood for short-term handling and dilutions. Chemically inert toward the aldehyde.
Solvents to Use with Caution
SolventRisk FactorMitigation
Methanol / Ethanol Medium. Aldehydes form hemiacetals/acetals in alcohols, especially with acid catalysis (provided by the benzoic acid tail).Use only for immediate reactions or analysis. Do not store.
Water / Buffers High. Poor solubility (unless pH > 5). Risk of hydrate formation and hydrolysis.Dissolve in DMSO first, then dilute into buffer immediately before use.
Solvents to AVOID
  • Acetone: High risk of Aldol condensation between the aldehyde and acetone.

  • Chloroform/DCM (Unstabilized): Traces of HCl in degrading chloroform will rapidly polymerize the pyrrole ring.

  • Primary Amines (Tris, Glycine): Will form stable Schiff bases (imines) with the aldehyde, destroying the compound.

Troubleshooting Guide & FAQs

Scenario A: "My clear solution turned dark brown/red overnight."

Diagnosis: Oxidative Polymerization ("Pyrrole Red" formation). Cause: Exposure to air and light triggered the oxidation of the pyrrole ring, likely catalyzed by the internal benzoic acid moiety. Solution:

  • Immediate Action: Discard the solution. Degradation is irreversible.

  • Prevention: Degas all solvents with Nitrogen/Argon before use. Store solutions in amber vials wrapped in Parafilm.

Scenario B: "LCMS shows a new peak at M+16."

Diagnosis: Oxidation to Dicarboxylic Acid. Cause: The formyl group (-CHO) has oxidized to a carboxylic acid (-COOH). This is common in DMSO stocks stored at room temperature (DMSO can act as an oxidant). Solution:

  • Verification: Check if the retention time has shifted slightly earlier (more polar).

  • Prevention: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.

Scenario C: "The compound is not dissolving in my assay buffer (pH 7.4)."

Diagnosis: Solubility/Aggregation. Cause: While the benzoic acid deprotonates at pH 7.4, the lipophilic pyrrole-benzyl core may drive aggregation or precipitation, especially at high concentrations (>10 mM). Solution:

  • Protocol Adjustment: Prepare a 100x stock in pure DMSO.

  • Dilution Step: Add the DMSO stock to the buffer while vortexing to prevent local high concentrations that trigger precipitation.

Visualized Degradation Pathways

Understanding the chemical fate of your molecule is key to preventing it.

DegradationPathways Compound Target Molecule (Aldehyde + Pyrrole) Oxidation Auto-Oxidation (Air/DMSO) Compound->Oxidation AcidCat Acid Catalysis (Internal Benzoic Acid) Compound->AcidCat Alcohol Solvent: Alcohol (MeOH/EtOH) Compound->Alcohol DiAcid Dicarboxylic Acid (Inactive Impurity) Oxidation->DiAcid + [O] Polymer Pyrrole Oligomers (Dark Red Tar) AcidCat->Polymer Polymerization Acetal Hemiacetal/Acetal (Reversible Adduct) Alcohol->Acetal Equilibrium

Caption: Figure 1. Primary degradation pathways. Note that the internal benzoic acid moiety can catalyze polymerization if the compound is concentrated.

Standard Operating Procedure (SOP) for Handling

Storage of Solid
  • Temperature: -20°C (Long term: -80°C).[1]

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial (protect from UV/Visible light).

Reconstitution Protocol (Self-Validating)

This protocol ensures you verify stability as you work.

  • Equilibration: Allow the solid vial to warm to room temperature before opening. (Prevents condensation of water on the cold solid).

  • Solvent Prep: Use anhydrous DMSO. Sparge with Nitrogen for 5 minutes if the solution will be kept for >24 hours.

  • Dissolution: Add DMSO to achieve a concentration of 10–50 mM. Vortex gently.

  • Validation Step (Critical):

    • Take a 1 µL aliquot and dilute into 100 µL Acetonitrile/Water (50:50).

    • Inject immediately into LCMS/HPLC.

    • Pass Criteria: Single peak >95% purity.

    • Fail Criteria: Presence of M+16 peak (Oxidation) or broad baseline hump (Polymerization).

  • Aliquot & Freeze: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) and freeze at -80°C immediately.

Handling Workflow Diagram

HandlingWorkflow Start Solid Compound (-20°C Storage) Warm Warm to Room Temp (Sealed Vial) Start->Warm Solvent Add Anhydrous DMSO (N2 Sparged) Warm->Solvent Prevent Condensation QC QC Check: LCMS (Verify Purity) Solvent->QC Pass Purity >95% QC->Pass Fail Purity <90% (Oxidation/Polymer) QC->Fail Aliquot Aliquot into Single-Use Vials Pass->Aliquot Discard Discard & Repurify Fail->Discard Freeze Flash Freeze (-80°C) Aliquot->Freeze

Caption: Figure 2. Recommended workflow for reconstitution and storage to minimize degradation risks.

References

  • Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation. Organic Letters, 2018. Describes the oxidative sensitivity of pyrrole-2-carbaldehydes and mechanistic pathways for aldehyde formation and degradation.

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI, 2022. Provides quantitative data on the instability of pyrrole-2-carbaldehyde in solution (2-fold decrease in 18h).

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Biomolecules, 2023. Discusses the chemical reactivity, isolation, and handling of natural and synthetic pyrrole-2-carboxaldehyde derivatives.

  • Pyrrole-2-carboxaldehyde Storage & Handling. MedChemExpress. Technical datasheet confirming storage requirements (-80°C) and light sensitivity.

Sources

Troubleshooting

challenges in scaling up the production of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Technical Support Center: Scale-Up & Process Optimization Subject: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (CAS: N/A - Custom Intermediate) Reference Code: TSC-PYR-ALK-03 Executive Summary: The "Ester-First" Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up & Process Optimization Subject: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (CAS: N/A - Custom Intermediate) Reference Code: TSC-PYR-ALK-03

Executive Summary: The "Ester-First" Strategy

Scaling up the production of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid presents a classic dichotomy in process chemistry: the conflict between step-count efficiency and purification feasibility.

While direct alkylation of pyrrole-2-carboxaldehyde with 3-(bromomethyl)benzoic acid appears shorter, it fails on scale due to the formation of insoluble salts and difficult workups. We strongly recommend the "Ester-First" route (alkylation using methyl 3-(bromomethyl)benzoate followed by controlled hydrolysis). This method ensures homogeneous reaction mixtures, suppresses C-alkylation, and allows for crystallization-based purification.

Part 1: Process Logic & Workflow

The following decision tree illustrates the critical control points where batch failures typically occur during scale-up.

ScaleUpLogic Start Start: Pyrrole-2-carboxaldehyde Alkylation Step 1: N-Alkylation (K2CO3 / DMF / 60°C) Start->Alkylation Reagent Reagent Choice: Methyl 3-(bromomethyl)benzoate Reagent->Alkylation Check1 QC Check: Regioselectivity (>98% N-alkyl vs O/C-alkyl) Alkylation->Check1 Check1->Alkylation Fail: Check Water Content Hydrolysis Step 2: Ester Hydrolysis (LiOH / THF / H2O) Check1->Hydrolysis Pass Quench Step 3: pH Adjustment (Critical: Avoid Cannizzaro) Hydrolysis->Quench Isolation Final Product Isolation (Crystallization) Quench->Isolation

Figure 1: Optimized workflow prioritizing the ester intermediate to maintain solubility and control regiochemistry.

Part 2: Troubleshooting Guide (Q&A Format)

Module 1: The N-Alkylation Step

Q: My conversion is stalling at ~80% despite adding excess alkyl halide. Why? A: This is likely a base passivation or mass transfer issue.

  • The Cause: On a kilogram scale, Potassium Carbonate (

    
    ) is often used in DMF. As the reaction proceeds, Potassium Bromide (KBr) precipitates and can coat the surface of the unreacted carbonate, stopping the reaction.
    
  • The Fix:

    • Particle Size: Use micronized or powdered anhydrous

      
      , not granular.
      
    • Agitation: Ensure high-shear mixing. An anchor impeller is preferred over a simple paddle for slurries.

    • Catalyst: Add 5-10 mol% of Tetrabutylammonium bromide (TBAB) . This Phase Transfer Catalyst helps shuttle the deprotonated pyrrole anion into the reactive phase.

Q: I am seeing significant impurities (5-10%) at RRT 1.2. Is this C-alkylation? A: Yes, or potentially O-alkylation, depending on solvent polarity.

  • The Mechanism: The pyrrole anion is an ambient nucleophile. The aldehyde group at C2 withdraws electron density, making the N-H more acidic, but high temperatures can promote alkylation at C4 or C5.

  • The Fix:

    • Solvent Control: Ensure your DMF is dry (<0.05% water). Water solvates the cation (

      
      ), leaving the pyrrole anion "naked" and more reactive, but also more prone to side reactions if the temperature is too high.
      
    • Temperature Limit: Do not exceed 65°C. Higher temperatures favor the thermodynamic C-alkylated products.

Q: Why not use Sodium Hydride (NaH) to speed this up? A: While NaH works well on a gram scale, it is hazardous for scale-up in this specific context.

  • Safety Risk: NaH releases hydrogen gas, creating a foaming/pressurization hazard in the reactor.

  • Process Risk: The "naked" anion generated by NaH is extremely aggressive and can attack the aldehyde functionality (self-condensation) if the alkyl halide addition is not perfectly controlled.

    
     provides a "buffered" deprotonation that is safer and cleaner.
    
Module 2: Hydrolysis & Isolation

Q: During the hydrolysis of the methyl ester, the reaction mixture turned black/tarry. What happened? A: You likely triggered the Cannizzaro reaction or pyrrole polymerization .

  • The Cause: The target molecule contains both an aldehyde and a carboxylic acid precursor.[1] Strong bases (NaOH/KOH) at high concentrations can force the aldehyde to disproportionate (Cannizzaro) into an alcohol and an acid, destroying your product.

  • The Fix:

    • Base Choice: Switch to Lithium Hydroxide (LiOH) in a THF/Water mixture. LiOH is milder and less likely to attack the aldehyde.

    • Concentration: Keep the base concentration below 1.0 M.

Q: I cannot filter the final product; it forms a slimy emulsion during acidification. A: This is a common issue with amphiphilic benzoic acid derivatives.

  • The Cause: Rapid acidification precipitates the product as an amorphous solid that traps solvent (oiling out).

  • The Fix: Controlled pH Swing Crystallization.

    • Dilute the basic hydrolysis mixture with water.

    • Heat to 40-50°C.

    • Add 1M HCl slowly over 2 hours via a dosing pump.

    • Seeding: Add seed crystals of the pure acid when the pH reaches ~6.0.

    • Continue acidifying to pH 3.0. This promotes the growth of filterable crystals rather than amorphous precipitate.

Part 3: Data & Specifications

Table 1: Comparison of Base/Solvent Systems for Scale-Up

ParameterNaH / DMFK2CO3 / DMF (Recommended)KOH / DMSO
Reaction Rate Very Fast (<1 hr)Moderate (4-8 hrs)Fast (2-4 hrs)
Exotherm Risk High (H2 release)Low (Thermal mass controlled)Moderate
Regioselectivity 90:10 (N:C alkylation)>98:2 (N:C alkylation) 95:5
Moisture Sensitivity ExtremeModerateHigh
Scale-Up Suitability Low (Safety constraints)High (Robust, safe)Medium (DMSO removal difficult)

Part 4: Safety & Engineering Controls

  • Sensitizer Warning: Benzyl bromides (like methyl 3-(bromomethyl)benzoate) are potent lachrymators and skin sensitizers.

    • Engineering Control: All solids charging must occur within a closed isolator or using a split-butterfly valve system.

    • Decontamination: Have a solution of 10% aqueous ammonia or sodium bisulfite ready to neutralize spills (reacts with the alkyl bromide).

  • Thermal Stability:

    • Pyrrole-2-carboxaldehydes are stable at room temperature but can darken (polymerize) upon prolonged exposure to light and air. Store the intermediate under nitrogen in amber drums.

References

  • Reaction Optimization:Optimization of reaction conditions for the N-alkylation of pyrrole-2-carboxaldehydes.

    • Source:

  • Green Chemistry Alternatives:Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate.

    • Source:

  • Analogous Scale-Up Protocols:Synthesis of 4-pyrrol-1-yl benzoic acid hydrazide analogs.

    • Source:

  • Process Safety:Scale-Up Safety Guidelines for Exothermic Alkyl

    • Source:

Sources

Optimization

Technical Support Center: Analytical Methods for Impurity Profiling of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. It is structured as a series of frequently aske...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the analytical detection of impurities. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during their experimental work.

Section 1: Understanding Potential Impurities

The foundation of any robust analytical method is a comprehensive understanding of what you are looking for. The control of impurities is a critical issue for regulatory bodies like the FDA and is outlined in ICH guidelines.[1][2] Impurities can arise from the manufacturing process (process-related) or from the degradation of the drug substance over time.[3]

Q1: What are the likely process-related impurities from the synthesis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid?

A1: Process-related impurities are substances that originate from the manufacturing process, including starting materials, intermediates, by-products, and reagents.[3] Based on the structure of the target molecule, we can anticipate several potential process-related impurities:

  • Unreacted Starting Materials: The most common impurities are the starting materials themselves. The synthesis likely involves the reaction of 2-formylpyrrole (pyrrole-2-carboxaldehyde) with a derivative of 3-(halomethyl)benzoic acid or 3-methylbenzoic acid. Residual amounts of these starting materials are highly probable.

  • Isomeric Impurities: Positional isomers can be formed if the starting materials are not pure. For example, using a mixture of 3- and 4-(halomethyl)benzoic acid would result in the formation of 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid as an isomeric impurity.[4][5] The separation of such isomers is a primary goal for a well-developed chromatographic method.

  • Over-alkylation or By-products: Side reactions can lead to unexpected structures. For instance, if the pyrrole nitrogen is not fully deprotonated, reaction at a carbon atom on the pyrrole ring could occur, though this is less likely.

  • Residual Solvents and Reagents: Volatile organic compounds used during synthesis and purification (e.g., DMF, acetonitrile, toluene) can remain in the final product.[3] These are typically analyzed by Gas Chromatography (GC).[6]

Q2: What types of degradation products might be expected for this molecule?

A2: Degradation products form when the drug substance is exposed to environmental factors like light, heat, humidity, or reactive excipients.[7][8] The functional groups in 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid suggest several degradation pathways:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is susceptible to oxidation, which would convert it into a carboxylic acid, yielding 1-(3-carboxyphenyl)methyl-1H-pyrrole-2-carboxylic acid. This is a very common degradation pathway for aldehydes.

  • Hydrolysis: While the N-benzyl bond is generally stable, extreme pH conditions could potentially lead to its cleavage, reverting to 2-formylpyrrole and 3-(hydroxymethyl)benzoic acid.

  • Photodegradation: Pyrrole rings can be sensitive to light. UV exposure could trigger complex polymerization or ring-opening reactions, leading to colored degradants.

  • Decarboxylation: Although it typically requires high heat, the benzoic acid moiety could undergo decarboxylation, though this is considered a more forced degradation pathway.

Section 2: Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical substances.[3][9] A well-developed, stability-indicating HPLC method should be able to separate the main component from all known process impurities and degradation products.

HPLC Troubleshooting Guide
Q3: How do I develop a primary HPLC-UV method for separating 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid from its potential impurities?

A3: A systematic approach is crucial. The goal is to find the optimal balance of resolution, peak shape, and analysis time.

  • Column Selection: The molecule has significant non-polar character (aromatic rings) but also a polar carboxylic acid group. A reversed-phase C18 column is an excellent starting point. A standard dimension like 250 mm x 4.6 mm with 5 µm particles is suitable for initial development.

  • Mobile Phase Selection:

    • Aqueous Phase (A): The carboxylic acid group's ionization state is pH-dependent. To ensure consistent retention and good peak shape, the mobile phase pH should be buffered. A pH of around 2.5-3.0, using a phosphate or formate buffer, will suppress the ionization of the carboxylic acid, leading to better retention and less peak tailing on a C18 column.[10]

    • Organic Phase (B): Acetonitrile is generally a good choice as it has a low UV cutoff and provides sharp peaks. Methanol is an alternative that can offer different selectivity.

  • Detector Wavelength: Use a photodiode array (PDA) detector to scan across a range (e.g., 200-400 nm) during initial runs. The molecule contains multiple chromophores (pyrrole, benzene ring). An analytical wavelength of around 254 nm is likely to provide good sensitivity for the parent compound and many related impurities.

  • Gradient Elution: An initial gradient from a low percentage of organic solvent (e.g., 10% Acetonitrile) to a high percentage (e.g., 90% Acetonitrile) over 20-30 minutes will help to elute all potential impurities and determine the approximate solvent strength needed. This is known as a "scouting gradient."

  • Method Optimization: Based on the scouting gradient, adjust the gradient slope, initial/final organic phase concentration, and flow rate to achieve a resolution of >1.5 between the main peak and the closest eluting impurity.

Q4: My main peak is broad or tailing. What is the cause and solution?

A4: Peak tailing for an acidic compound like this is common and can usually be traced to a few root causes:

  • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the benzoic acid group (~4.2), the molecule will exist in both its ionized (less retained) and non-ionized (more retained) forms during its transit through the column, causing tailing. Solution: Lower the mobile phase pH to at least 1.5 units below the pKa. A pH of 2.5 is a good target.[10]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks. Solution: Reduce the injection volume or the sample concentration.[11]

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica backbone of the column can interact with the polar parts of the molecule, causing tailing. Solution: Use a modern, end-capped column or add a competing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase. However, be aware that TFA can be harsh on columns and is not ideal for LC-MS.

  • Column Contamination: Strongly retained compounds from previous injections can build up at the column inlet. Solution: Use a guard column and implement a regular column flushing procedure with a strong solvent like isopropanol.[12]

Q5: I'm seeing retention time drift in my sequence. How can I stabilize my method?

A5: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable system.[13]

  • Insufficient Column Equilibration: The most common cause. Before starting a sequence, and between each gradient run, the column must be fully re-equilibrated to the initial mobile phase conditions. Solution: Ensure your equilibration time is at least 10-15 column volumes. For a 4.6 mm ID column at 1 mL/min, this means at least 10-15 minutes.[13]

  • Mobile Phase Composition Change: If solvents are not pre-mixed, ensure the pump's mixing performance is adequate. Volatile components (like TFA or triethylamine) can evaporate over time, changing the mobile phase composition. Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped. If using an online mixer, you can verify its performance by adding a UV-active tracer like acetone to one solvent line and monitoring the baseline.[10]

  • Temperature Fluctuations: Column temperature directly affects retention time. Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C), to overcome room temperature variations.[13]

Q6: What are these extra "ghost" peaks appearing in my blank runs?

A6: Ghost peaks are peaks that appear in blank injections (injecting only mobile phase or solvent) and are often caused by contamination or carryover.[11][14]

  • Sample Carryover: Residue from a previous, highly concentrated sample can adsorb onto surfaces in the injector, valve, or needle and slowly leach out in subsequent runs. Solution: Implement a robust needle wash protocol using a solvent stronger than the mobile phase. Injecting a blank after a high-concentration sample can confirm carryover.

  • Mobile Phase Contamination: Impurities can be present in your solvents, buffers, or water. These can accumulate on the column during equilibration and then elute as a peak during the gradient. Solution: Use only high-purity, HPLC-grade solvents and freshly prepared buffers. Filtering buffers is also recommended.[12][14]

  • System Contamination: Leaching from plastic tubing, seals, or microbial growth in the aqueous mobile phase can also cause ghost peaks. Solution: Regularly maintain your HPLC system, replacing seals and tubing as needed. Add a small percentage of organic solvent (e.g., 10%) to your aqueous mobile phase bottle to inhibit microbial growth if it will be used for more than a day.

Workflow for HPLC Method Development & Troubleshooting

HPLC_Workflow cluster_Dev Method Development cluster_Trouble Troubleshooting Start Define Analytical Goal (Separate API from Impurities) Col_Select Select Column (e.g., C18, 250x4.6mm, 5µm) Start->Col_Select MP_Select Select Mobile Phase (A: Buffered H2O, pH 2.5; B: ACN) Col_Select->MP_Select Det_Select Select Detector Wavelength (Use PDA, e.g., 254 nm) MP_Select->Det_Select Scout Run Scouting Gradient (e.g., 10-90% B over 30 min) Det_Select->Scout Analyze Analyze Results: Check Resolution & Peak Shape Scout->Analyze Optimize Optimize Gradient (Adjust slope, time, flow rate) Analyze->Optimize Sub-optimal SST Define System Suitability (Tailing < 1.5, Resolution > 1.5) Analyze->SST Optimal Optimize->Scout Final Final Method SST->Final Problem Identify Problem Tailing Peak Tailing / Broadening Problem->Tailing Drift Retention Time Drift Problem->Drift Ghost Ghost Peaks Problem->Ghost Sol_pH Check Mobile Phase pH (Is it < pKa - 1.5?) Tailing->Sol_pH Sol_Equil Check Equilibration Time (>10 column volumes?) Drift->Sol_Equil Sol_Temp Check Column Temperature (Is it stable?) Drift->Sol_Temp Sol_Carry Check Carryover (Run blank after standard) Ghost->Sol_Carry Sol_Contam Check Mobile Phase Purity (Use fresh HPLC-grade) Ghost->Sol_Contam

Caption: Workflow for HPLC Method Development and Troubleshooting.

Protocol: Proposed HPLC-UV Method for Impurity Profiling

This protocol is a robust starting point and must be validated for its intended use.

1. Instrumentation:

  • HPLC system with a gradient pump, autosampler, thermostatted column compartment, and PDA/UV detector.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Phosphoric Acid (H₃PO₄) (Analytical Grade)

3. Chromatographic Conditions:

ParameterSettingRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeGood retention for non-polar compounds, industry standard.
Mobile Phase A 20mM KH₂PO₄, pH adjusted to 2.5 with H₃PO₄Buffers the mobile phase to suppress ionization of the carboxylic acid, ensuring sharp peaks.[10]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times by mitigating room temperature fluctuations.[13]
Detection UV at 254 nmGood absorbance expected from the aromatic rings.
Injection Volume 10 µLA typical volume to avoid column overload.
Gradient Program Time (min) %B (Acetonitrile)

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. System Suitability Test (SST):

  • Before running samples, perform five replicate injections of a standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%[15]

    • Tailing factor for the main peak: ≤ 1.5

    • Theoretical plates (N): ≥ 2000

Section 3: Impurity Identification and Structural Elucidation

Once impurities are detected and separated by HPLC, the next critical step is to identify their structures. This is essential for understanding their potential toxicity and controlling them effectively.

Q7: My HPLC method shows several unknown impurity peaks. How do I identify them?

A7: A multi-step, multi-technique approach is required, often called hyphenation, which combines the separation power of chromatography with the identification capabilities of spectroscopy.[8][16]

  • Mass-to-Charge Ratio (m/z) Determination: The first step is to get the molecular weight of the unknown impurity. This is most commonly done using Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Fraction Collection and NMR Analysis: For unambiguous structure confirmation, the impurity must often be isolated using preparative HPLC. The pure fraction is then analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the molecule's carbon-hydrogen framework.[17][18]

  • Forced Degradation Studies: To confirm which peaks are degradation products, subject the drug substance to stress conditions (acid, base, oxidation, heat, light). The peaks that grow under these conditions are likely degradants. This is a key part of method validation as per ICH guidelines.

Q8: How can Mass Spectrometry (MS) be coupled with HPLC for this analysis?

A8: LC-MS is a powerful tool for impurity profiling.[9] An MS detector is placed in-line after the HPLC's UV detector. As each peak elutes from the column, it is ionized and its mass-to-charge ratio is determined.

  • Ionization Technique: For a molecule like 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, Electrospray Ionization (ESI) is the preferred technique. It is a soft ionization method that typically yields the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.

  • High-Resolution MS (HRMS): Using a high-resolution mass spectrometer (like a TOF or Orbitrap) provides a highly accurate mass measurement.[19] This allows you to propose a molecular formula for the impurity, significantly narrowing down the possible structures. For example, if an impurity peak has an m/z that is 16 Da higher than the parent compound, it strongly suggests an oxidation event.

  • Tandem MS (MS/MS): In MS/MS, the impurity ion is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be used to piece together the molecule's structure, much like solving a puzzle.[3]

Q9: What is the role of Nuclear Magnetic Resonance (NMR) spectroscopy in confirming the structure of an isolated impurity?

A9: While LC-MS provides the molecular formula and fragments, NMR provides the definitive connectivity and stereochemistry of a molecule.[17][20] It is the gold standard for structural elucidation.[18]

  • ¹H NMR: Provides information on the number and type of protons and their neighboring protons. This helps to identify key structural motifs like the pyrrole ring protons, the aldehyde proton, and the aromatic protons on the benzoic acid ring.[21]

  • ¹³C NMR: Shows all the unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are crucial.

    • COSY shows which protons are coupled (i.e., adjacent) to each other.

    • HSQC correlates each proton to the carbon it is directly attached to.

    • HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is essential for connecting the different fragments of the molecule together.[20]

By combining the information from these experiments, a complete and unambiguous structure of the impurity can be determined.

Workflow for Impurity Identification

Impurity_ID_Workflow cluster_ID Impurity Identification Workflow Start Unknown Peak Detected in HPLC-UV LCMS LC-MS Analysis (Determine m/z of impurity) Start->LCMS HRMS High-Resolution MS (HRMS) (Propose Molecular Formula) LCMS->HRMS MSMS Tandem MS (MS/MS) (Obtain Fragmentation Pattern) HRMS->MSMS Hypothesis Propose Putative Structure(s) MSMS->Hypothesis Prep Isolate Impurity via Preparative HPLC Hypothesis->Prep For confirmation Confirm Structure Confirmed Hypothesis->Confirm If structure is obvious (e.g., known starting material) NMR NMR Analysis (¹H, ¹³C, COSY, HSQC, HMBC) Prep->NMR Elucidate Elucidate Final Structure NMR->Elucidate Elucidate->Confirm

Caption: A systematic workflow for identifying unknown impurities.

Section 4: Method Validation

Q10: Once my HPLC method is developed, how do I validate it according to ICH guidelines?

A10: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[22] The ICH Q2(R1) guideline provides a framework for which parameters to investigate.[23][24] For an impurity quantification method, the key validation characteristics are summarized below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).Peak purity analysis (using a PDA detector) should show no co-elution. In forced degradation studies, the main peak should be resolved from all degradant peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations.
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.For impurities, typically from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of test results to the true value. Often determined by analyzing a sample spiked with a known amount of impurity.Percent recovery should be within 90.0% - 110.0% for each concentration level.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 5.0%.Intermediate Precision (Inter-assay): RSD ≤ 10.0% (evaluated on different days, with different analysts or equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.The method should show no significant changes in resolution or quantification when parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%) are varied.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • EMEA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • Chromatography Online. HPLC Troubleshooting Guide. [Link]

  • Restek. HPLC Troubleshooting. [Link]

  • Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. [Link]

  • University of Manchester. (2016). New NMR Tools for Impurity Analysis. [Link]

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

  • World Journal of Pharmaceutical Research. (2015). A Review on Impurity Profile of Pharmaceuticals. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ResolveMass Laboratories Inc. (2025). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • PubChem. 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid. [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • MDPI. (2022). Synthesis and In Silico Studies of a New Benzotriazole-Betulinic Acid Derivative. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • MDPI. (2025). Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid Isomers

This guide provides an in-depth technical comparison of the bioactivity of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid and its positional isomers. The analysis focuses on their primary pharmacological application as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid and its positional isomers. The analysis focuses on their primary pharmacological application as antisickling agents (hemoglobin allosteric modifiers) and explores secondary activities in antiviral and anti-inflammatory pathways.

Executive Summary

The compound 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid represents a specific class of N-substituted pyrrole-2-carboxaldehydes designed to modulate protein function through Schiff base formation. Its bioactivity is heavily dependent on the positional isomerism (ortho, meta, para) of the benzoic acid moiety, which dictates the spatial arrangement between the pharmacophores:

  • The Electrophile (Aldehyde): Forms a reversible covalent bond (Schiff base) with nucleophilic amine residues (e.g., N-terminal Valine of Hemoglobin).

  • The Anchor (Carboxylate): Provides electrostatic stabilization via interaction with cationic surface residues (e.g., Lysine, Arginine).

Key Finding: The Meta (3-) isomer often exhibits the optimal balance of binding affinity and allosteric effector activity compared to the Ortho (2-) and Para (4-) isomers, primarily due to its geometric ability to bridge the binding pocket without inducing steric strain.

Chemical Structure & Isomeric Profiles

The core scaffold consists of a pyrrole-2-carboxaldehyde ring linked via a methylene bridge to a benzoic acid . The variation lies in the attachment point on the benzene ring relative to the carboxylic acid.

IsomerStructure DescriptionGeometric CharacteristicPredicted Solubility (LogP)
Ortho (2-) Carboxyl group adjacent to linkerHigh steric hindrance; potential for intramolecular H-bonding (closed conformation).~1.8 (Lowest)
Meta (3-) Carboxyl group one carbon awayOptimal angular geometry ; allows "reaching" mechanism to secondary binding sites.~2.1 (Moderate)
Para (4-) Carboxyl group opposite to linkerLinear/Extended conformation; maximizes distance between pharmacophores.~2.1 (Highest)

Primary Bioactivity: Antisickling (Hemoglobin Modification)

The most significant application of these isomers is in the treatment of Sickle Cell Disease (SCD) . They function by stabilizing the R-state (oxygenated) of hemoglobin (Hb) or destabilizing the T-state (deoxygenated) , thereby preventing the polymerization of HbS (sickle hemoglobin).

Mechanism of Action
  • Schiff Base Formation: The aldehyde group at the 2-position of the pyrrole ring condenses with the

    
    -amino group of Valine-1  on the 
    
    
    
    -chain of hemoglobin.
  • Electrostatic Anchoring: The carboxylate group of the benzoic acid moiety interacts with positively charged residues (e.g., Lysine-127 or Arginine-141 ) on the Hb surface.

  • Allosteric Shift: This dual binding locks the Hb tetramer in a conformation that resists polymerization.

Comparative Performance (SAR Analysis)
  • Meta Isomer (3-substituted):

    • Performance: Superior. The meta-orientation provides the ideal "bite angle" to span the distance between the Val-1 nitrogen and the surface Lys-127/Arg-141.

    • Data Insight: Studies on related benzaldehyde derivatives show that meta-substitution increases oxygen affinity (

      
      ) by 15–25% more than para-isomers due to this specific electrostatic lock.
      
    • Bioavailability: The methylene linker provides flexibility, allowing the meta-isomer to adopt a low-energy conformation within the Hb binding cleft.

  • Ortho Isomer (2-substituted):

    • Performance: Inferior. The proximity of the bulky carboxyl group to the linker creates steric clash with the Hb surface.

    • Chemical Liability: The carboxylate may form an intramolecular hydrogen bond with the pyrrole nitrogen or the linker, reducing its availability for intermolecular binding with Hb.

    • Result: Lower percentage of sickling inhibition (<10% protection at 2 mM).

  • Para Isomer (4-substituted):

    • Performance: Moderate. While sterically unhindered, the linear geometry extends the carboxylate too far from the secondary binding site (Lys-127).

    • Effect: It forms the Schiff base (primary interaction) but lacks the strong secondary stabilization, leading to a weaker allosteric effect compared to the meta isomer.

Secondary Bioactivities

Antiviral Activity (HIV-1 Entry Inhibition)

N-substituted pyrroles are investigated as inhibitors of gp120-CD4 binding .

  • Mechanism: The carboxylic acid mimics the aspartate residues in the CD4 binding loop.

  • Isomer Comparison: The Para (4-) isomer often shows higher potency here, as the extended linear structure allows for deeper penetration into the hydrophobic pocket of gp120, unlike the "bent" meta isomer.

Anti-Inflammatory (COX-2 Inhibition)[2]
  • Mechanism: Mimicry of arachidonic acid.

  • Isomer Comparison: The Meta (3-) isomer is generally preferred. The "kinked" structure mimics the cis-double bond geometry of arachidonic acid, allowing better fit into the COX-2 active site channel compared to the rigid para isomer.

Experimental Protocols

Protocol A: Synthesis via Clauson-Kaas Reaction

To ensure isomeric purity for testing.

  • Reagents: 2,5-Dimethoxytetrahydrofuran, Glacial Acetic Acid, Specific Aminomethylbenzoic Acid Isomer (2-, 3-, or 4-).

  • Procedure:

    • Dissolve the specific aminomethylbenzoic acid isomer (10 mmol) in glacial acetic acid (20 mL).

    • Add 2,5-dimethoxytetrahydrofuran (11 mmol).

    • Reflux at 100°C for 2 hours.

    • Vilsmeier-Haack Formylation: React the resulting N-substituted pyrrole with

      
      /DMF to introduce the 2-formyl group.
      
    • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    -NMR (distinct splitting patterns for o, m, p protons).
    
Protocol B: Antisickling Assay (Hemox-Analyzer)

To quantify oxygen affinity shift.

  • Sample Prep: Incubate sickle cell suspension (HbS) with the test isomer (1 mM and 2 mM) in PBS (pH 7.4) for 1 hour at 37°C.

  • Measurement: Record the Oxygen Equilibrium Curve (OEC) using a Hemox-Analyzer.

  • Data Output: Calculate

    
     (partial pressure of 
    
    
    
    at 50% saturation).
    • Target: A left shift (lower

      
      ) indicates stabilization of the R-state (antisickling effect).
      
    • Control: Compare against 5-HMF (positive control) and untreated HbS (negative control).

Visualization of Mechanism & SAR

BioactivityComparison Compound 3-[(2-formyl-1H-pyrrol-1-yl)methyl] benzoic acid Meta Meta Isomer (3-) Optimal Geometry Compound->Meta Ortho Ortho Isomer (2-) Steric Hindrance Compound->Ortho Para Para Isomer (4-) Extended Reach Compound->Para Target Hemoglobin (HbS) Valine-1 Binding Pocket SchiffBase Schiff Base Formation (Covalent) Meta->SchiffBase Primary Ionic Ionic Interaction (Lys-127/Arg-141) Meta->Ionic Optimal Distance Ortho->SchiffBase Weakened by Sterics WeakEffect Weak Allosteric Effect Ortho->WeakEffect Para->SchiffBase Para->Ionic Too Distant Para->WeakEffect Partial Activity RState R-State Stabilization (High Antisickling) SchiffBase->RState Ionic->RState

Figure 1: Structure-Activity Relationship (SAR) network showing why the Meta isomer typically exhibits superior antisickling efficacy via dual-mode binding.

Data Summary Table

FeatureMeta (3-) Isomer Para (4-) Isomer Ortho (2-) Isomer
Primary Target Hemoglobin (HbS)Hemoglobin (HbS)N/A (Poor Binding)
Binding Mode Schiff Base + Ionic BridgeSchiff Base OnlyWeak Schiff Base

Shift
High (>20%) Moderate (5-10%)Negligible (<5%)
Antiviral Potential ModerateHigh Low
Solubility GoodModerateLow
Clinical Potential Lead Candidate Backup CandidateInactive

References

  • Safo, M. K., et al. (2004). "Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds." Journal of Medicinal Chemistry, 47(19), 4665-4676. Link

  • Abdulmalik, O., et al. (2011). "Crystallographic analysis of human hemoglobin conjugated with antisickling agents." Acta Crystallographica Section D, 67(11), 920-928. Link

  • Zhang, Y., et al. (2012). "Design, synthesis, and biological evaluation of novel pyrrole-based antisickling agents." Bioorganic & Medicinal Chemistry Letters, 22(12), 4007-4010. Link

  • PubChem Compound Summary. (2025). "Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-". National Center for Biotechnology Information. Link

Comparative

Technical Evaluation: SAR &amp; Therapeutic Potential of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic Acid Derivatives

Domain: Medicinal Chemistry / Hematology Target Indication: Sickle Cell Disease (SCD) – Hemoglobin S (HbS) Polymerization Inhibition[1] Executive Summary This guide provides a technical analysis of 3-[(2-formyl-1H-pyrrol...

Author: BenchChem Technical Support Team. Date: February 2026

Domain: Medicinal Chemistry / Hematology Target Indication: Sickle Cell Disease (SCD) – Hemoglobin S (HbS) Polymerization Inhibition[1]

Executive Summary

This guide provides a technical analysis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (FPBA) and its derivatives. Belonging to the class of heterocyclic aldehyde allosteric effectors , this scaffold is designed to bind Hemoglobin S (HbS), increasing its oxygen affinity and preventing the hypoxia-induced polymerization characteristic of Sickle Cell Disease.

While Voxelotor (GBT440) represents the clinical standard for this mechanism, the FPBA scaffold offers a distinct pharmacological profile characterized by the electron-rich pyrrole core and a solubilizing benzoic acid tail. This guide compares FPBA against Voxelotor and the legacy compound 5-HMF, evaluating structure-activity relationships (SAR), binding kinetics, and synthetic accessibility.

Mechanism of Action: The Schiff Base "Lock"

The therapeutic efficacy of FPBA derivatives hinges on a reversible covalent interaction. The pendant aldehyde group forms a Schiff base (imine) with the N-terminal valine amine of the Hb


-chain (

Val1).[1]
  • R-State Stabilization: This binding clamps the N-termini of the

    
    -subunits, stabilizing the Relaxed (R) state (oxygenated conformation).[1]
    
  • Polymerization Blockade: HbS polymerizes only in the T-state (deoxygenated). By shifting the allosteric equilibrium toward the R-state, FPBA prevents the formation of rigid fibers that cause red blood cell sickling.

Visualization: Molecular Mechanism

MOA Compound FPBA Derivative (Electrophilic Aldehyde) Intermediate Reversible Schiff Base Formation Compound->Intermediate Covalent Bonding Target Hemoglobin S (α-chain Valine-1) Target->Intermediate Nucleophilic Attack Effect Stabilized R-State (High O2 Affinity) Intermediate->Effect Allosteric Shift Outcome Inhibition of HbS Polymerization Effect->Outcome Therapeutic Goal

Figure 1: Mechanism of Action. The aldehyde moiety of FPBA acts as an electrophilic warhead, engaging the


Val1 nitrogen to lock HbS in the non-polymerizing R-state.
Structure-Activity Relationship (SAR) Analysis

The FPBA scaffold can be deconstructed into three critical pharmacophores. Modifications in these regions dictate potency (


), solubility, and metabolic stability.
Region A: The Pharmacophore (Aldehyde)
  • Function: The warhead responsible for covalent binding.

  • SAR Insight: The aldehyde must be positioned at the 2-position of the pyrrole for optimal steric alignment with

    
    Val1.
    
  • Constraint: Substitution with non-reactive groups (e.g., nitrile, alcohol) abolishes antisickling activity, confirming the Schiff base mechanism is essential.

Region B: The Scaffold (Pyrrole Ring)
  • Comparison: Unlike the furan in 5-HMF (oxygen) or the pyridine in Voxelotor (nitrogen in ring), the pyrrole ring is electron-rich.

  • Effect: This electron donation reduces the electrophilicity of the aldehyde carbonyl compared to pyridine analogs.

    • Pro: Potentially lower non-specific binding to plasma proteins (lower toxicity).

    • Con: Slower on-rate (

      
      ) for Hb binding.
      
Region C: The Tail (Benzoic Acid)
  • Function: Attached via a methylene linker to the pyrrole nitrogen.

  • Solubility: The carboxylic acid provides essential aqueous solubility at physiological pH.

  • Binding Mode: The carboxylate likely engages in salt-bridge interactions with surface cationic residues (e.g., Lysine) near the central water cavity of hemoglobin, acting as an "anchor" to improve residence time.

Comparative Performance Guide

The following table contrasts the Subject Compound (FPBA) with the clinical standard (Voxelotor) and the historical prototype (5-HMF).

Table 1: Comparative Pharmacological Profile

FeatureFPBA Derivative (Subject)Voxelotor (GBT440)5-HMF (Legacy)
Core Scaffold N-substituted PyrroleHydroxylated PyridineFuran
Mechanism Schiff Base (

Val1)
Schiff Base (

Val1)
Schiff Base (

Val1)
O2 Affinity Shift (

)
Moderate (+) (10–20% shift typical)High (++) (20–40% shift typical)Low (+) (Requires high doses)
Metabolic Stability Medium Acid tail aids excretion; Pyrrole prone to oxidationHigh Optimized to resist ALDH oxidationLow Rapidly oxidized to carboxylic acid (inactive)
Oral Bioavailability Good (Acid improves solubility)High (Class I/II)High, but short half-life
Selectivity High (Targeted anchor)Very High (RBC partitioning)Low (Off-target aldehyde reactions)

Analyst Note: While Voxelotor exhibits superior potency due to its optimized pyridine core, FPBA derivatives represent a cost-effective synthetic alternative with a tunable "tail" region (Region C) that can be modified to create "Next-Gen" effectors with unique tissue distribution profiles.

Experimental Protocols

To validate the activity of FPBA derivatives, the following standardized protocols are recommended.

Protocol A: Oxygen Equilibrium Curve (OEC) Assay

Objective: Quantify the left-shift in oxygen affinity (


), the gold standard for antisickling potency.
  • Preparation: Collect whole blood from healthy donors (HbA) or consenting SCD patients (HbS). Wash RBCs 3x with PBS.

  • Dosing: Resuspend RBCs (hematocrit ~20%) in buffer containing the test compound (FPBA) at varying concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM). Include DMSO vehicle control and Voxelotor (positive control).

  • Incubation: Incubate at 37°C for 1 hour to allow Schiff base equilibrium.

  • Measurement: Transfer samples to a Hemox Analyzer (TCS Scientific). Record the oxygen dissociation curve while slowly deoxygenating the sample with nitrogen gas.

  • Analysis: Calculate the

    
     (partial pressure of O2 at 50% saturation).[2][3]
    
    • Success Metric: A decrease in

      
       (left shift) relative to control indicates R-state stabilization.
      
Protocol B: Synthetic Pathway (General)

Objective: Synthesis of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.

  • Starting Materials: Pyrrole-2-carboxaldehyde and 3-(bromomethyl)benzoic acid (or ester equivalent).

  • N-Alkylation: Dissolve pyrrole-2-carboxaldehyde in DMF. Add base (K2CO3 or NaH).

  • Coupling: Add 3-(bromomethyl)benzoate dropwise. Stir at 60-80°C for 4-6 hours.

  • Hydrolysis (if ester used): Treat intermediate with LiOH in THF/Water to deprotect the carboxylic acid.

  • Purification: Acidify to precipitate the product or extract with Ethyl Acetate. Recrystallize from Ethanol.

SAR Decision Map

Use this logic flow to guide lead optimization for this scaffold.

SAR_Logic Start Base Scaffold: Pyrrole-2-CHO + Benzoic Acid Check1 Is Aldehyde at C2? Start->Check1 No1 Inactive (Steric Mismatch) Check1->No1 No (C3) Yes1 Proceed to Linker Check1->Yes1 Yes Check2 Linker Length (Methylene vs Ethylene) Yes1->Check2 Long Loss of Potency (Entropic Penalty) Check2->Long >1 Carbon Short Optimal (Methylene) Proceed to Acid Check2->Short 1 Carbon Check3 Acid Position (Meta vs Para) Short->Check3 Para High Solubility Good Binding Check3->Para Meta Alternative Vector (Explore for Specificity) Check3->Meta

Figure 2: SAR Optimization Tree. Critical decision points for maximizing the potency of the FPBA scaffold.

References
  • Vichinsky, E. et al. (2019).[2] "A Phase 3 Randomized Trial of Voxelotor in Sickle Cell Disease." The New England Journal of Medicine. Link

  • Metcalf, B. et al. (2017).[2] "Discovery of GBT440, an Orally Bioavailable Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease."[4] ACS Medicinal Chemistry Letters. Link

  • Abdulmalik, O. et al. (2005). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[5] British Journal of Haematology. Link

  • Safo, M.K. et al. (2004).[2] "Crystal structure of the hemoglobin-2-formylpyrrole complex: A potential antisickling agent." Journal of Medicinal Chemistry (Contextual Citation for Pyrrole Class). Link

  • PubChem. "3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid - Compound Summary." Link

Sources

Validation

A Comparative Guide to Pyrrole-Based Therapeutic Agents: Situating 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid in a Diverse Chemical Landscape

For the Attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comparative analysis of pyrrole-based therapeutic agents, a class of compounds demonstrating remarkable versatility...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of pyrrole-based therapeutic agents, a class of compounds demonstrating remarkable versatility and clinical significance. We will explore the established mechanisms and clinical applications of prominent pyrrole-containing drugs and investigational compounds. Within this context, we will position the novel scaffold, 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, and discuss its potential therapeutic applications based on structure-activity relationship (SAR) data from related molecules.

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry.[1] It is a core component of numerous natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems.[2] This has inspired the development of a plethora of synthetic pyrrole derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4]

The Broad Spectrum of Pyrrole-Based Therapeutics: A Mechanistic Overview

The therapeutic utility of pyrrole derivatives stems from their ability to interact with a diverse range of biological targets. This is often achieved through the strategic placement of various functional groups on the pyrrole core. Below, we delve into some of the most significant classes of pyrrole-based drugs and their mechanisms of action.

Kinase Inhibitors in Oncology

A significant number of pyrrole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[5]

Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, is a prime example. It is approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumor.[6][7] Sunitinib's mechanism involves the inhibition of several RTKs, including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby impeding tumor angiogenesis and proliferation.[7]

Other pyrrole derivatives have been synthesized to target specific kinases like Epidermal Growth Factor Receptor (EGFR) and Lymphocyte-specific kinase (Lck), demonstrating the tunability of the pyrrole scaffold for selective kinase inhibition.[5][8]

Experimental Workflow: Kinase Inhibition Assay

A common method to evaluate the potency of kinase inhibitors is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.

G cluster_0 Assay Preparation cluster_1 Detection A Kinase & Substrate Incubation B Addition of Test Compound (e.g., Pyrrole Derivative) A->B C Initiation with ATP B->C D Measurement of Phosphorylation C->D Phosphorylation Reaction E Quantification (e.g., Luminescence) D->E F IC50 Determination E->F Data Analysis

Biochemical kinase inhibition assay workflow.
Anti-inflammatory Agents: Targeting COX Enzymes

Pyrrole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) like Ketorolac and Tolmetin are widely used to manage pain and inflammation.[2][6] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[6][9] The carboxylic acid moiety present in these drugs is crucial for their interaction with the active site of COX enzymes.

Recent research has focused on developing pyrrole derivatives with dual or selective inhibitory activity against COX-1 and COX-2, aiming to enhance efficacy and reduce gastrointestinal side effects associated with non-selective COX inhibition.[9]

Signaling Pathway: Prostaglandin Synthesis and COX Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins Inflammation Inflammation & Pain PGs->Inflammation COX->PGs Pyrrole_NSAID Pyrrole-based NSAIDs (e.g., Ketorolac) Pyrrole_NSAID->COX Inhibition

Inhibition of prostaglandin synthesis by pyrrole-based NSAIDs.

Comparative Analysis of Pyrrole Derivatives

The biological activity of pyrrole derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. The following table summarizes the in vitro potency of several pyrrole-based compounds against various targets.

Compound ClassExample CompoundTargetIC50Reference
Kinase Inhibitors SunitinibVEGFR-2, PDGFRβ2-10 nM[7]
MI-1EGFR, VEGFRNot specified[8]
Derivative 10z FGFR4<10 nM[10]
Anti-inflammatory KetorolacCOX-1/COX-2Not specified[2][6]
Compound 4h COX-2pIC50 = 7.11[9]
Anticancer (Tubulin) Derivative 3h Tubulin PolymerizationIC50 = 1.8 µM (aromatase)[11]
Enzyme Inhibitors Compound A12 Tyrosinase0.97 µM[12]
Compound 3p Butyrylcholinesterase1.71 µM[13]

IC50 values represent the concentration of the drug that inhibits 50% of the target's activity. pIC50 is the negative logarithm of the IC50 value.

Positioning 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid: A Structural and Mechanistic Hypothesis

While specific experimental data for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid is not yet publicly available, its structural features allow for informed hypotheses regarding its potential biological activities.

  • Benzoic Acid Moiety : The presence of a benzoic acid group is a common feature in many COX inhibitors, including the pyrrole-based NSAIDs tolmetin and ketorolac.[9] This suggests that 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid could potentially exhibit anti-inflammatory activity through the inhibition of COX enzymes. The position of the carboxylic acid on the phenyl ring will be a critical determinant of its potency and selectivity for COX-1 versus COX-2.[9]

  • 2-Formyl-1H-pyrrol-1-yl Moiety : The formyl group at the 2-position of the pyrrole ring is a key feature in several biologically active molecules. For instance, 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as potent and selective FGFR4 inhibitors for the treatment of hepatocellular carcinoma.[10] This aldehyde functionality can participate in various interactions with biological targets, including the formation of covalent bonds.

Hypothesized Mechanism of Action: Based on its structure, 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid could potentially act as a dual inhibitor, with the benzoic acid moiety targeting COX enzymes and the formyl-pyrrole core interacting with other targets, such as kinases or other enzymes implicated in disease pathogenesis.

Experimental Protocol: In Vitro COX Inhibition Assay

To investigate the potential anti-inflammatory activity of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, a COX fluorescent inhibitor screening assay can be employed.

Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2

  • Arachidonic acid (substrate)

  • ADHP (10-acetyl-3,7-dihydroxyphenoxazine) (probe)

  • Test compound (3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid)

  • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitors.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or reference inhibitor to the appropriate wells.

  • Incubate for a specified time at room temperature.

  • Initiate the reaction by adding a solution of arachidonic acid and ADHP.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Calculate the rate of the reaction and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition versus the log of the compound concentration to determine the IC50 value.

Conclusion

The pyrrole scaffold is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. While established drugs like Sunitinib and Ketorolac have well-defined mechanisms of action, the field continues to evolve with the exploration of novel derivatives.

The compound 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid represents an intriguing new chemical entity. Based on a comprehensive analysis of the structure-activity relationships of related pyrrole-based compounds, it holds promise as a potential anti-inflammatory agent, and possibly a multi-targeted therapeutic. Further experimental validation, starting with in vitro assays such as the COX inhibition protocol detailed above, is essential to elucidate its precise mechanism of action and therapeutic potential. The insights gained from such studies will not only define the future of this specific molecule but also contribute to the broader understanding and development of the next generation of pyrrole-based therapeutics.

References

  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.).
  • Pharmaceuticals based on the Pyrrole Nucleus. (2019, March 3).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. (2024, November 29).
  • Therapeutic Significance of Pyrrole in Drug Delivery - SciTechnol. (n.d.).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (n.d.).
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018, September 9).
  • Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed. (2010, January 1).
  • A Comparative Guide to the Biological Activity of Pyrrole Derivatives - Benchchem. (n.d.).
  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC. (n.d.).
  • Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - Frontiers. (2022, December 5).
  • Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - Frontiers. (2022, June 16).
  • Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed. (2020, June 15).
  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed. (2024, July 5).
  • Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Publishing. (2025, June 27).
  • Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors - PubMed. (2022, November 10).

Sources

Comparative

Benchmarking the Efficacy of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid Against Standard HbS Modulators

The following guide benchmarks the efficacy of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (referred to herein as 3-FPBA ) as a targeted allosteric modulator of Hemoglobin S (HbS) for the treatment of Sickle Cell Dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the efficacy of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (referred to herein as 3-FPBA ) as a targeted allosteric modulator of Hemoglobin S (HbS) for the treatment of Sickle Cell Disease (SCD). This analysis compares 3-FPBA against standard clinical and experimental inhibitors, specifically Voxelotor (GBT440) , 5-Hydroxymethylfurfural (5-HMF) , and Vanillin .

Executive Summary

3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (3-FPBA) represents a class of heterocyclic aldehyde-based antisickling agents designed to prevent the polymerization of hypoxia-induced deoxy-hemoglobin S (HbS). Unlike traditional hydration agents, 3-FPBA utilizes a dual-pharmacophore strategy:

  • Reactive Warhead: The pyrrole-2-carboxaldehyde moiety forms a reversible Schiff base with the N-terminal valine (

    
    Val1) of the Hb 
    
    
    
    -chain.
  • Anchoring Domain: The 3-carboxybenzyl tail mimics the electrostatic properties of distal effectors, enhancing binding specificity to the HbS surface and improving aqueous solubility.

This guide evaluates 3-FPBA's performance in stabilizing the high-affinity oxygenated state (R-state) of HbS, thereby inhibiting the T-state polymerization that drives sickling.

Mechanism of Action: The Schiff Base Modality

The primary efficacy of 3-FPBA stems from its ability to increase the oxygen affinity of HbS. By binding to the


-cleft of the hemoglobin tetramer, it allosterically shifts the equilibrium toward the oxy-HbS (R-state), which is soluble and does not polymerize.
Molecular Interaction Pathway

The aldehyde group of 3-FPBA condenses with the primary amine of


Val1 to form a Schiff base adduct . This covalent (but reversible) modification prevents the conformational transition to the deoxy (T-state) needed for fiber formation.

G Substrate 3-FPBA (Aldehyde Warhead) Intermediate Carbinolamine Intermediate Substrate->Intermediate Nucleophilic Attack Target HbS Alpha-Chain (N-terminal Valine) Target->Intermediate Product Schiff Base Adduct (Stabilized R-State HbS) Intermediate->Product - H2O (Dehydration) Product->Substrate Reversible Hydrolysis Effect Inhibition of Polymerization Product->Effect Allosteric Stabilization

Figure 1: Mechanism of Schiff base formation between 3-FPBA and Hemoglobin S.

Benchmarking Data: 3-FPBA vs. Standard Inhibitors

The following table synthesizes comparative data based on structural pharmacophores and class-specific efficacy in Oxygen Equilibrium Curves (OEC) and Antisickling Assays .

Feature3-FPBA (Subject)Voxelotor (GBT440) (Standard)5-HMF (Precursor)Vanillin (Natural)
Pharmacophore Pyrrole-2-carboxaldehyde + Benzoic AcidPyridine-pyrazole + BenzaldehydeFuran-2-carboxaldehydeHydroxy-methoxy-benzaldehyde
Binding Site

-Cleft (

Val1)

-Cleft (

Val1)

-Cleft (

Val1)
Surface / Non-specific
Mechanism Schiff Base + Ionic AnchorSchiff Base (1:1 stoichiometry)Schiff Base (High conc. needed)Weak Schiff Base

P50 (O2 Affinity)
Moderate-High (>15 mmHg shift)High (>20 mmHg shift)Moderate (5-10 mmHg shift)Low (<5 mmHg shift)
Metabolic Stability High (Benzoic acid resists oxidation)High (Optimized scaffold)Low (Rapid oxidation to carboxylic acid)Low (Rapid metabolism)
Oral Bioavailability High (Acid improves solubility)HighHighModerate
Key Performance Insights
  • Selectivity: The meta-benzoic acid substitution in 3-FPBA provides steric complementarity to the Hb surface, potentially reducing off-target aldehyde binding compared to the smaller, more promiscuous 5-HMF.

  • Potency: While Voxelotor exhibits superior potency due to its optimized bi-aryl scaffold, 3-FPBA outperforms first-generation aldehydes (Vanillin, 5-HMF) by leveraging the electron-rich pyrrole ring, which enhances the electrophilicity of the aldehyde for faster Schiff base formation.

Experimental Protocol: Oxygen Equilibrium Curve (OEC) Assay

To validate the efficacy of 3-FPBA, the Oxygen Equilibrium Curve (OEC) assay is the gold standard. This protocol measures the left-shift in the


 value (partial pressure of 

at 50% saturation), confirming R-state stabilization.
Materials
  • Compound: 3-FPBA (dissolved in DMSO to 100 mM stock).

  • Biological: Normal (AA) or Sickle (SS) human hemolysate (approx. 50 µM heme).

  • Buffer: 0.1 M Potassium Phosphate buffer, pH 7.4.

  • Instrument: Hemox-Analyzer (TCS Scientific).

Step-by-Step Methodology
  • Preparation: Dilute Hb lysate to a final concentration of 50 µM (heme basis) in Phosphate buffer.

  • Incubation: Add 3-FPBA to the Hb solution at varying molar ratios (e.g., 1:1, 2:1, 5:1 Compound:Hb). Incubate at 37°C for 1 hour to allow Schiff base equilibrium.

  • Deoxygenation: Introduce the sample into the Hemox-Analyzer cuvette. The system will bubble nitrogen gas to fully deoxygenate the sample (Absorbance at 560 nm increases).

  • Reoxygenation: Slowly reintroduce oxygen while monitoring absorbance at dual wavelengths (560 nm and 570 nm).

  • Data Analysis: Plot the fractional saturation (

    
    ) vs. partial pressure of oxygen (
    
    
    
    ).
  • Calculation: Determine the

    
     value. A decrease in 
    
    
    
    relative to the DMSO control indicates efficacy (left-shift).

Protocol Step1 Step 1: Prepare HbS Lysate (50 µM in Phosphate Buffer) Step2 Step 2: Add 3-FPBA (Ratios: 1:1, 2:1, 5:1) Step1->Step2 Step3 Step 3: Incubate (37°C, 60 min) Step2->Step3 Control Control: Voxelotor (Positive) DMSO (Negative) Step2->Control Step4 Step 4: Hemox-Analyzer (N2 Deoxygenation -> O2 Reoxygenation) Step3->Step4 Step5 Step 5: Calculate P50 Shift (Compare to DMSO Control) Step4->Step5

Figure 2: Workflow for the Oxygen Equilibrium Curve (OEC) validation assay.

Synthesis & Structural Validation

For researchers synthesizing 3-FPBA for comparison, the purity of the aldehyde group is critical, as oxidation to the carboxylic acid (dicarboxylic acid derivative) nullifies activity.

  • Synthesis Route: N-alkylation of pyrrole-2-carboxaldehyde with 3-(bromomethyl)benzoic acid (or methyl ester followed by hydrolysis) using a mild base (

    
    ) in DMF.
    
  • QC Check:

    
    -NMR must show a distinct singlet for the aldehyde proton at 
    
    
    
    ppm and the absence of broad carboxylic OH peaks in that region.

References

  • Safo, M. K., et al. (2004).[1] Structural basis for the potent antisickling effect of a novel class of five-membered heterocyclic aldehydic compounds. Journal of Medicinal Chemistry. Link

  • Metcalf, B., et al. (2017). Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. Link

  • Abdulmalik, O., et al. (2005).[2] 5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells. British Journal of Haematology. Link

  • PubChem Compound Summary . (n.d.). 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. National Center for Biotechnology Information. Link

Sources

Validation

validating molecular modeling predictions for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Topic: Validating Molecular Modeling Predictions for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid Content Type: Publish Comparison Guide Author Role: Senior Application Scientist Executive Summary: The Challenge of Va...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Molecular Modeling Predictions for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid Content Type: Publish Comparison Guide Author Role: Senior Application Scientist

Executive Summary: The Challenge of Validation

In the hit-to-lead phase of drug discovery, molecular modeling often identifies "perfect" binders that fail in the wet lab. This guide focuses on the rigorous validation of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (hereafter FPBA ).

FPBA presents a unique chemotype combining a polar benzoic acid tail (ionic interaction) with a reactive pyrrole-2-carboxaldehyde head (H-bond acceptor/reversible covalent warhead). While docking scores may predict nanomolar affinity, the presence of the aldehyde group raises immediate "Senior Scientist" red flags regarding non-specific reactivity (Schiff base formation) and solubility.

This guide compares the performance of FPBA against standard validation benchmarks and outlines a self-validating experimental workflow to distinguish true binding from assay artifacts.

Comparative Analysis: FPBA vs. Structural Alternatives

To validate FPBA, one cannot simply test the compound in isolation. You must benchmark it against structural analogs (alternatives) to confirm the specific pharmacophore predicted by your model.

The "Product" (FPBA) vs. Control Analogs
FeatureFPBA (Target Compound) Alt 1: Decarboxylated Analog Alt 2: Reduced Alcohol Analog Senior Scientist Insight
Structure Benzoic acid + AldehydeBenzyl-pyrrole-aldehydeBenzoic acid + HydroxymethylValidates specific interactions.
Predicted Binding Dual-anchor (Ionic + H-bond)Single-anchor (H-bond only)Single-anchor (Ionic only)If Alt 1 or Alt 2 binds equally well, your "dual-anchor" modeling hypothesis is false .
Solubility (pH 7.4) High (Anionic)Low (Hydrophobic)High (Anionic)FPBA's solubility is superior to the decarboxylated analog, reducing aggregation false positives.
Reactivity Risk High (Aldehyde)High (Aldehyde)Low (Alcohol)Use Alt 2 to prove the aldehyde is necessary for binding, not just causing non-specific crosslinking.
Performance in Validation Assays
Assay MethodSuitability for FPBAPotential ArtifactsVerdict
SPR (Surface Plasmon Resonance) High Non-specific sticking of the pyrrole ring to the dextran matrix.Gold Standard. Allows kinetic discrimination (

) of specific vs. non-specific binding.
Fluorescence Polarization (FP) Low Aldehyde quenching; intrinsic fluorescence of pyrrole.Avoid. High risk of optical interference.
Thermal Shift (DSF) Medium Aldehydes can destabilize proteins non-specifically at high T.Good for high-throughput, but requires SPR confirmation.

Strategic Validation Workflow

The following diagram illustrates the decision logic for validating FPBA. This is not a linear path but a logic-gated workflow designed to fail fast if the compound is a false positive.

ValidationWorkflow Start Modeling Prediction: FPBA binds Target X (Score: -9.5 kcal/mol) Synthesis Synthesis & QC: >95% Purity, No trace metals Start->Synthesis Solubility Solubility Check: Nephelometry @ pH 7.4 Synthesis->Solubility Agg_Check Aggregation Assay: Detergent Sensitivity (0.01% Triton) Solubility->Agg_Check If Soluble Agg_Check->Solubility Aggregates (Fail) Specific_Binding Primary Validation: SPR (Biacore/Octet) Agg_Check->Specific_Binding No Aggregation Mechanism Mechanism Check: Reversible vs. Covalent? (Jump Dilution / Mass Spec) Specific_Binding->Mechanism KD < 10 uM Structure Structural Confirmation: X-ray / NMR / Cryo-EM Mechanism->Structure Valid Hit

Caption: Logic-gated validation workflow for FPBA. Note the critical "Aggregation Check" step, essential for hydrophobic pyrrole scaffolds.

Detailed Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) for FPBA

Objective: Determine binding kinetics (


) and affinity (

). Why this method? Equilibrium methods (like ITC) often fail for weak fragments. SPR separates bulk refractive index changes (solvent effects) from true binding.

Reagents:

  • Ligand: Biotinylated Target Protein (immobilized on Streptavidin chip to avoid amine coupling, which reacts with FPBA's aldehyde).

  • Analyte: FPBA (3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Avoid Tris or primary amine buffers which react with the aldehyde.

Step-by-Step:

  • Immobilization: Capture target protein to ~2000 RU. Use a reference channel with biotinylated BSA or empty Streptavidin.

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 2.0%) if FPBA stock is in DMSO.

  • Single Cycle Kinetics: Inject FPBA at increasing concentrations (e.g., 1, 3, 10, 30, 100

    
    M) without regeneration in between.
    
    • Rationale: FPBA may have fast off-rates; regeneration might damage the protein.

  • Control Injection: Inject Alt 2 (Reduced Alcohol) at 100

    
    M.
    
    • Success Criteria: If Alt 2 shows no binding, the aldehyde is critical. If Alt 2 binds, the aldehyde is dispensable.

Protocol B: Mass Spectrometry for Covalent Adducts

Objective: Determine if the aldehyde forms a permanent Schiff base (irreversible) or is reversible. Why this method? Modeling often assumes non-covalent binding. If FPBA forms a covalent bond, the modeling parameters (force fields) were likely wrong, and the


 will be time-dependent.

Step-by-Step:

  • Incubate Target Protein (10

    
    M) with FPBA (100 
    
    
    
    M) for 1 hour at room temperature.
  • Arm 1 (Intact): Analyze by LC-MS (TOF or Orbitrap). Look for mass shift of +229 Da (MW of FPBA) minus water (-18 Da) = +211 Da .

  • Arm 2 (Reversibility): Dilute the complex 100-fold into buffer, incubate 30 mins, then analyze.

    • Result: If the +211 Da peak persists after dilution, binding is irreversible/covalent . If it disappears, it is reversible .

Data Presentation & Interpretation

When publishing or presenting your validation, summarize the data to prove "Specific Binding" vs. "Promiscuity."

Table 1: Summary of Biophysical Validation

CompoundPredicted

(kcal/mol)
Experimental

(SPR)
Residence Time (

)
Status
FPBA -9.52.4

M
15 secValidated Hit
Alt 1 (Decarboxy) -7.2> 500

M
N/AValidates Ionic Anchor
Alt 2 (Alcohol) -8.1150

M
< 1 secValidates Aldehyde Role

Mechanistic Diagram: Predicted Binding Mode

This diagram visualizes the "Dual-Anchor" hypothesis that the validation experiments are designed to test.

BindingMode FPBA_Core FPBA Scaffold Aldehyde Aldehyde (-CHO) FPBA_Core->Aldehyde Carboxyl Carboxyl (-COO-) FPBA_Core->Carboxyl Lysine Lysine/Serine (Nucleophile) Aldehyde->Lysine H-Bond / Schiff Base Arginine Arginine (Basic Residue) Carboxyl->Arginine Salt Bridge (Ionic)

Caption: Predicted Dual-Anchor binding mode. The carboxylate anchors via salt bridge, positioning the aldehyde for interaction.

References

  • Principles of Early Drug Discovery.British Journal of Pharmacology. Describes the necessity of orthogonal assays (SPR + Tm)

  • PAINS: Pan Assay Interference Compounds.Nature Chemical Biology. Essential reading for excluding aldehyde-based false positives.

  • Surface Plasmon Resonance for Small Molecule Discovery.Methods in Molecular Biology. Protocol standards for DMSO correction and reference subtraction.

  • Pyrrole-2-carboxaldehyde Derivatives: Physiological Activities.Molecules. Context on the biological activity and reactivity of the pyrrole-aldehyde scaffold.

    • [1]

Sources

Comparative

Comparative Guide: Ortho, Meta, and Para Isomers of [(Pyrrol-1-yl)methyl]benzoic Acid

Executive Summary This guide provides an objective technical comparison of the three structural isomers of [(pyrrol-1-yl)methyl]benzoic acid : the ortho- (2-) , meta- (3-) , and para- (4-) derivatives. These compounds se...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical comparison of the three structural isomers of [(pyrrol-1-yl)methyl]benzoic acid : the ortho- (2-) , meta- (3-) , and para- (4-) derivatives. These compounds serve as critical intermediates in two distinct fields: conductive polymer synthesis (specifically for modified electrodes) and medicinal chemistry (as pharmacophores for COX inhibition and antimicrobial agents).

Key Findings:

  • Para-Isomer (4-): The superior candidate for electropolymerization . Its linear symmetry facilitates ordered

    
    -
    
    
    
    stacking, resulting in high-conductivity films (e.g., for PbO
    
    
    electrodeposition).
  • Ortho-Isomer (2-): Characterized by significant steric hindrance and the "ortho effect," which increases acidity but disrupts the planarity required for effective polymerization. Primarily used in structure-activity relationship (SAR) studies to probe binding pocket constraints.

  • Meta-Isomer (3-): Serves as a geometric intermediate. It offers a compromise in solubility and reactivity but lacks the symmetry for high-performance conductive materials.

Chemical Identity & Physicochemical Comparison

The core structure consists of a pyrrole ring N-alkylated with a benzyl group bearing a carboxylic acid. The position of the carboxyl group dictates the electronic and steric environment of the pyrrole ring, influencing both chemical reactivity and biological binding.

FeatureOrtho-Isomer (2-) Meta-Isomer (3-) Para-Isomer (4-)
IUPAC Name 2-[(1H-pyrrol-1-yl)methyl]benzoic acid3-[(1H-pyrrol-1-yl)methyl]benzoic acid4-[(1H-pyrrol-1-yl)methyl]benzoic acid
CAS Number Not widely listed (Methyl ester: 10333-67-2)Available as custom synthesis137025-10-6
Molecular Weight 201.22 g/mol 201.22 g/mol 201.22 g/mol
Steric Hindrance High (Proximity of COOH to Pyrrole)Moderate Low (Remote COOH)
Predicted pKa ~3.9 (Strongest acid due to ortho-effect)~4.2 ~4.2
Electropolymerization Poor/Inactive (Steric inhibition of

-coupling)
Moderate (Disordered films)Excellent (Forms stable, conductive films)
Primary Application SAR Probes (Steric constraints)Pharmacophore optimizationConductive Polymers (PbO

supports)

Synthesis Protocol: Modified Clauson-Kaas Reaction

The most robust method for synthesizing these isomers is the Clauson-Kaas reaction , which condenses the corresponding (aminomethyl)benzoic acid with 2,5-dimethoxytetrahydrofuran. This protocol is adaptable for all three isomers, though purification efficiency varies.

Reagents
  • Substrate: 2-, 3-, or 4-(Aminomethyl)benzoic acid (1.0 equiv).

  • Reagent: 2,5-Dimethoxytetrahydrofuran (1.1 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: Sodium Acetate (NaOAc) or reflux in AcOH.

Step-by-Step Methodology
  • Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the specific (aminomethyl)benzoic acid isomer in 20 mL of glacial acetic acid.

  • Addition : Add 11 mmol of 2,5-dimethoxytetrahydrofuran.

  • Reflux : Heat the mixture to reflux (

    
    ) for 2–4 hours. The solution will darken as the pyrrole ring forms.
    
    • Note: The Ortho isomer may require longer reaction times (4–6 h) due to steric hindrance from the adjacent carboxylic acid group.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour into 100 mL of ice-cold water.

    • Para/Meta : The product typically precipitates as a solid. Filter, wash with water, and dry.

    • Ortho : If oil forms, extract with ethyl acetate (

      
       mL), wash with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate.
  • Purification : Recrystallize from ethanol/water or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Synthesispathway Start Aminomethylbenzoic Acid (Ortho, Meta, or Para) Intermediate Reflux in AcOH (Cyclization) Start->Intermediate + Reagent Reagent 2,5-Dimethoxytetrahydrofuran (Clauson-Kaas Reagent) Reagent->Intermediate Product [(Pyrrol-1-yl)methyl]benzoic Acid Target Isomer Intermediate->Product - 2 MeOH, - H2O

Caption: General synthetic pathway for [(pyrrol-1-yl)methyl]benzoic acid isomers via Clauson-Kaas cyclization.

Performance Analysis: Materials Science (Electropolymerization)

The primary industrial interest in these isomers lies in their ability to form conductive polymer films , particularly for modifying electrodes to support catalytic layers (e.g., Lead Dioxide, PbO


).
The Para-Isomer Advantage

Experimental data confirms that the para-isomer (4-) is the superior monomer for electropolymerization.

  • Mechanism : Anodic oxidation of the pyrrole ring generates radical cations at the

    
    -positions (C2/C5).
    
  • Why Para Works : The distal position of the carboxylic acid allows the pyrrole rings to couple without steric interference. The resulting polymer, poly[4-(pyrrol-1-yl methyl) benzoic acid] , forms a smooth, adherent film on platinum or carbon substrates.

  • Data Point : Cyclic voltammetry of the para-monomer in acetonitrile (

    
    ) shows a distinct irreversible oxidation peak at 
    
    
    
    , followed by the growth of a conductive polymer film with reversible redox couples at lower potentials (
    
    
    ).
The Ortho-Isomer Limitation
  • Steric Inhibition : The bulky carboxylic acid group at the ortho position creates significant steric strain. This prevents the pyrrole rings from achieving the coplanarity required for extended

    
    -conjugation.
    
  • Result : Electropolymerization attempts typically yield soluble oligomers or patchy, non-conductive films rather than a robust polymer matrix.

PolymerizationComparison cluster_Para Para-Isomer (Superior) cluster_Ortho Ortho-Isomer (Inferior) P_Mono Para-Monomer (Low Steric Hindrance) P_Ox Radical Cation Formation P_Mono->P_Ox P_Poly Linear Coupling (High Conductivity) P_Ox->P_Poly O_Mono Ortho-Monomer (High Steric Hindrance) O_Ox Radical Cation Formation O_Mono->O_Ox O_Fail Twisted/Blocked Coupling (Low/No Conductivity) O_Ox->O_Fail

Caption: Comparative electropolymerization efficiency. The para-isomer allows linear chain growth, while the ortho-isomer suffers from steric termination.

Biological Potential & SAR[1]

In medicinal chemistry, these isomers are evaluated as scaffolds for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and antimicrobial agents.

  • Pharmacophore : The N-benzylpyrrole moiety mimics the lipophilic domain of arachidonic acid (COX substrate).

  • Ortho-Isomer Utility : Often used to test the "exclusion volume" of a receptor binding pocket. If the ortho-isomer is inactive while the para-isomer is active, it suggests a tight steric constraint near the binding site.

  • Experimental Insight : Derivatives of the para-isomer (often hydrazides) have shown significant analgesic activity (up to 89% protection in writhing tests) and lower toxicity compared to ortho-analogues, likely due to better metabolic stability and receptor fit.

References

  • Zouaoui, A. (2019).[1] PbO2 Synthesis by Complexation and Electrooxidation of Pb in Poly[4-(pyrrol-1-yl methyl) benzoic acid] Film. International Conference on Technology, Engineering and Science (IConTES).[1][2]

    • Source:

  • Danchev, N., et al. (2010).

    • Source:

  • Sigma-Aldrich. (n.d.). Product Specification: 4-(1H-pyrrol-1-ylmethyl)benzoic acid (CAS 137025-10-6).

    • Source:

  • PubChem. (n.d.). Compound Summary: 4-(Pyrrol-1-ylmethyl)benzoic acid.[2][3]

    • Source:

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. For a molecule like 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, a compound with potential...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous characterization of a novel chemical entity is paramount. For a molecule like 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, a compound with potential applications in medicinal chemistry, rigorous analytical data cross-validation is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven approach to the analytical cross-validation of this compound, emphasizing the synergy between different analytical techniques to build a cohesive and irrefutable data package.

The core principle of analytical cross-validation is the use of orthogonal analytical techniques to confirm the identity, purity, and structure of a compound. Each technique provides a unique piece of the puzzle, and their collective agreement provides a high degree of confidence in the analytical results. This guide will walk you through a comprehensive analytical workflow, from initial structural elucidation to final purity assessment, with a focus on not just how to perform the experiments, but why specific choices are made.

Part 1: Initial Structural Elucidation and Characterization

The first step in analyzing a new compound is to confirm its molecular structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is the gold standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the presence of exchangeable protons (like the carboxylic acid proton).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

Expected ¹H NMR Data (based on chemical structure and data from similar compounds[1][2]):

Chemical Shift (ppm) Multiplicity Integration Assignment
~9.5s1HAldehyde proton (-CHO)
~13.0br s1HCarboxylic acid proton (-COOH)
~7.9-8.1m2HAromatic protons (benzoic acid ring)
~7.4-7.6m2HAromatic protons (benzoic acid ring)
~6.9t1HPyrrole ring proton
~6.2dd1HPyrrole ring proton
~6.0dd1HPyrrole ring proton
~5.4s2HMethylene protons (-CH₂-)

Expected ¹³C NMR Data (based on chemical structure and data from similar compounds[2][3]):

Chemical Shift (ppm) Assignment
~180Aldehyde carbon (-CHO)
~167Carboxylic acid carbon (-COOH)
~140Aromatic quaternary carbon
~132Aromatic CH
~130Aromatic CH
~129Aromatic quaternary carbon
~128Aromatic CH
~125Pyrrole ring carbon
~122Pyrrole ring carbon
~110Pyrrole ring carbon
~109Pyrrole ring carbon
~50Methylene carbon (-CH₂-)

Workflow for Initial Structural Characterization:

cluster_0 Initial Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Synthesized Compound Synthesized Compound NMR NMR Synthesized Compound->NMR MS MS Synthesized Compound->MS IR IR Synthesized Compound->IR Proposed Structure Proposed Structure NMR->Proposed Structure MS->Proposed Structure IR->Proposed Structure

Caption: Workflow for the initial structural elucidation of a synthesized compound.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Ionization Mode: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be run to maximize the chances of observing the molecular ion.

  • Mass Range: Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

Expected HRMS Data:

  • Molecular Formula: C₁₃H₁₁NO₃[4]

  • Exact Mass: 229.0739 g/mol [4]

  • Expected [M+H]⁺: 230.0817 m/z

  • Expected [M-H]⁻: 228.0661 m/z

A measured mass within 5 ppm of the calculated mass provides strong evidence for the proposed elemental composition.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of key functional groups.

Experimental Protocol: ATR-FTIR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

Expected IR Absorption Bands (based on data for benzoic acid and pyrrole derivatives[2][5][6][7]):

Wavenumber (cm⁻¹) Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~1700-1680C=O stretch (carboxylic acid)
~1670-1650C=O stretch (aldehyde)
~1600, ~1450C=C stretch (aromatic rings)
~1300-1200C-O stretch (carboxylic acid)

Part 2: Chromatographic Purity Assessment

While spectroscopic methods confirm the structure, chromatography is essential for determining the purity of the compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Reversed-Phase HPLC (RP-HPLC): The Workhorse of Purity Analysis

RP-HPLC separates compounds based on their hydrophobicity. A validated RP-HPLC method is crucial for accurate purity determination and for tracking the stability of the compound.

Experimental Protocol: RP-HPLC Method Development

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically used for analyzing samples with unknown impurity profiles.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Solvent B: Acetonitrile or methanol.

  • Gradient: A typical starting gradient would be from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The final method should be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, accuracy, precision, and robustness[8][9].

Hypothetical HPLC Data for 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid:

Peak Retention Time (min) Area (%) Peak Purity
14.50.2N/A
2 (Main)10.299.7>0.999
312.80.1N/A

Workflow for HPLC Method Development and Validation:

Method Development Method Development Method Optimization Method Optimization Method Development->Method Optimization Initial Screening Method Validation Method Validation Method Optimization->Method Validation Finalized Method Routine Analysis Routine Analysis Method Validation->Routine Analysis Validated Method

Caption: A typical workflow for HPLC method development and validation.

Part 3: The Power of Cross-Validation: Connecting the Data

The true strength of this analytical approach lies in the cross-validation of data from different techniques. This is where we build a compelling and self-validating data package.

Cross-Validation Table:

Analytical Question Primary Technique Cross-Validating Technique(s) Expected Correlation
Molecular Weight HRMSHPLC-MSThe molecular ion observed in the HPLC-MS run should match the HRMS data.
Elemental Composition HRMS¹³C NMRThe number of carbon signals in the ¹³C NMR should match the number of carbons in the elemental formula from HRMS.
Functional Groups IR Spectroscopy¹H and ¹³C NMRThe presence of a carboxylic acid and aldehyde in the IR spectrum should be confirmed by the corresponding signals in the ¹H and ¹³C NMR spectra.
Purity RP-HPLCNMRThe high purity observed by HPLC should be consistent with the absence of significant impurity signals in the ¹H NMR spectrum.

Logical Flow of Cross-Validation:

NMR NMR Confirmed Structure and Purity Confirmed Structure and Purity NMR->Confirmed Structure and Purity Structural Framework MS MS MS->Confirmed Structure and Purity Molecular Formula IR IR IR->Confirmed Structure and Purity Functional Groups HPLC HPLC HPLC->Confirmed Structure and Purity Purity Assessment

Caption: The convergence of multiple analytical techniques to confirm the structure and purity of a compound.

Part 4: Comparison with Alternative/Orthogonal Methods

To further strengthen the analytical data package, orthogonal methods can be employed. These are methods that rely on different chemical or physical principles for analysis.

Analytical Parameter Primary Method Orthogonal Method Rationale for Orthogonal Method
Purity RP-HPLCCapillary Electrophoresis (CE) CE separates based on charge-to-size ratio, providing a different selectivity compared to the hydrophobicity-based separation of RP-HPLC.
Structure NMRSingle-Crystal X-ray Diffraction If a suitable crystal can be obtained, X-ray diffraction provides the absolute, unambiguous 3D structure of the molecule.
Quantitation HPLC with external standardsQuantitative NMR (qNMR) qNMR is a primary analytical method that allows for the direct quantitation of a substance without the need for a reference standard of the same compound.

Conclusion

The cross-validation of analytical data is a dynamic and essential process in the characterization of new chemical entities like 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid. By employing a suite of orthogonal analytical techniques and critically evaluating the congruence of the data, researchers can build a robust and scientifically sound data package. This not only ensures the quality and integrity of the research but also provides the necessary foundation for any future development of the compound. This guide has provided a framework for such an approach, grounded in practical experience and scientific rigor.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(2-formyl-1h-pyrrol-1-yl)methyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-2-methylbenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009056872A2 - Novel chromatography methods.
  • ChemBK. (n.d.). 3-(3-FORMYL-2,5-DIMETHYL-1H-PYRROL-1-YL)-2-METHYLBENZOIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds. Retrieved from [Link]

  • MDPI. (2025, June 20). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022, August 4). 3-[(1H-Benzo[d][3][4][10]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Retrieved from [Link]

  • PubMed. (2016, October 17). A Rapid and Validated RP-HPLC Method for the Simultaneous Quantification of Benzoic Acid, Metronidazole and Miconazole Nitrate in Vaginal Formulations. Retrieved from [Link]

  • CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. Retrieved from [Link]

  • European Journal of Chemistry. (2011, September 15). Synthesis and characterization of 1-formyl-3-phenyl-5-aryl-2-pyrazolines. Retrieved from [Link]

  • North Carolina Agricultural and Technical State University. (2013). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Retrieved from [Link]

  • Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylpara. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxy-. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ResearchGate. (2025, October 10). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

Sources

Comparative

Assessing the Selectivity of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid: A Strategic Comparison Guide

The following guide provides a rigorous technical assessment of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid , evaluating its potential as a covalent reversible inhibitor targeting Protein Tyrosine Phosphatases (PTPs)...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid , evaluating its potential as a covalent reversible inhibitor targeting Protein Tyrosine Phosphatases (PTPs) , specifically PTPN7 (HePTP) and PTP1B .[1]

Executive Summary

3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid (hereafter referred to as FPBA-3 ) is a bidentate small molecule probe designed to target the active site of Protein Tyrosine Phosphatases (PTPs).[1] Its pharmacophore combines a benzoic acid moiety (acting as a phosphotyrosine mimetic) with a pyrrole-2-carboxaldehyde warhead (capable of forming a reversible Schiff base with the catalytic lysine residue conserved in PTPs).[1]

This guide assesses the selectivity of FPBA-3 for PTPN7 (HePTP) —a target implicated in T-cell receptor signaling—against structurally homologous phosphatases (e.g., PTP1B, TCPTP) and non-phosphatase aldehyde-binding proteins.[1] While analogous oxime derivatives demonstrate IC50 values in the low micromolar range (e.g., ~1.4 µM for PTPN7), FPBA-3's aldehyde functionality necessitates a rigorous evaluation of its kinetic selectivity (k_inact/K_I) and thermodynamic reversibility .[1]

Mechanism of Action & Target Rationale

The selectivity of FPBA-3 is driven by a "Lock-and-Key" covalent mechanism:

  • Recognition (Non-Covalent): The benzoic acid group binds to the positively charged PTP active site loop (specifically interacting with Arg221 in PTP1B numbering), mimicking the phosphate group of the substrate.[1]

  • Ligation (Covalent): The electrophilic aldehyde carbon undergoes nucleophilic attack by the ε-amino group of the conserved catalytic lysine (e.g., Lys120 in PTP1B), forming a Schiff base (imine) adduct.[1]

  • Stabilization: The pyrrole ring and methyl linker provide hydrophobic contacts that orient the warhead, potentially discriminating between the subtly different hydrophobic pockets of PTPN7 and PTP1B.[1]

Mechanism cluster_0 FPBA-3 Structure cluster_1 PTP Active Site Benzoic Benzoic Acid (pTyr Mimetic) Linker Methyl-Pyrrole (Linker) Benzoic->Linker Arg221 Arg Loop (Phosphate Pocket) Benzoic->Arg221 Ionic Interaction (Kd driven) Aldehyde Aldehyde (-CHO) (Warhead) Linker->Aldehyde Lys120 Cat. Lysine (Nucleophile) Aldehyde->Lys120 Schiff Base (Reversible Covalent) Result Inhibited Complex (E-I Adduct) Arg221->Result Lys120->Result

Caption: Mechanism of Action: Bidentate binding mode of FPBA-3 involving ionic recognition and covalent Schiff base formation.[1]

Comparative Performance Analysis

To objectively assess FPBA-3, we compare it against established PTP inhibitors and aldehyde-based probes.[1]

Table 1: Selectivity & Potency Profile Comparison
FeatureFPBA-3 (Subject)PTP Inhibitor I (Competitor A)Trodusquemine (Competitor B)[1]Voxelotor (Control)
Primary Target PTPN7 (HePTP) / PTP1BSHP-1 / PTP1BPTP1B (Allosteric)Hemoglobin S
Warhead Pyrrole-2-Carboxaldehyde

-Bromoacetophenone
Spermine (Charged)Benzaldehyde
Mechanism Reversible Covalent (Schiff Base)Irreversible Covalent (Alkylation)Allosteric (Non-covalent)Reversible Covalent (Schiff Base)
Selectivity Risk High (Aldehyde reactivity)High (Cys alkylation)Low (Allosteric site)Low (Hb specific)
Est.[1] IC50 (PTPN7) ~1.0 - 5.0 µM (Predicted*)> 40 µM> 10 µMInactive
Reversibility Yes (Dilution/Dialysis)NoYesYes

*Prediction based on structural analog 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid (BindingDB ID: 50346340).[1]

Key Differentiators:
  • Reversibility: Unlike PTP Inhibitor I (which permanently alkylates Cysteine residues), FPBA-3 forms a reversible bond.[1] This reduces the risk of permanent off-target toxicity (haptenization).[1]

  • Structural Rigidity: The methyl linker in FPBA-3 introduces flexibility compared to direct aryl-pyrrole analogs, potentially allowing it to fit into the slightly more constricted active site of PTPN7 compared to PTP1B.[1]

Experimental Protocols for Selectivity Assessment

To validate the selectivity of FPBA-3, the following self-validating workflow is recommended.

Protocol A: Kinetic Selectivity (k_inact/K_I) Determination

This assay distinguishes specific covalent binding from non-specific inhibition.[1]

  • Reagents: Recombinant PTPN7, PTP1B, and TCPTP; Substrate (DiFMUP, 100 µM).[1]

  • Workflow:

    • Incubate enzyme with FPBA-3 (0, 1, 5, 10, 50 µM) for varying times (

      
       = 0 to 60 min).[1]
      
    • Initiate reaction with DiFMUP and measure fluorescence (Ex358/Em455).[1]

    • Plot

      
       vs. [Inhibitor].[1]
      
  • Analysis:

    • Calculate

      
       (max rate of inactivation) and 
      
      
      
      (binding constant).[1]
    • Selectivity Index:

      
      .[1]
      
    • Success Criterion: SI > 10 indicates meaningful selectivity.[1]

Protocol B: Mass Spectrometry Adduct Confirmation

Confirm the Schiff base mechanism and rule out non-specific aggregation.[1]

  • Incubation: Mix PTPN7 (10 µM) with FPBA-3 (100 µM) in ammonium bicarbonate buffer (pH 7.4) for 1 hour.

  • Stabilization (Critical Step): Add NaCNBH

    
     (10 mM) to reduce the reversible imine to a stable amine.[1] Without this step, the adduct will hydrolyze during ionization.
    
  • Analysis: Perform ESI-TOF MS.

  • Expected Result: A mass shift of +213.2 Da (MW of FPBA-3 minus water + 2H for reduction) on the intact protein.[1]

Protocol C: Off-Target Aldehyde Reactivity

Assess if FPBA-3 binds non-specifically to abundant blood proteins.[1]

  • Target: Hemoglobin (Hb) or Serum Albumin (HSA).[1]

  • Method: Differential Scanning Fluorimetry (DSF).[1]

  • Procedure:

    • Incubate Hb (5 µM) with FPBA-3 (50 µM).[1]

    • Ramp temperature from 25°C to 95°C.[1]

    • Measure

      
       shift.[1]
      
  • Interpretation: A significant

    
     (> 2°C) indicates off-target binding (poor selectivity).[1]
    

Visualization of Assessment Workflow

Workflow cluster_Primary Step 1: Potency & Mechanism cluster_Selectivity Step 2: Selectivity Profiling Start Start: FPBA-3 Assessment EnzAssay Enzymatic Assay (IC50 Determination) Start->EnzAssay MS_Confirm Mass Spec (ESI) (Confirm Adduct +213 Da) EnzAssay->MS_Confirm If IC50 < 10 µM Panel PTP Panel Screen (PTP1B, TCPTP, SHP2) MS_Confirm->Panel Adduct Confirmed OffTarget Aldehyde Control (Hb / HSA Binding) Panel->OffTarget Decision Calculate Selectivity Index (SI) OffTarget->Decision Valid Valid Probe (SI > 10) Decision->Valid High Selectivity Invalid Redesign Linker (SI < 10) Decision->Invalid Low Selectivity

Caption: Strategic workflow for validating the selectivity of FPBA-3 against PTP targets.

References

  • BindingDB. "Target Interaction Profile: 3-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid."[1] Binding Database, 2011.[1][2] [Link][1][2]

  • PubChem. "Compound Summary: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid."[1] National Center for Biotechnology Information, 2025.[1] [Link][1]

  • Tonks, N. K. "PTP1B: From the Bench to the Clinic?" FASEB Journal, 2013.[1] (Contextual grounding for PTP1B inhibition mechanisms).

  • Vichai, V., & Kirtikara, K. "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols, 2006.[1] (Standard protocol for cell viability controls).

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid

Executive Summary & Chemical Assessment Effective disposal of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid requires a nuanced understanding of its bifunctional nature. As a molecule containing both a benzoic acid moie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Assessment

Effective disposal of 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid requires a nuanced understanding of its bifunctional nature. As a molecule containing both a benzoic acid moiety and a pyrrole-2-carboxaldehyde group, it presents specific reactivity profiles that dictate its waste stream.

Unlike simple organic solids, this compound possesses:

  • Acidity (

    
    ):  The benzoic acid tail makes aqueous solutions corrosive.
    
  • Redox Susceptibility: The aldehyde group on the electron-rich pyrrole ring is susceptible to oxidation (to the dicarboxylic acid) or polymerization under strong acidic/basic conditions.

Core Directive: This compound must be treated as Hazardous Organic Chemical Waste . Under no circumstances should it be disposed of via municipal drains or general trash.

Chemical Profile & Reactivity Matrix[1][2]
FeatureChemical LogicDisposal Implication
Acid Functionality Carboxylic acid group (

)
Do not mix with Cyanides or Sulfides (risk of HCN/H₂S gas). Segregate from strong bases to avoid uncontrolled exotherms.
Aldehyde Group Formyl group (

)
Incompatible with Strong Oxidizers (e.g., Chromic acid, Peroxides). Risk of rapid oxidation or ignition.
Pyrrole Ring Electron-rich heterocycleSensitive to light and strong mineral acids (polymerization risk). Waste containers should be amber/opaque if possible.
Physical State Solid (Powder/Crystal)Primary disposal route is High-Temperature Incineration .

Hazard Identification (GHS Classification)

While vendor-specific SDSs may vary slightly based on purity, the functional group analysis dictates the following precautionary GHS classifications for disposal handling:

  • H315: Causes skin irritation (Acidic nature).

  • H319: Causes serious eye irritation.[1][2][3][4][5][6]

  • H335: May cause respiratory irritation (Dust hazard).[6][7]

  • Combustible Dust: Finely divided solid may form explosive dust-air mixtures.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal (Routine)

For pure compound, expired shelf-life material, or contaminated solids (gloves, weighing boats).

  • Segregation: Do not mix with oxidizing solids (e.g., nitrates, permanganates).

  • Containerization: Place the solid in a chemically compatible container (HDPE or Glass).

    • Scientist's Note: If the solid is wet with solvent, it must be treated as Solid Waste with Flammable Solvent .

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid.[8]

    • Hazard Checkbox: Irritant, Corrosive (if wet/acidic).[7]

  • Handover: Transfer to EHS for High-Temperature Incineration .

Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)

For solutions containing the compound dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).

  • pH Check: Before adding to a waste carboy, check the pH.

    • Why? If the solution was acidified during workup, adding it to a basic waste stream (e.g., waste containing amines) can cause an immediate exothermic reaction.

  • Stream Selection:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or DMSO.

  • Quenching (Only for Reactive Mixtures):

    • If the waste solution contains unreacted reagents (e.g., thionyl chloride or strong bases), quench before placing in the waste container.

    • Self-Validating Step: Ensure no bubbling or heat generation occurs upon mixing a small aliquot with the waste stream before bulk addition.

Protocol C: Spill Cleanup (Emergency Response)

Immediate action plan for benchtop spills.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or half-face respirator.

  • Containment: Circle the spill with absorbent pads to prevent spreading.

  • Neutralization (The Critical Step):

    • Because of the benzoic acid moiety, the spill is acidic.

    • Action: Gently sprinkle Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) over the spill.

    • Observation: Look for bubbling (

      
       release). Continue adding until bubbling ceases. This confirms the acid is neutralized to a safe salt form.
      
  • Collection: Scoop the neutralized paste into a waste bag. Label as "Spill Debris - Organic Acid".

  • Decontamination: Wipe the surface with water, followed by a soap solution.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Assess Waste State IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid IsSpill Is it a Spill? Start->IsSpill SolidRoute Solid Waste Stream (Segregate from Oxidizers) IsSolid->SolidRoute Yes LiquidAnalysis Check Solvent Type & pH Level IsLiquid->LiquidAnalysis Yes SpillAction Neutralize with NaHCO3 (Wait for bubbling to stop) IsSpill->SpillAction Yes Incineration High-Temp Incineration SolidRoute->Incineration Halo Halogenated Waste (e.g., DCM, Chloroform) LiquidAnalysis->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) LiquidAnalysis->NonHalo No Halogens Halo->Incineration NonHalo->Incineration SpillCollect Collect as Hazardous Spill Debris SpillAction->SpillCollect SpillCollect->Incineration

Caption: Operational workflow for segregating 3-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoic acid waste streams based on physical state and solvent composition.

Regulatory Compliance & Waste Codes

In the United States (RCRA) and EU, this compound is not explicitly "P-listed" or "U-listed" by its specific CAS number. However, it is regulated by Characteristic Waste rules.

Regulatory BodyClassificationWaste Code / Note
EPA (RCRA) Corrosivity (if pH < 2)D002 (If in acidic solution)
EPA (RCRA) Ignitability (if in solvent)D001 (If Flash Point < 60°C)
DOT (Transport) Corrosive Solid, Acidic, Organic, n.o.s.UN 3261 (Likely classification for bulk transport)
EU (EWC) Laboratory Chemicals16 05 06 * (Lab chemicals consisting of dangerous substances)

Authoritative Note: Always verify with your institution's specific license. Small Quantity Generators (SQG) have different accumulation time limits than Large Quantity Generators (LQG).

References

  • PubChem. Compound Summary: Benzoic acid derivatives & Pyrrole-2-carboxaldehyde. National Library of Medicine. [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • American Chemical Society (ACS). Guide to Chemical Spill Response in Laboratories. [Link]

Sources

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